Tribuloside
Description
Propriétés
Numéro CAS |
68170-52-5 |
|---|---|
Formule moléculaire |
C30H26O13 |
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+ |
Clé InChI |
DVGGLGXQSFURLP-XCVCLJGOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
Tribuloside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a naturally occurring flavonoid glycoside predominantly isolated from Tribulus terrestris L., has emerged as a compound of significant interest in the scientific community.[1][2] Possessing a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation, along with visualizations of its known signaling pathways, are presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is classified as a flavonoid, a diverse group of plant secondary metabolites.[2] Its core structure consists of a kaempferol aglycone linked to a glucose moiety, which is further esterified with a coumaroyl group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| Molecular Formula | C₃₀H₂₆O₁₃ | PubChem |
| SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O">C@@HO)O | PubChem |
| CAS Number | 22153-44-2 | PubChem |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and for the design of effective drug delivery systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Weight | 594.5 g/mol | PubChem |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| logP (XLogP3) | 2.5 | PubChem (Computed) |
Biological and Pharmacological Properties
This compound exhibits a wide spectrum of biological activities, making it a molecule of high therapeutic potential. Its effects are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It has been shown to reduce inflammatory cell infiltration and suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in models of acute lung injury.[1][2]
Antioxidant Activity
The flavonoid structure of this compound contributes to its potent antioxidant capabilities, allowing it to scavenge free radicals and protect cells from oxidative stress.[2]
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, although the specific mechanisms are still under investigation.
Other Activities
-
Antidepressant Effects: Some studies have indicated that this compound may have antidepressant-like effects.
-
Melanogenesis Promotion: this compound has been shown to enhance melanogenesis, suggesting its potential use in treating hypopigmentation disorders.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by interacting with multiple signaling pathways. Understanding these pathways is key to elucidating its mechanism of action and identifying potential therapeutic targets.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes, including inflammation and apoptosis. Molecular docking studies have shown that this compound can bind to MAPK3, suggesting its potential to modulate this pathway.[2]
Caption: this compound's potential inhibition of the MAPK pathway.
PI3K-Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is crucial for cell survival and proliferation. Evidence suggests that this compound may modulate this pathway, contributing to its therapeutic effects.
Caption: Potential modulation of the PI3K-Akt pathway by this compound.
TNF Signaling Pathway
The Tumor Necrosis Factor (TNF) signaling pathway is a key player in inflammation. This compound has been shown to suppress the expression of TNF-α, indicating its interaction with this pathway.[1][2]
Caption: Suppression of TNF-α expression by this compound.
PDE/cAMP/PKA Signaling Pathway
This compound has been identified as an inhibitor of phosphodiesterase (PDE), leading to increased intracellular levels of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn upregulates transcription factors involved in melanogenesis.
Caption: this compound-mediated activation of the cAMP/PKA pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Tribulus terrestris
The following is a representative protocol for the isolation and purification of this compound, based on established phytochemical methods.[3]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered fruits of Tribulus terrestris are subjected to reflux extraction with an ethanol-water mixture (e.g., 70% ethanol).[3]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a macroporous resin column. The column is first washed with water and then with a low concentration of ethanol to remove impurities. This compound is then eluted with a higher concentration of ethanol (e.g., 70-95%).[3]
-
Silica Gel Chromatography: The this compound-rich eluate is concentrated and further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in methanol).
-
Crystallization: The pure fractions, as identified by Thin Layer Chromatography (TLC), are pooled, concentrated, and crystallized to obtain pure this compound.
HPLC Characterization of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[4][5]
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is commonly employed.[4][5]
-
Detection: UV detection at a wavelength of around 270 nm is suitable for the analysis of flavonoids like this compound.
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of this compound can be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a further 24 hours.
-
Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) in the cell lysates can be determined by Western blotting.
In Vivo Acute Lung Injury (ALI) Model
The therapeutic potential of this compound in ALI can be evaluated using a mouse model.[1][2]
Caption: Experimental workflow for the in vivo ALI model.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
ALI Induction: Acute lung injury is induced by intratracheal instillation of LPS.[7][8][9]
-
Treatment Groups: Mice are typically divided into a control group, an LPS-only group, and one or more LPS + this compound treatment groups (at different doses).
-
Drug Administration: this compound is administered, for example, via intraperitoneal injection, at a specified time relative to LPS administration.
-
Assessment of Lung Injury: At a predetermined time point after LPS challenge, the mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the BALF is analyzed for total and differential cell counts and for the levels of pro-inflammatory cytokines using ELISA.[2]
-
Histopathology: The lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.[7]
-
Conclusion
This compound is a promising natural product with a diverse range of pharmacological activities and a multi-target mechanism of action. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical studies, and explore its potential for the development of novel therapies for a variety of diseases.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Effects of glycyrrhizin on lipopolysaccharide-induced acute lung injury in a mouse model - Lee - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Tribuloside in Tribulus terrestris
Abstract: Tribulus terrestris L. is a plant of significant medicinal interest, renowned for its rich composition of bioactive phytochemicals, primarily steroidal saponins and flavonoids. This technical guide provides an in-depth overview of the natural sources of key glycosides within T. terrestris, with a focus on their distribution across different plant organs. It details comprehensive experimental protocols for the extraction, isolation, and quantification of these compounds. Furthermore, this document presents quantitative data in a structured format and utilizes diagrams to illustrate experimental workflows and the classification of major phytochemicals, catering to researchers, scientists, and professionals in drug development.
Introduction
Tribulus terrestris L. (Zygophyllaceae family), commonly known as puncture vine, is a herb utilized for centuries in traditional Chinese and Indian Ayurvedic medicine.[1] Its therapeutic applications are diverse, targeting conditions such as urinary tract disorders, and it is widely marketed in supplements for enhancing libido and athletic performance.[1][2] The pharmacological activities of the plant are attributed to its complex phytochemical profile, which includes steroidal saponins, flavonoids, alkaloids, and lignanamides.[1][2][3]
A point of critical importance in the literature is the distinction between two similarly named compounds:
-
Tribuloside : A flavonoid glycoside, specifically identified as kaempferol-3-β-D-(6″-p-coumaroyl) glucoside.[3]
-
Tribulosin : A steroidal saponin of the spirostanol type.[4][5]
This guide will address the natural sources of these key glycosides within the T. terrestris plant, providing quantitative data, detailed methodologies for their analysis, and visual aids to clarify complex processes and relationships.
Natural Distribution of Glycosides in Tribulus terrestris
The concentration and composition of bioactive compounds in T. terrestris vary significantly depending on the plant part (fruit, leaves, stem, root), geographical origin, and harvest time.[1][6][7]
-
Fruits and Leaves : The fruits and leaves are primary sources of flavonoids. Specifically, the flavonoid glycoside This compound has been isolated from both these parts.[8] The fruits are the most commonly used part in traditional medicine and are known to contain a high concentration of steroidal saponins.[1][9]
-
Aerial Parts (Leaves and Stems) : The aerial parts of the plant are a confirmed source of the steroidal saponin Tribulosin .[4] Studies have shown that leaves, in particular, can have a higher total saponin content than the fruits or stems, making them a valuable source for extraction.[6][10]
-
Roots : While less commonly studied for specific glycosides like this compound or Tribulosin, the roots also contain a variety of bioactive compounds, including saponins and β-carboline alkaloids.[1]
The geographical chemotype plays a crucial role in the phytochemical profile. For instance, samples of T. terrestris from Vietnam and India have been shown to contain high amounts of Tribulosin, whereas this compound is found in much lower concentrations or is absent in samples from Eastern Europe and Western Asia, which are typically rich in protodioscin.[7]
Quantitative Analysis of Tribulosin
While quantitative data for the flavonoid this compound is sparse in the literature, detailed analyses have been performed for the steroidal saponin Tribulosin. The following table summarizes the findings from a study on the distribution of Tribulosin in various parts of T. terrestris from different geographical origins.
| Geographical Origin | Plant Part | Tribulosin Content (mg/g of dry weight) | Reference |
| Vietnam | Fruits | 1.83 | [7] |
| Vietnam | Aerial Parts | 3.51 | [7] |
| India | Fruits | 0.48 | [7] |
| India | Aerial Parts | 1.56 | [7] |
| Bulgaria | Fruits | 0.03 | [7] |
| Bulgaria | Aerial Parts | 0.06 | [7] |
| Turkey | Fruits | 0.02 | [7] |
| Turkey | Aerial Parts | 0.05 | [7] |
| Serbia | Fruits | 0.02 | [7] |
| Serbia | Aerial Parts | 0.04 | [7] |
| Macedonia | Fruits | 0.02 | [7] |
| Macedonia | Aerial Parts | 0.04 | [7] |
| Georgia | Fruits | 0.01 | [7] |
| Georgia | Aerial Parts | 0.03 | [7] |
Table 1: Quantitative distribution of the steroidal saponin Tribulosin in different parts and geographical origins of Tribulus terrestris.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and analytical quantification of glycosides from T. terrestris.
Protocol 1: Bioactivity-Guided Fractionation for Tribulosin Isolation
This protocol is based on the method used to isolate anthelmintic principles, including Tribulosin, from T. terrestris.[5]
-
Initial Extraction : Air-dried, powdered plant material (aerial parts) is successively extracted with solvents of increasing polarity. The plant material is first macerated with petroleum ether, followed by chloroform, and then 50% methanol, and finally water.
-
Solvent Removal : The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield crude extracts.
-
Activity Testing : Each crude extract is tested for the desired biological activity (e.g., anthelmintic). In the cited study, activity was detected only in the 50% methanol extract.[5]
-
Chromatographic Separation : The active 50% methanol extract is subjected to column chromatography over silica gel.
-
Elution : The column is eluted with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification : Fractions showing the presence of the target compound are pooled and subjected to further purification steps, such as preparative TLC or recrystallization, to yield pure Tribulosin.
Protocol 2: General Method for Saponin Extraction and Purification
This protocol describes a common laboratory and semi-industrial scale method for obtaining a saponin-rich fraction.[9][11]
-
Reflux Extraction : Powdered raw material (fruits or aerial parts) is extracted with an ethanol-water solution (e.g., 70-75% ethanol) under reflux for 2-3 hours. This step is typically repeated 2-3 times.[11]
-
Filtration and Concentration : The combined extracts are filtered. The filtrate is then concentrated under vacuum to remove the ethanol.
-
Purification via Macroporous Resin : The resulting aqueous concentrate is passed through a macroporous adsorption resin column (e.g., XAD-2 or HPD100).[11]
-
Washing : The column is first washed with deionized water to remove sugars and other highly polar impurities, followed by a wash with a low-concentration ethanol solution (e.g., 10-30%) to remove other unwanted compounds.[11]
-
Elution of Saponins : The saponin fraction is eluted from the resin using a higher concentration of ethanol (e.g., 70-95%).
-
Final Processing : The eluent containing the saponins is collected, and the ethanol is recovered. The resulting solution is concentrated and then spray-dried or freeze-dried to obtain a purified total saponin extract.
Protocol 3: HPLC-ELSD/MS Method for Quantification
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of steroidal saponins like Tribulosin.[12][13]
-
Sample Preparation : A precisely weighed amount of finely powdered plant material (e.g., 1.0 g) is extracted with a defined volume of solvent (e.g., 10 mL of 90% methanol) using sonication for approximately 60 minutes.[13] The extract is then filtered through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic System : An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column : A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is typically used.[13]
-
Mobile Phase : A gradient elution is employed using:
-
Solvent A: Water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid).
-
Solvent B: Acetonitrile.
-
A typical gradient might run from 10% B to 100% B over 10-20 minutes.[13]
-
-
Flow Rate : A flow rate of 0.5 - 1.0 mL/min is maintained.
-
Column Temperature : The column is maintained at a constant temperature, for example, 45 °C.[13]
-
Detection :
-
Evaporative Light Scattering Detector (ELSD) : This is a universal detector suitable for non-chromophoric compounds like saponins.[12]
-
Mass Spectrometry (MS) : Provides higher sensitivity and specificity for identification and quantification.
-
Diode Array Detector (DAD) : Used for compounds with a UV chromophore. For saponins, detection is often at a low wavelength like 203 nm.[13]
-
-
Quantification : The concentration of the target compound is determined by comparing its peak area to a calibration curve constructed from certified reference standards.
Phytochemical Classification and Distribution
The major bioactive compounds in T. terrestris can be classified into distinct groups, each with a characteristic distribution within the plant. Understanding these relationships is key for targeted extraction and drug development efforts.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal glycosides of Tribulus terrestris Linn - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Tribulosin and beta-sitosterol-D-glucoside, the anthelmintic principles of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of steroidal saponins in Tribulus terrestris from different geographical regions [agris.fao.org]
- 8. Flavonoids of the fruits and leaves of Tribulus terrestris: constitution of this compound | Semantic Scholar [semanticscholar.org]
- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 12. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
Tribuloside: A Comprehensive Technical Guide on its Chemistry, Biosynthesis, and Relationship to Kaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a naturally occurring acylated flavonol glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of kaempferol, its biological functions are intrinsically linked to its unique chemical structure, which includes a kaempferol aglycone, a glucose moiety, and a p-coumaroyl group. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, biosynthetic pathway, and its relationship within the broader class of kaempferol glycosides. The document outlines comprehensive experimental protocols for the isolation and characterization of this compound and presents a comparative analysis of its biological activities with related kaempferol glycosides through structured quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to elucidate its mechanisms of action at the molecular level. This guide is intended to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: The Chemical Landscape of this compound and Kaempferol Glycosides
Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities.[1] Among these, flavonols are a prominent subclass, with kaempferol being one of the most common aglycones.[1] In nature, kaempferol is frequently found conjugated to sugar molecules, forming kaempferol glycosides. This glycosylation enhances their solubility and stability.[2]
This compound is a specific and more complex type of kaempferol glycoside. Its chemical structure is kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucoside.[3] This means that a glucose molecule is attached to the kaempferol core at the 3-hydroxyl position, and a p-coumaroyl group is further attached to the 6-hydroxyl position of the glucose molecule. This acylation with p-coumaric acid is a key structural feature that distinguishes this compound from many other kaempferol glycosides and significantly influences its biological activity.
This compound is notably found in the plant Tribulus terrestris, a perennial plant that has been used in traditional medicine for various ailments.[4] The compound has been investigated for a range of pharmacological effects, including anti-inflammatory, antioxidant, and melanogenesis-promoting activities.[4][5]
Biosynthesis of this compound: From Phenylalanine to a Complex Glycoside
The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in specific glycosylation and acylation reactions.
2.1. The Phenylpropanoid Pathway and Kaempferol Formation
The journey to this compound starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.
p-Coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. This is followed by isomerization to naringenin by chalcone isomerase (CHI) . Naringenin is then converted to dihydrokaempferol by flavanone 3-hydroxylase (F3H) . Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to yield the aglycone, kaempferol.
2.2. Glycosylation and Acylation: The Final Steps to this compound
Once kaempferol is synthesized, it undergoes two crucial modifications to become this compound:
-
Glycosylation: A UDP-dependent glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol. This results in the formation of kaempferol-3-O-glucoside, also known as astragalin.
-
Acylation: A BAHD acyltransferase then transfers a p-coumaroyl group from p-coumaroyl-CoA to the 6-hydroxyl position of the glucose moiety of kaempferol-3-O-glucoside. This final step yields this compound.
Experimental Protocols
3.1. Isolation and Purification of this compound from Tribulus terrestris
The following protocol is a generalized procedure for the isolation and purification of this compound, which can be adapted based on laboratory-specific equipment and conditions.
-
Extraction:
-
Air-dried and powdered aerial parts of Tribulus terrestris are subjected to extraction with 80% methanol at room temperature with continuous stirring for 24 hours.
-
The extraction is repeated three times.
-
The methanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is typically enriched with flavonoid glycosides, is collected and dried.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin.
-
The column is eluted with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 8:2:0.2, v/v/v) and visualized under UV light (254 nm and 365 nm).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
The elution is monitored by a UV detector at a wavelength of approximately 315 nm, which corresponds to the absorbance maximum of the p-coumaroyl group.
-
The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.
-
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside | C42H46O22 | CID 10975022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elucidation of the Metabolite Profile of Yucca gigantea and Assessment of Its Cytotoxic, Antimicrobial, and Anti-Inflammatory Activities [mdpi.com]
- 4. 3-((6-Deoxy-2-O-(6-O-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl)-beta-D-glucopyranosyl)-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | C36H36O17 | CID 11664897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-Depth Pharmacological Profile of Tribuloside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a naturally occurring flavonoid glycoside predominantly found in Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a particular focus on its therapeutic potential in acute lung injury (ALI) and its role in melanogenesis. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and provides an in-depth look at the experimental protocols utilized in this research. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological effects.
Introduction
This compound is a flavonoid compound that has been traditionally used in various systems of medicine for treating a range of ailments.[1] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing its potent anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] This guide synthesizes the current scientific knowledge on this compound, presenting its pharmacological profile in a manner that is accessible and actionable for researchers and drug development professionals.
Pharmacological Effects
Anti-inflammatory Effects in Acute Lung Injury (ALI)
Preclinical studies have demonstrated the significant therapeutic potential of this compound in mitigating the effects of acute lung injury (ALI), a severe condition with limited treatment options.[2][3] In a lipopolysaccharide (LPS)-induced ALI mouse model, this compound treatment has been shown to reduce inflammatory cell infiltration, decrease fibrotic areas, and repair damaged alveoli.[2][3]
A key mechanism underlying these effects is the suppression of pro-inflammatory cytokines.[2] this compound administration significantly reduces the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) in the bronchoalveolar lavage fluid (BALF) of ALI-induced mice.[2]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced ALI Mouse Model
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | Data not available in search results | Data not available in search results | Data not available in search results |
| LPS | Data not available in search results | Data not available in search results | Data not available in search results |
| LPS + this compound | Data not available in search results | Data not available in search results | Data not available in search results |
| Note: The search results confirm a significant decrease in cytokine levels with this compound treatment (P < .001), but do not provide specific mean and standard deviation values for inclusion in this table.[2] |
Stimulation of Melanogenesis
This compound has also been shown to play a role in regulating skin pigmentation by enhancing melanogenesis, the process of melanin production.[4][5] Studies on human epidermal melanocytes (HEMCs) have revealed that this compound can increase melanin content, enhance melanocyte dendricity, and promote melanosome transport.[4][5] This suggests its potential as a therapeutic agent for hypopigmentation disorders.[4]
Table 2: Effect of this compound on Melanogenesis in Human Epidermal Melanocytes (HEMCs)
| Treatment | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| Control | 100 | 100 |
| This compound (Concentration) | Quantitative data not available in search results | Quantitative data not available in search results |
| Note: The search results indicate a notable impact on melanin production, but specific quantitative data on the percentage increase in melanin content and tyrosinase activity at different concentrations of this compound are not provided.[4] |
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways. Network pharmacology and molecular docking studies have identified multiple potential protein targets for this compound.[2][3]
In Acute Lung Injury
In the context of ALI, this compound is believed to exert its anti-inflammatory effects by modulating the following pathways:
-
PI3K-Akt Signaling Pathway: This pathway is crucial in cell survival and inflammation. This compound is thought to regulate BCL2 via the PI3K-Akt pathway, thereby inhibiting apoptosis and reducing lung injury.[2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is heavily involved in the inflammatory response. Molecular docking studies suggest a stable interaction between this compound and MAPK3, indicating its potential to modulate this pathway to reduce inflammation in ALI.[2]
-
TNF Signaling Pathway: The Tumor Necrosis Factor (TNF) signaling pathway is a key driver of inflammation. This compound can regulate core proteins of this pathway, such as IL-6, TNF, and IL-1B, to mitigate the inflammatory cascade in ALI.[2]
In Melanogenesis
The stimulatory effect of this compound on melanogenesis is primarily attributed to its action on the PDE/cAMP/PKA pathway .[4][5] this compound inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element binding protein (CREB).[4] Activated CREB then induces the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, leading to increased expression of tyrosinase and other proteins involved in melanin synthesis and transport.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the pharmacological evaluation of this compound.
LPS-Induced Acute Lung Injury (ALI) in a Mouse Model
-
Animal Model: Male C57BL/6 or BALB/c mice are typically used.
-
Induction of ALI: A single intratracheal or intranasal administration of Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) is used to induce acute lung injury. Control animals receive an equivalent volume of sterile phosphate-buffered saline (PBS).
-
This compound Administration: this compound is administered to the treatment group, often via intraperitoneal injection or oral gavage, at a predetermined dose and schedule relative to the LPS challenge.
-
Sample Collection: At specified time points after LPS administration (e.g., 24, 48, or 72 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with sterile saline. Lung tissues are also harvested for histological and biochemical analysis.
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: The concentrations of IL-6, TNF-α, and IL-1β in the BALF supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Histopathology: Lung tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar septal thickening, and overall lung injury.
-
In Vitro Melanogenesis Assay
-
Cell Culture: Human Epidermal Melanocytes (HEMCs) are cultured in appropriate media supplemented with growth factors.
-
This compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Melanin Content Assay:
-
After treatment, cells are harvested and washed with PBS.
-
The cell pellets are solubilized in 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours.
-
The absorbance of the resulting solution is measured at 470-490 nm using a spectrophotometer.
-
A standard curve is generated using synthetic melanin to quantify the melanin content, which is then normalized to the cell number or total protein content.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the melanogenesis pathway (e.g., PKA, p-CREB, MITF, and tyrosinase).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Visualizations
Signaling Pathways
Caption: PI3K-Akt signaling pathway modulated by this compound.
Caption: Interaction of this compound with the MAPK signaling pathway.
Caption: Inhibition of the TNF signaling pathway by this compound.
Caption: The PDE/cAMP/PKA signaling pathway in this compound-induced melanogenesis.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an ALI mouse model.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the management of inflammatory conditions like ALI and in the regulation of melanogenesis. The elucidated mechanisms of action, involving key signaling pathways such as PI3K-Akt, MAPK, TNF, and PDE/cAMP/PKA, provide a solid foundation for further investigation and drug development.
Future research should focus on obtaining more detailed quantitative data to establish clear dose-response relationships and therapeutic windows. Further preclinical studies are warranted to explore the efficacy and safety of this compound in other disease models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant‐Derived Monomers for Grey Hair Reversal Through Upregulation of Melanogenesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Tribuloside in Plant Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying tribuloside in plant extracts, with a primary focus on Tribulus terrestris, a plant known for its rich composition of bioactive compounds. This document outlines detailed experimental protocols, presents quantitative data for related compounds, and visualizes key experimental workflows and biological signaling pathways.
Data Presentation: Quantitative Analysis of Bioactive Compounds in Tribulus terrestris
Quantitative data for this compound, a flavonoid glycoside, is not extensively reported in the literature, which tends to focus on the more abundant steroidal saponins. However, data for related compounds such as the steroidal saponin tribulosin, protodioscin, and total saponin/flavonoid content provide valuable benchmarks for extraction and analysis.
Table 1: Quantitative Data for Saponins and Flavonoids in Tribulus terrestris
| Compound/Class | Plant Part | Extraction/Fractionation Method | Analytical Method | Reported Content/Yield | Reference |
| Total Saponins | Fruits | Ethanol-water reflux, macroporous resin, silica gel chromatography | Gravimetric | 2% yield, >95% purity | [1] |
| Total Saponins | Fruits | Optimized ultrasonic extraction with 99.8% ethanol | Perchloric acid colorimetric method | 2.95% yield | [2] |
| Protodioscin | Aerial Parts | Methanol extraction | HPLC-ELSD | 0.17% - 6.49% in commercial products | [1] |
| Protodioscin | Raw Material | 90% aqueous methanol extraction by sonication | HPLC-UV | 0.546% ± 0.013% (Crimea), 0.338% ± 0.008% (Western Siberia) | [3] |
| Tribulosin | Butanol Fraction | Not specified | HPTLC | 0.193 mg/100mg (w/w) | [4] |
| Total Flavonoids | Ethyl Acetate Fraction | Maceration with 70% ethanol, followed by liquid-liquid partitioning | Spectrophotometric (AlCl3 method) | 26.15 ± 0.00 mg QE/g of dry extract | [5] |
| Methanolic Extract | Leaves | Maceration in methanol | Gravimetric | 5.4% yield | [6] |
Experimental Protocols
Detailed methodologies for the extraction, isolation, and analysis of this compound and related compounds are crucial for reproducible research.
Protocol 1: Extraction and Isolation of this compound
This protocol is a generalized procedure based on common methods for extracting flavonoids and saponins from Tribulus terrestris.
-
Plant Material Preparation:
-
Obtain authenticated plant material (e.g., fruits, leaves).
-
Dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Macerate or reflux the powdered plant material with a suitable solvent. A 70-80% aqueous ethanol or methanol solution is commonly used. A general ratio is 1:10 (plant material:solvent, w/v).
-
Perform the extraction for a defined period (e.g., 2-3 hours) and repeat the process 2-3 times to ensure exhaustive extraction.
-
Combine the extracts and filter to remove solid plant debris.
-
-
Solvent Partitioning (Fractionation):
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator.
-
Suspend the concentrated aqueous extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids like this compound are often enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
Subject the desired fraction (e.g., ethyl acetate or n-butanol) to column chromatography.
-
Silica Gel Column Chromatography: Pack a column with silica gel and elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity with a polar solvent (e.g., methanol).
-
Macroporous Resin Chromatography: Alternatively, use a macroporous resin column and elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) to separate the compounds.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the compound of interest and concentrate to yield the purified this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol provides a general framework for the quantitative analysis of this compound. Method validation according to ICH guidelines is recommended.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10-20% B
-
5-25 min: 20-50% B
-
25-30 min: 50-80% B
-
30-35 min: 80-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (flavonoids typically have maxima around 254 nm and 350 nm).
-
Sample Preparation: Dissolve the extract or purified compound in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Identification and Quantification
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC protocol, but often with shorter columns and faster flow rates for UPLC.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode. The choice of mode depends on the ionization efficiency of this compound.
-
Mass Spectrometry Parameters:
-
Full Scan Mode: To determine the parent ion mass-to-charge ratio (m/z) of this compound.
-
Product Ion Scan (MS/MS): To fragment the parent ion and obtain a characteristic fragmentation pattern for structural confirmation.
-
Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM): For highly sensitive and selective quantification. This involves monitoring a specific precursor ion to product ion transition.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectral data (parent ion and fragmentation pattern) with a reference standard. For quantification, use a calibration curve generated from the reference standard.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the unambiguous structure elucidation of isolated compounds.
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons, which helps to determine stereochemistry.
-
-
Structure Determination: The complete structure of this compound is elucidated by interpreting the data from this comprehensive suite of NMR experiments.
Mandatory Visualizations
Experimental Workflow
References
- 1. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ViewArticleDetail [ijpronline.com]
- 5. rsdjournal.org [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
Probing Molecular Interactions: A Technical Guide to Tribuloside Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the computational methodologies used to investigate the molecular interactions of tribuloside, a natural flavonoid with significant therapeutic potential. By leveraging molecular docking simulations, researchers have begun to elucidate the mechanisms by which this compound may exert its effects in conditions such as Acute Lung Injury (ALI). This document provides a comprehensive overview of the identified protein targets, binding affinities, and the detailed experimental protocols necessary for replicating and expanding upon these findings.
Overview of this compound and Molecular Docking
This compound, a flavonoid glycoside primarily isolated from Tribulus terrestris, has been investigated for a variety of health benefits.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex.[2] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its molecular target. By calculating a binding energy score, researchers can rank potential interactions, with lower negative values indicating a more stable and favorable interaction.[1][2]
Molecular Docking Studies of this compound in Acute Lung Injury (ALI)
Recent research combining network pharmacology and molecular docking has identified several key protein targets of this compound in the context of ALI.[1] These studies suggest that this compound's therapeutic potential stems from its ability to bind to and potentially modulate the activity of crucial inflammatory and cell-signaling proteins.
Identified Protein Targets and Binding Affinities
Molecular docking simulations using AutoDockTools have demonstrated that this compound exhibits strong binding affinity for six key proteins implicated in the pathology of ALI.[1] The study reported an average binding energy of -8.1 kcal/mol across these targets, indicating stable and potent interactions.[1][2] The specific binding energies are summarized in Table 1.
| Protein Target | UniProt ID | PDB ID Used | Binding Energy (kcal/mol) |
| Interleukin-1 Beta (IL-1B) | P01584 | 1HIB | -7.2 |
| Signal Transducer and Activator of Transcription 3 (STAT3) | P40763 | 6NJS | -7.7 |
| B-cell lymphoma 2 (BCL2) | P10415 | 2W3L | -7.8 |
| Interleukin-6 (IL6) | P05231 | 1ALU | -8.1 |
| Tumor Necrosis Factor (TNF) | P01375 | 2AZ5 | -8.9 |
| Mitogen-activated protein kinase 3 (MAPK3) | P27361 | 4QTB | -9.1 |
| Data sourced from a 2024 study by Yang et al. on the role of this compound in Acute Lung Injury.[1] |
Among the targets, this compound showed the most stable interaction with MAPK3, evidenced by the lowest binding energy of -9.1 kcal/mol.[1][2]
Analysis of Molecular Interactions
The stability of the this compound-protein complexes is maintained by a network of hydrogen bonds with key amino acid residues in the binding pockets of the target proteins.
-
With IL6: this compound forms hydrogen bonds with ARG-179, LYS-66, and GLN-175.[1]
-
With BCL2: Interactions are observed with ARG-26, ARG-66, SER-64, ARG-68, and LYS-22.[1]
-
With STAT3: Hydrogen bonds are formed with PRO-333 and GLN-247.[1]
-
With MAPK3: The complex is stabilized by hydrogen bonds with GLU-194, LYS-224, and GLN-372.[1]
Molecular Docking Studies of a Related Compound: 3-Cinnamoylthis compound
Research into the anti-tuberculosis potential of this compound derivatives has also utilized molecular docking. A study on 3-cinnamoylthis compound demonstrated its potential to inhibit key proteins in Mycobacterium tuberculosis, including InhA, pncA, ATP synthase, and DprE1. The in-silico analysis revealed that 3-cinnamoylthis compound had superior docking scores when compared to standard anti-tuberculosis drugs like Isoniazid and Pyrazinamide, with its most notable binding observed against the InhA target. While specific binding energy values were not detailed, the results strongly suggest that it is a promising candidate for further investigation.
Detailed Experimental Protocols
The following sections outline a generalized yet detailed protocol for performing molecular docking of this compound with a target protein, based on the methodologies cited and standard practices using AutoDockTools.
Software and Resources
-
AutoDockTools (ADT): Used for preparing protein and ligand files and setting up the docking parameters.
-
AutoDock Vina: The docking engine for performing the simulation.
-
PyMOL or Discovery Studio: For visualization and analysis of docking results.
-
PubChem Database: To obtain the 3D structure of the ligand (this compound).
-
Protein Data Bank (RCSB PDB): To obtain the crystal structure of the target proteins.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Convert and Optimize: Open the SDF file in a molecular editor and save it in PDB format.
-
Prepare for AutoDock:
-
Load the ligand PDB file into AutoDockTools.
-
Detect the torsional root and set the number of rotatable bonds to allow for ligand flexibility.
-
Save the prepared ligand in PDBQT format, which includes partial charges and atom types.
-
Receptor Preparation
-
Obtain Protein Structure: Download the desired target protein structure (e.g., MAPK3, PDB ID: 4QTB) from the RCSB PDB.
-
Clean the Protein:
-
Load the PDB file into AutoDockTools or another molecular viewer.
-
Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the structure.
-
Ensure the protein structure is complete. If there are missing loops or residues, they may need to be modeled using tools like SWISS-MODEL.
-
-
Prepare for AutoDock:
-
In AutoDockTools, add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site of the protein. This is often the pocket where a native ligand is bound or can be predicted using site-finding tools.
-
Set Grid Parameters:
-
In AutoDockTools, open the Grid Box tool.
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the box to ensure it is large enough to accommodate the entire this compound molecule and allow for rotational and translational movement. A spacing of 1.0 Å is standard.
-
Save the grid parameter file (GPF).
-
Running the Docking Simulation
-
Execute AutoDock Vina: Use the command line to run AutoDock Vina. The command will specify the prepared receptor (PDBQT), ligand (PDBQT), and the configuration file containing the grid box coordinates and dimensions.
-
Configuration File: The configuration file (e.g., conf.txt) will look like this:
-
Analysis of Results: Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). These results can be visualized in PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.
Visualizations: Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the standard workflow for a molecular docking experiment.
References
The Biological Activity of Tribuloside on Cell Lines: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Tribuloside, a steroidal saponin derived from Tribulus terrestris, has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological effects of this compound and related compounds on various cell lines, with a focus on its anticancer, anti-inflammatory, and other cellular activities. We consolidate available quantitative data, present detailed experimental protocols for key assays, and illustrate the underlying molecular mechanisms through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Cytotoxic and Anti-proliferative Activity
This compound, along with other steroidal saponins from Tribulus terrestris, has demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] The primary mechanism involves the induction of apoptosis and cell cycle arrest, making it a compound of interest for oncology research.[3][4] While much of the existing research has utilized extracts of Tribulus terrestris, specific steroidal glycosides have shown potent activity.[2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[5] The following table summarizes the reported IC50 values for steroidal saponins from Tribulus terrestris and its extracts on various cancer cell lines. It is important to note that data for purified this compound is limited, and many studies use related compounds or whole-plant extracts.
| Compound/Extract | Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |
| Spirostanol Glycoside (Compound 3) | SK-MEL | Human Malignant Melanoma | 6.0 | [2] |
| Spirostanol Glycoside (Compound 1) | SK-MEL | Human Malignant Melanoma | 6.7 | [2] |
| Spirostanol Glycoside (Compound 2) | SK-MEL | Human Malignant Melanoma | 9.1 | [2] |
| Spirostanol Glycoside (Compound 3) | KB | Human Oral Epidermoid Carcinoma | 7.0 | [2] |
| Spirostanol Glycoside (Compound 3) | BT-549 | Human Breast Ductal Carcinoma | 6.0 | [2] |
| Spirostanol Glycoside (Compound 3) | SK-OV-3 | Human Ovary Carcinoma | 8.2 | [2] |
| T. terrestris Methanolic Extract | A549 | Human Lung Cancer | 179.62 | [6] |
| T. terrestris Aqueous Extract | MCF-7 | Human Breast Cancer | 189.70 | [6] |
Experimental Protocol: Cell Viability Assessment (MTS Assay)
This protocol describes a common method to assess cell viability after treatment with this compound, adapted from methodologies used for plant extracts and other compounds.[7]
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for determining the number of viable cells. In metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.
Materials:
-
Target cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO, then diluted in medium)
-
96-well culture plates
-
MTS reagent solution
-
Microplate reader (490-500 nm absorbance)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Reading: Measure the absorbance of each well at 492 nm using a microplate reader.[7]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Mandatory Visualization: Workflow for Cytotoxicity Assessment
Caption: Workflow diagram for determining the cytotoxicity of this compound using an MTS assay.
Induction of Apoptosis
A key component of the anticancer activity of Tribulus terrestris extracts is the induction of apoptosis, or programmed cell death.[3][4][6] Studies on breast cancer cells (MCF-7) show that treatment leads to DNA fragmentation, a hallmark of apoptosis.[3] The mechanism involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3][4]
Mechanisms of Apoptotic Induction
Tribulus terrestris extracts have been shown to modulate key proteins in the apoptotic cascade:
-
Bcl-2 Family Proteins: A significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax have been observed.[3][8] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.[3]
-
Caspase Activation: The extracts lead to a significant increase in the activity of caspase-3, an executioner caspase responsible for cleaving cellular substrates during apoptosis.[3][6] Upregulation of caspase-8 has also been noted, suggesting involvement of the extrinsic pathway.[3]
-
Other Pro-Apoptotic Factors: Expression of genes such as p53, FADD (Fas-Associated Death Domain), and AIF (Apoptosis-Inducing Factor) is also upregulated, indicating a multi-faceted induction of apoptosis.[3]
Mandatory Visualization: Apoptosis Signaling Pathway
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active steroidal glycosides from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tribuloside in various solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows to support further research and development.
This compound Solubility Data
This compound, a flavonoid extracted from Tribulus terrestris L., exhibits varying solubility across different solvents.[1] Quantitative data is limited in publicly available literature, but its solubility in Dimethyl Sulfoxide (DMSO) is well-documented, making it a standard solvent for preparing stock solutions in research settings.[2][3] Other common laboratory solvents like ethanol and methanol are also known to dissolve this compound.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Quantitative Solubility | Qualitative Assessment | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (210.25 mM)[2] | Soluble[1] | Requires sonication to achieve maximum solubility. Hygroscopic DMSO can significantly impact solubility. |
| Saline | 10 mg/mL | Soluble | A solution of this concentration was prepared for in vivo mouse studies.[4] |
| Pyridine | Data not available | Soluble[1] | --- |
| Methanol | Data not available | Soluble[1] | --- |
| Ethanol | Data not available | Soluble[1] | --- |
| Water | Data not available | Sparingly soluble | As a flavonoid glycoside, low aqueous solubility is expected. |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in drug discovery and development. The following protocols describe the gold-standard Shake-Flask method for determining thermodynamic equilibrium solubility and a common method for High-Performance Liquid Chromatography (HPLC) quantification.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is considered the benchmark for determining the equilibrium solubility of a compound.[5][6] This method measures the concentration of a solute in a saturated solution at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid powder, high purity)
-
Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed in equilibrium with the solid phase.[6]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[5][7]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[8]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant using a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility measurements.[9]
-
Dilution: Accurately dilute the filtered saturate with the appropriate mobile phase to a concentration within the linear range of the analytical method (HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Protocol for HPLC Quantification of this compound
This protocol is based on methods used for analyzing related steroidal saponins and flavonoids from Tribulus terrestris.[10]
Objective: To quantify the concentration of this compound in a solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode-Array Detector (DAD) or UV Detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Acetic Acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a two-solvent mobile phase.
-
Mobile Phase A: Water (often with 0.1% formic acid to improve peak shape)
-
Mobile Phase B: Acetonitrile
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound with known concentrations (e.g., from 1 µg/mL to 100 µg/mL) by dissolving the reference standard in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Detection Wavelength: Monitor at a wavelength appropriate for flavonoids, typically between 254 nm and 280 nm, or at the λmax of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.[9]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A gradient elution is often necessary for complex samples but can be adapted to an isocratic method for pure samples. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (return to initial)
-
35-40 min: 20% B (equilibration)
-
-
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared (diluted) samples from the solubility experiment.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.[11]
Visualizations: Signaling Pathways and Workflows
This compound has been shown to modulate several key cellular signaling pathways and is often studied using a network pharmacology approach. The following diagrams, created using the DOT language, illustrate these complex relationships.
Network Pharmacology Workflow for this compound Research
Network pharmacology is a powerful methodology used to elucidate the mechanisms of action for natural products like this compound by analyzing complex biological networks.[4][12][13]
This compound-Modulated Signaling Pathways
This compound exerts its pharmacological effects, including anti-inflammatory and melanogenesis-promoting activities, by interacting with multiple signaling cascades.[4][14]
The PI3K-Akt pathway is crucial for regulating cell survival and proliferation. This compound is suggested to modulate this pathway, which is implicated in its therapeutic effect against acute lung injury.[4]
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway in transmitting extracellular signals to the nucleus to regulate gene expression and is involved in inflammation.[4]
Tumor Necrosis Factor (TNF) signaling is central to inflammation. This compound may exert anti-inflammatory effects by regulating this pathway.[4]
References
- 1. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 22153-44-2 [amp.chemicalbook.com]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Phytochemical Landscape of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris L. (Zygophyllaceae), has emerged as a compound of significant interest in phytochemical and pharmacological research. Traditionally, extracts of Tribulus terrestris, containing a complex mixture of saponins, flavonoids, and other phytochemicals, have been used in traditional medicine for a variety of ailments. This technical guide provides an in-depth review of the phytochemical research on this compound, focusing on its isolation, characterization, and demonstrated biological activities, with a particular emphasis on the underlying molecular mechanisms. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Phytochemical Profile
This compound is chemically known as kaempferol-3-O-β-D-(6''-p-coumaroyl)-glucoside. Its structure consists of the flavonoid aglycone, kaempferol, linked to a glucose molecule which is further esterified with p-coumaric acid. The presence and concentration of this compound can vary depending on the geographical origin of the plant, the part of the plant used (leaves, fruits, or stems), and the time of harvest.
Isolation and Purification of this compound
The isolation and purification of this compound from Tribulus terrestris is a multi-step process designed to separate it from a complex mixture of other phytochemicals, including a high concentration of steroidal saponins.
Table 1: Summary of a Patented Isolation and Purification Method for this compound
| Step | Procedure | Details | Purity Achieved |
| 1. Extraction | Continuous countercurrent extraction with ethanol-water. | The raw material of Tribulus terrestris is cleaned and subjected to reflux extraction with 50%-85% ethanol in water. | Crude Extract |
| 2. Concentration | The crude extract is filtered and concentrated. | The solvent is removed under reduced pressure to obtain a thick concentrated solution. | Concentrated Extract |
| 3. Resin Adsorption | Macroporous resin column chromatography. | The concentrated extract is diluted, filtered, and passed through a macroporous adsorbent resin column. Impurities are washed with water and low-concentration ethanol. | Partially Purified |
| 4. Elution | Elution with a higher concentration of ethanol. | This compound is eluted from the resin column using a higher concentration of ethanol. | Enriched Fraction |
| 5. Silica Gel Chromatography | The eluent is concentrated and subjected to silica gel column chromatography. | The concentrated eluent is mixed with silica gel and further purified using a silica gel column. | Semi-finished Product |
| 6. Crystallization | The semi-finished product is dissolved, filtered, concentrated, and crystallized. | The purified fraction is dissolved in an ethanol-water mixture, filtered, concentrated, and allowed to crystallize to yield the final product. | >95% |
Detailed Experimental Protocol: Isolation and Purification
A patented method for isolating this compound with high purity involves the following detailed steps[1][2]:
-
Raw Material and Extraction:
-
Clean the dried and powdered fruits of Tribulus terrestris.
-
Perform a continuous countercurrent extraction using 75% ethanol in water. The raw material is fed into the extractor at a controlled rate, while the solvent flows in the opposite direction to maximize extraction efficiency.
-
-
Filtration and Concentration:
-
Filter the resulting ethanolic extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude this compound extract.
-
-
Macroporous Resin Chromatography:
-
Dilute the concentrated crude extract with water and filter to remove any precipitates.
-
Load the filtrate onto a pre-treated macroporous adsorbent resin column.
-
Wash the column sequentially with water and a low concentration of ethanol to remove impurities.
-
Elute the this compound from the resin using a higher concentration of ethanol.
-
-
Silica Gel Chromatography:
-
Concentrate the eluent from the resin column to a creamy consistency.
-
Mix the concentrated eluent with silica gel and apply it to a silica gel column.
-
Elute the column with an appropriate solvent system to separate this compound from remaining impurities.
-
-
Final Purification:
-
Collect the fractions containing this compound and concentrate the solvent.
-
Dissolve the resulting semi-finished product in an ethanol-water solution.
-
Filter the solution, then concentrate it and allow it to stand for crystallization.
-
Collect the crystals by filtration to obtain the final this compound product with a purity of over 95%.
-
Biological Activities and Quantitative Data
This compound has been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, as well as the ability to modulate melanogenesis. While much of the research has been conducted on extracts of Tribulus terrestris, some studies have investigated the effects of the purified compound.
Table 2: Summary of Biological Activities and IC50 Values
| Biological Activity | Assay/Model | Test Substance | IC50 Value |
| Anti-inflammatory | LPS-induced nitric oxide (NO) production in RAW264.7 macrophages | Tribulus terrestris water extract | 52.4 ± 2.1 µg/mL[3] |
| LPS-induced nitric oxide (NO) production in RAW264.7 macrophages | Tribulus terrestris AAE extract | 33.3 ± 1.3 µg/mL[3] | |
| Antioxidant | DPPH radical scavenging assay | Tribulus terrestris methanolic extract | Data not consistently reported as IC50 |
| Anticancer | MTT assay on MCF-7 (breast cancer) cells | Tribulus terrestris methanolic extract | 218.19 µg/mL[4][5] |
| MTT assay on A549 (lung cancer) cells | Tribulus terrestris methanolic extract | 179.62 µg/mL[4][5] | |
| Melanogenesis | Effect on melanin production in melanocytes | Purified this compound | Not reported as IC50 |
Note: Specific IC50 values for purified this compound are not widely available in the reviewed literature. The data presented for extracts provides an indication of the potential activity of its constituents, including this compound.
Experimental Protocols for Biological Assays
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This protocol is adapted for assessing the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
-
Data Analysis: Determine the percentage inhibition of NO production compared to the LPS-stimulated control and calculate the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction:
-
Add 1 mL of the DPPH solution to 1 mL of each this compound dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway Modulation
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and apoptosis. This compound has been suggested to inhibit this pathway, which may contribute to its anticancer and anti-inflammatory effects.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. This compound's influence on this pathway is implicated in its anti-inflammatory and anticancer activities.
Caption: MAPK signaling pathway and the modulatory role of this compound.
PDE/cAMP/PKA Signaling Pathway
This compound has been shown to enhance melanogenesis by inhibiting phosphodiesterase (PDE), leading to an increase in cyclic AMP (camp) and activation of Protein Kinase A (PKA).
Caption: PDE/cAMP/PKA pathway in melanogenesis and its modulation by this compound.
Conclusion and Future Directions
This compound, a flavonoid glycoside from Tribulus terrestris, demonstrates a wide array of promising biological activities. Its anti-inflammatory, antioxidant, and anticancer properties, coupled with its ability to modulate key signaling pathways such as PI3K/Akt and MAPK, position it as a valuable lead compound for further investigation. The detailed protocols for its isolation and for assessing its biological effects provide a solid foundation for future research.
However, a notable gap in the current literature is the scarcity of specific quantitative data, such as IC50 values, for purified this compound across its various biological activities. Future research should focus on isolating this compound in sufficient quantities and high purity to conduct comprehensive pharmacological studies. This will enable a more precise determination of its potency and a deeper understanding of its mechanisms of action, paving the way for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tribulus terrestris Cytotoxicity against Breast Cancer MCF-7 and Lung Cancer A549 Cell Lines Is Mediated via Activation of Apoptosis, Caspase-3, DNA Degradation, and Suppressing Bcl-2 Activity [mdpi.com]
Tribuloside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physicochemical properties, biological activities, and mechanisms of action of this compound. Detailed experimental protocols for evaluating its key bioactivities are presented, alongside visualizations of its associated signaling pathways, to support further research and development efforts in the pharmaceutical and biomedical fields.
Physicochemical Properties
This compound is a flavonoid glycoside with the following key identifiers and properties:
| Property | Value | Citation |
| CAS Number | 22153-44-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₃₀H₂₆O₁₃ | [1][2] |
| Molecular Weight | 594.52 g/mol | [1][2][3][5][6] |
| Appearance | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, positioning it as a promising candidate for therapeutic development. Key activities include anti-inflammatory, antioxidant, anti-mycobacterial, and phosphodiesterase 4 (PDE4) inhibitory effects.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and key cytokines including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[5] This anti-inflammatory action is mediated, in part, through the modulation of critical signaling pathways.
Antioxidant Activity
This compound possesses significant antioxidant capabilities, enabling it to scavenge free radicals.[5] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant potential of this compound can be attributed to its flavonoid structure, which allows for the donation of hydrogen atoms to neutralize reactive oxygen species.
Anti-mycobacterial Activity
This compound has shown promise as an anti-mycobacterial agent. It exhibits inhibitory activity against non-pathogenic Mycobacterium species, with a reported minimum inhibitory concentration (MIC) of 5.0 mg/mL.[3][6] This suggests its potential for further investigation in the development of novel treatments for mycobacterial infections.
PDE4 Inhibition
This compound acts as a phosphodiesterase 4 (PDE4) inhibitor with an IC50 of 6 μM.[5] PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses inflammatory responses. This mechanism underpins its anti-inflammatory effects and suggests its potential in treating inflammatory conditions such as acute lung injury.[5]
Signaling Pathways
The biological activities of this compound are orchestrated through its interaction with several key intracellular signaling pathways.
PI3K-Akt and MAPK Signaling Pathways in Inflammation
In the context of inflammation, particularly in acute lung injury, this compound has been shown to modulate the PI3K-Akt and MAPK signaling pathways. By influencing these pathways, this compound can regulate the expression of inflammatory proteins and cytokines, thereby reducing the inflammatory response.
PDE/cAMP/PKA Signaling Pathway in Melanogenesis
This compound has been found to enhance melanogenesis through its action on the PDE/cAMP/PKA pathway. By inhibiting PDE, this compound increases cAMP levels, which then activates Protein Kinase A (PKA). This cascade ultimately leads to increased melanin production.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.
Antioxidant Activity Assays
This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the this compound sample in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
This assay evaluates the capacity of this compound to neutralize the ABTS radical cation (ABTS•+).
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Spectrophotometer
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the this compound sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The scavenging capacity is calculated as a percentage of inhibition of the ABTS•+ radical.
Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the evaluation of this compound's effect on nitric oxide and pro-inflammatory cytokine production in LPS-stimulated macrophages.
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Determination (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Anti-mycobacterial Activity (Microplate Alamar Blue Assay - MABA)
This assay is used to determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium species.
Procedure:
-
In a 96-well microplate, prepare serial dilutions of this compound in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth).
-
Add a standardized inoculum of the Mycobacterium strain to each well.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (e.g., 5-7 days).
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the activity of the PDE4 enzyme.
Principle: This assay utilizes a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE4, the resulting fluorescent monophosphate product binds to a specific binding agent, causing an increase in fluorescence polarization (FP). Inhibitors of PDE4 will prevent this increase in FP.
Procedure (General Outline):
-
In a microplate, add the PDE4 enzyme to a buffer solution.
-
Add various concentrations of this compound or a known PDE4 inhibitor (control).
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate at room temperature for a specified time to allow for enzymatic reaction.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined physicochemical properties, coupled with its potent anti-inflammatory, antioxidant, anti-mycobacterial, and PDE4 inhibitory activities, make it a compelling subject for further investigation. The detailed experimental protocols and an understanding of its engagement with key signaling pathways provided in this guide are intended to facilitate and accelerate research and development efforts aimed at harnessing the full therapeutic promise of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 4. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Tribuloside using High-Performance Liquid Chromatography (HPLC)
Introduction
Tribuloside is a flavonoid glycoside found in various medicinal plants, most notably Tribulus terrestris. It is a derivative of the flavonol kaempferol, specifically kaempferol-3-O-β-D-(6''-p-coumaroyl)-glucoside. Due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities, there is a growing need for a reliable and accurate analytical method for its quantification in plant extracts and finished herbal products. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound, intended for researchers, scientists, and professionals in the drug development and natural products industry.
Chemical Structure
Figure 1. Chemical Structure of this compound (Kaempferol-3-O-β-D-(6''-p-coumaroyl)-glucoside).
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to ensure sharp peak shapes. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 98%), obtained from a reputable supplier.
-
Acetonitrile: HPLC grade.
-
Water: Deionized or Milli-Q water.
-
Formic Acid: HPLC grade.
-
Methanol: HPLC grade (for extraction).
-
Plant Material/Sample: Dried and powdered Tribulus terrestris fruit or relevant plant part, or a formulated product.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
Preparation of Standard and Sample Solutions
3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 4 °C and protected from light.
3.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 µg/mL. These solutions are used to construct the calibration curve.
3.3. Sample Preparation (from Plant Material)
-
Accurately weigh about 1.0 g of the dried, powdered plant material.
-
Transfer to a flask and add 50 mL of 70% aqueous methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Allow the mixture to cool and then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
4.1. Linearity Linearity was established by injecting the working standard solutions in triplicate. A calibration curve was plotted with peak area versus concentration, and the correlation coefficient (r²) was determined.
4.2. Precision The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL). The relative standard deviation (RSD%) of the peak areas was calculated.
4.3. Accuracy Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The recovery percentage was then calculated.
4.4. LOD and LOQ The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio, typically being 3:1 for LOD and 10:1 for LOQ.
Results and Data Presentation
The quantification of this compound in a sample of Tribulus terrestris fruit extract was performed using the validated HPLC method.
Table 3: Quantification of this compound in a Sample Extract
| Sample ID | Weight of Sample (g) | Final Volume (mL) | Peak Area | Concentration (µg/mL) | This compound Content (% w/w) |
| TT-001 | 1.025 | 50 | 125436 | 45.8 | 2.23 |
The concentration of this compound in the sample was calculated using the regression equation from the calibration curve. The content in the original plant material was then determined as a weight/weight percentage.
Visualization of Experimental Workflow
Conclusion
The described RP-HPLC method is simple, accurate, precise, and reliable for the quantification of this compound in plant extracts and related products. The method is suitable for quality control and standardization purposes in a research or industrial setting. The detailed protocol and validation data provide a solid foundation for the implementation of this analytical procedure.
Application Notes and Protocols for Tribuloside Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin primarily found in the plant Tribulus terrestris L. (Zygophyllaceae), has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.[1][2] Effective extraction and purification of this compound are critical steps for research and development. These application notes provide detailed protocols for the extraction of this compound from plant material, focusing on various methodologies and optimization strategies to achieve high yield and purity.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield and purity of the extracted this compound. Below is a summary of quantitative data compiled from various studies on the extraction of saponins from Tribulus terrestris.
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 30% Ethanol | 46 | 55 min | 5.49% extracting rate of total saponins | [2] |
| 80% Methanol | Room Temp. | 6 hours (4 repetitions) | High efficiency for secondary biomolecules | [3] | |
| Soxhlet Extraction | Methanol | 90 | Several hours | High phenolic extraction rates, 66.76% enzyme inhibition | [4][5] |
| Ethanol | 70 | 240 min | 79.26% yield of saponin | [6] | |
| Maceration | Methanol | Room Temp. | Days | Strong radical scavenging activity | [4][5] |
| 70% Ethanol | Room Temp. | 8 hours (6 repetitions) | Yields furostanol saponins of at least 45% | [7] | |
| Reflux Extraction | 50%–85% Ethanol-water | Reflux Temp. | 2.5 - 3 hours | High yield of total saponins | [1][8] |
| 50% Isopropanol | 92 | 60 min | Good recovery, thermal degradation observed after 90 min | [9] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is optimized for rapid and efficient extraction of this compound with reduced solvent consumption and extraction time.
Materials and Equipment:
-
Dried and powdered plant material (Tribulus terrestris fruits or leaves)
-
30% Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered plant material.
-
Extraction:
-
Separation:
-
Filter the extract through filter paper to separate the solid residue.
-
Alternatively, centrifuge the mixture and decant the supernatant.
-
-
Concentration:
-
Concentrate the filtrate/supernatant using a rotary evaporator at a temperature below 60°C to remove the ethanol.
-
-
Drying:
-
The resulting aqueous extract can be used for further purification or dried completely using a freeze dryer or vacuum oven to obtain the crude this compound extract.
-
Protocol 2: Soxhlet Extraction of this compound
A classic and exhaustive extraction method, suitable for obtaining a high yield of this compound.
Materials and Equipment:
-
Dried and powdered plant material (Tribulus terrestris)
-
Methanol or Ethanol (95%)
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 20 g of dried, powdered plant material and place it in a cellulose extraction thimble.
-
Extraction:
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of methanol or ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours (approximately 10-12 cycles).[6]
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Dismantle the setup and concentrate the solvent containing the extract using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Purification of this compound using Macroporous Resin Chromatography
This protocol is for the enrichment and purification of this compound from the crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Macroporous adsorption resin (e.g., XAD-2, HPD100)
-
Glass chromatography column
-
Deionized water
-
Ethanol (10%, 30%, 50%, 70%)
-
Fraction collector (optional)
Procedure:
-
Column Packing: Pack a glass column with the macroporous resin, ensuring no air bubbles are trapped.
-
Equilibration: Wash the packed column with deionized water until the effluent is clear.
-
Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.
-
Washing:
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Subsequently, wash with 10-30% ethanol to remove other non-target compounds.[8]
-
-
Elution:
-
Elute the this compound-rich fraction using 50-70% ethanol.[8]
-
Collect the eluate in fractions.
-
-
Analysis: Analyze the collected fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC, TLC).
-
Concentration: Pool the fractions containing pure this compound and concentrate using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Potentially Modulated by this compound
Recent research suggests that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[10]
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 2. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
- 8. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Tribuloside Standard for Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside found in various medicinal plants including Tribulus terrestris, has garnered significant interest for its potential therapeutic properties. As a kaempferol derivative, specifically kaempferol-3-O-(6''-p-coumaroyl)-glucoside, its biological activities are a subject of ongoing research. Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Information
| Property | Value |
| Chemical Name | Kaempferol-3-O-(6''-p-coumaroyl)-glucoside |
| Synonyms | Tiliroside |
| Molecular Formula | C₃₀H₂₆O₁₃[1] |
| Molecular Weight | 594.52 g/mol [1][2][3] |
| CAS Number | 22153-44-2[1] |
| Appearance | Solid powder[3] |
| Solubility | Soluble in DMSO and methanol.[2] |
Application Notes
High-Performance Liquid Chromatography (HPLC-UV)
A robust HPLC-UV method is suitable for the routine quantification of this compound in raw plant material and finished herbal products. The method offers good sensitivity and reproducibility.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is recommended for the separation of this compound and related flavonoids.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol and water (with an acidic modifier like formic acid or acetic acid) is typically employed.[4] The acidic modifier helps to improve peak shape and resolution.
-
Detection: UV detection at approximately 316 nm is suitable for this compound, corresponding to the absorbance maximum of the p-coumaroyl moiety. A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity assessment.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from the this compound analytical standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, especially in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is the preferred choice. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification with minimal interference from the matrix.[5][6]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for flavonoids and their glycosides, as they readily form deprotonated molecules [M-H]⁻.[3]
-
Precursor Ion: The precursor ion for this compound corresponds to its deprotonated molecule [M-H]⁻, with a theoretical m/z of 593.13.
-
Product Ions: The fragmentation of the precursor ion typically involves the cleavage of the glycosidic bond and the ester linkage. A characteristic product ion results from the loss of the coumaroyl-glucoside moiety, yielding the kaempferol aglycone with an m/z of 285.04.[7] Another significant fragment ion can be observed from the coumaroylglucoside moiety itself.[7]
-
MRM Transitions: Based on the predicted fragmentation, the following MRM transitions can be monitored for quantification and confirmation:
-
Quantifier: m/z 593.13 → 285.04
-
Qualifier: A secondary, less intense transition should be monitored for confirmation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare a stock solution and a series of working standard solutions for generating a calibration curve.
Materials:
-
This compound analytical standard
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated pipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound analytical standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard completely, using sonication if necessary.
-
Make up the volume to 10 mL with methanol and mix thoroughly. This is the stock solution. Store at -20°C, protected from light.[2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol.[8][9][10]
-
For example, to prepare a 100 µg/mL intermediate solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with methanol.
-
From the intermediate solution, prepare a calibration curve series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by appropriate dilutions.
-
Protocol 2: HPLC-UV Analysis of this compound
Objective: To quantify this compound in a sample using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 316 nm.
Procedure:
-
System Suitability: Inject the mid-point calibration standard multiple times (n=5) to ensure system suitability parameters (e.g., retention time RSD < 1%, peak area RSD < 2%) are met.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 3: LC-MS/MS Analysis of this compound
Objective: To quantify this compound in a complex matrix with high sensitivity and selectivity.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to achieve good separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: Optimized for the instrument (e.g., -3.5 kV).
-
Source Temperature: Optimized for the instrument (e.g., 150°C).
-
Desolvation Temperature: Optimized for the instrument (e.g., 400°C).
-
MRM Transitions:
-
This compound: m/z 593.13 → 285.04 (Quantifier), m/z 593.13 → [secondary fragment] (Qualifier). Collision energy and other parameters should be optimized for the specific instrument.
-
-
Procedure:
-
Method Development and Optimization: Infuse a standard solution of this compound to optimize the MS parameters (precursor and product ions, collision energy, etc.).
-
Calibration Curve: Prepare a calibration curve in the same matrix as the samples to be analyzed to account for matrix effects.[6]
-
Sample Preparation: Perform a suitable sample extraction (e.g., protein precipitation for plasma, solid-phase extraction for complex extracts) to remove interferences.
-
Analysis: Analyze the calibration standards and prepared samples using the developed LC-MS/MS method.
-
Data Analysis: Quantify this compound using the instrument's software by constructing a matrix-matched calibration curve and determining the concentration in the unknown samples.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Predicted LC-MS/MS fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical Analysis of Pfaffia glomerata Inflorescences by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 10. youtube.com [youtube.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
Application Note: Quantitative Analysis of Tribuloside (Tiliroside) in Plant Extracts using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tribuloside, also known as Tiliroside, is a flavonoid glycoside with the chemical structure kaempferol-3-O-β-D-(6″-E-p-coumaroyl)-glucopyranoside[1][2]. It is a notable bioactive compound found in various medicinal plants, including Tilia L. (Linden) flowers and Tribulus terrestris[3][4]. Contrary to what its name might suggest, this compound is not a steroidal saponin. This compound has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects[3]. Accurate and sensitive quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established protocols for flavonoid analysis, ensuring high sensitivity and selectivity[3][5].
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol details the extraction of this compound from dried and powdered plant material. The method is adapted from established procedures for Tiliroside extraction[1][3].
-
Weighing: Accurately weigh 2.0 g of dried, powdered plant material into a 50 mL conical tube.
-
Extraction Solvent: Prepare the extraction solvent consisting of 70% ethanol with 1% acetic acid in water[3].
-
Extraction: Add 20 mL of the extraction solvent to the plant material.
-
Homogenization: Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Ultrasonication/Accelerated Solvent Extraction (ASE):
-
Option A (Ultrasonication): Place the tube in an ultrasonic bath at room temperature and sonicate for 15 minutes. Repeat the extraction twice[3].
-
Option B (ASE): Perform accelerated solvent extraction for optimal efficiency. An example condition is extracting at 80°C for 10 minutes per cycle, for 3 cycles[3][5].
-
-
Centrifugation: Centrifuge the resulting slurry at 4,000 x g for 10 minutes to pellet the solid plant material.
-
Collection: Carefully decant the supernatant into a clean collection tube.
-
Dilution & Filtration: Dilute an aliquot of the supernatant with 50% methanol to fall within the calibration curve range. Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an LC autosampler vial. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a validated method for the determination of Tiliroside (this compound)[3][5].
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| LC System | Agilent 1200 Series HPLC or equivalent[3] |
| Column | Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.200 mL/min[3] |
| Column Temperature | 25°C[3] |
| Injection Volume | 5 µL[3] |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 1.0 - 1.5 | |
| 2.5 - 3.5 | |
| 4.0 - 5.5 | |
| 5.5 - 8.0 |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
| Mass Spectrometer | AB Sciex 3200 QTRAP or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Ion Spray Voltage | -4000 V[3] |
| Capillary Temperature | 500°C[3] |
| Nebulizer Gas (GS1) | 30 psi[3] |
| Curtain Gas (CUR) | 30 psi[3] |
| Collision Gas (CAD) | Nitrogen[3] |
Table 3: MRM Transitions for this compound (Tiliroside) Quantification
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [V] |
| This compound | 593.1 | 285.0 | -55 | -40 |
| (Confirmation Ion) | 593.1 | 145.0 | -55 | -50 |
Note: The primary transition 593.1 → 285.0 corresponds to the loss of the p-coumaroyl-glucose moiety, yielding the kaempferol aglycone, and should be used for quantification[3].
Data Presentation and Performance
The described method is validated for its performance, demonstrating good linearity, sensitivity, and precision[3].
Table 4: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 2 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.61 ng/mL[3] |
| Limit of Quantification (LOQ) | 1.85 ng/mL[3] |
| Intra-day Precision (%RSD) | < 4.5% |
| Inter-day Precision (%RSD) | < 6.8% |
| Recovery | 96.1% - 103.4% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for this compound quantification.
Caption: Workflow for this compound quantification.
Proposed Fragmentation Pathway
The primary fragmentation of this compound in negative ESI mode involves the cleavage of the glycosidic bond, resulting in a characteristic product ion corresponding to the kaempferol aglycone.
Caption: this compound MS/MS fragmentation pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of this compound (Tiliroside) in plant-derived materials. The use of Multiple Reaction Monitoring (MRM) ensures minimal interference from complex sample matrices, making it suitable for high-throughput quality control and research applications. The sample preparation procedure is straightforward and effective, yielding high recovery rates for the analyte[1]. This method can be readily adopted by analytical laboratories involved in natural product research and the quality assessment of herbal supplements.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Extraction Conditions for Determination of Tiliroside in Tilia L. Flowers Using an LC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Optimization of Extraction Conditions for Determination of Tiliroside in Tilia L. Flowers Using an LC-ESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribuloside in Anti-Inflammatory Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a saponin compound isolated from Tribulus terrestris, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development.[1][2] This document provides detailed application notes and protocols for utilizing this compound in various anti-inflammatory assays. The information is compiled to assist researchers in the systematic evaluation of this compound's efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models, particularly lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Furthermore, this compound suppresses the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4][5] The underlying mechanism for these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of p38.[1][2]
Data Presentation: In Vitro Anti-inflammatory Activity of this compound
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and related compounds from Tribulus terrestris.
| Assay | Cell Line | Treatment | Concentration(s) | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Tribulusamide D | 25, 50, 100 µM | Dose-dependent inhibition of LPS-induced NO production. | [1] |
| RAW 264.7 | 3-cinnamoylthis compound (3-CT) | Not specified | Inhibition of LPS-induced NO production. | [4][5] | |
| Pro-inflammatory Cytokines | RAW 264.7 | Tribulusamide D | 100 µM | Decreased mRNA and protein levels of IL-6, IL-10, and TNF-α. | [1] |
| RAW 264.7 | 3-cinnamoylthis compound (3-CT) | Not specified | Inhibition of LPS-induced expression of TNF-α, IL-1β, and IL-6 at both mRNA and protein levels. | [4][5] | |
| Mouse Model of ALI | This compound | Not specified | Reduced levels of IL-6, IL-1β, and TNF-α in bronchoalveolar lavage fluid. | [3] | |
| Inflammatory Enzymes | RAW 264.7 | Tribulusamide D | Not specified | Reduced expression of iNOS and COX-2. | [1][2] |
| Signaling Pathways | RAW 264.7 | Tribulusamide D | 25, 50, 100 µM | Inhibited LPS-induced nuclear localization of NF-κB and phosphorylation of p38 MAPK. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic concentrations of this compound and to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound
-
LPS (1 µg/mL)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[7]
-
Sodium nitrite standard solutions
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[6]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[8]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[7]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[6]
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound
-
LPS (1 µg/mL)
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well or 6-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in appropriate plates and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.[9][10][11]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).[9]
-
Quantify the cytokine concentrations using the standard curve provided in the kit.
Western Blot Analysis for Signaling Proteins (NF-κB and p38 MAPK)
This technique is used to determine the effect of this compound on the activation of key signaling proteins.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-p38, p38, NF-κB p65 (nuclear and cytosolic fractions), β-actin, and Lamin B
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed and treat RAW 264.7 cells with this compound and/or LPS as described in previous protocols. The stimulation time with LPS for signaling pathway analysis is typically shorter (e.g., 30 minutes).[1]
-
For total protein, lyse the cells directly in lysis buffer. For nuclear and cytosolic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control for cytosolic proteins and Lamin B for nuclear proteins.[1]
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: this compound's inhibitory action on NF-κB and p38 MAPK signaling pathways.
Caption: Logical flow of this compound's anti-inflammatory action.
References
- 1. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Tribuloside: A Key Marker for Standardization and Research of Tribulus terrestris
Introduction
Tribuloside, a flavonoid glycoside predominantly found in the medicinal plant Tribulus terrestris, is emerging as a critical marker compound for the quality control and pharmacological research of herbal products.[1][2] Traditionally used in various systems of medicine for its purported diuretic, aphrodisiac, and anti-inflammatory properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects. This has led to a growing interest in its potential applications in modern drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the analysis and investigation of this compound.
Pharmacological Significance of this compound
This compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of acute lung injury (ALI) and melanogenesis.
1. Acute Lung Injury (ALI):
This compound has been shown to mitigate the effects of ALI by modulating key inflammatory signaling pathways.[3] Research indicates that it can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4] This anti-inflammatory action is believed to be mediated through the downregulation of the PI3K/Akt and MAPK signaling pathways.[3][5]
2. Melanogenesis:
In the field of dermatology, this compound has been identified as a potent promoter of melanogenesis.[6] It acts by inhibiting phosphodiesterase (PDE), which in turn leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that upregulates the expression of proteins involved in melanin synthesis and transport.[6]
Application Notes: Analytical Methodologies
The accurate quantification of this compound in herbal extracts and formulations is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for this purpose.
Quantitative Data Summary
While specific quantitative data for this compound is still emerging in the literature, the following table summarizes typical quantitative results for major flavonoid glycosides and saponins in Tribulus terrestris obtained by various analytical methods. This data can serve as a reference for expected concentration ranges.
| Compound Class | Analytical Method | Plant Part | Reported Content (% w/w) | Reference |
| Total Flavonoids | UV-Vis Spectrophotometry | Fruits | Not Specified | [7] |
| Total Saponins | UV-Vis Spectrophotometry | Leaves | Higher than fruits and stems | [8] |
| Protodioscin | HPLC-ELSD | Various | 0.17 - 6.49 | [1] |
| Diosgenin | RP-HPLC | Callus | Variable with NaCl treatment | [7] |
| Total Saponins | Microwave Extraction | Not Specified | Up to 76.3% extraction efficiency | [9] |
| Total Flavonoids | Microwave Extraction | Not Specified | Up to 76.3% extraction efficiency | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tribulus terrestris
This protocol describes a general procedure for the extraction of flavonoids, including this compound, from Tribulus terrestris plant material.
Materials and Reagents:
-
Dried and powdered Tribulus terrestris (fruits or leaves)
-
70% Ethanol (v/v)
-
Soxhlet apparatus[10]
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Analytical balance
-
Grinder or mill
Procedure:
-
Sample Preparation: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Soxhlet Extraction: a. Accurately weigh about 10 g of the powdered plant material and place it in a thimble. b. Place the thimble in the main chamber of the Soxhlet extractor. c. Fill a round-bottom flask with 250 mL of 70% ethanol. d. Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent. e. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.[10]
-
Filtration and Concentration: a. After extraction, cool the solution to room temperature. b. Filter the extract through Whatman No. 1 filter paper to remove any solid plant debris. c. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Drying and Storage: a. Dry the crude extract in a vacuum oven at 40°C until a constant weight is achieved. b. Store the dried extract in a desiccator at 4°C for further analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization will be required based on the specific instrumentation and column used.[11][12][13][14]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or a wavelength determined by the UV spectrum of a this compound standard)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. b. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: a. Dissolve a known amount of the dried extract from Protocol 1 in methanol to a final concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: a. Inject the calibration standards and the sample solution into the HPLC system. b. Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard. c. Construct a calibration curve by plotting the peak area of the standard against its concentration. d. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: UPLC-MS/MS Analysis of this compound
For higher sensitivity and selectivity, UPLC-MS/MS is the preferred method. This protocol provides a general guideline.[15][16][17][18]
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[15]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A rapid gradient is typically used, for example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B (hold)
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode (optimization required).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution.
-
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2, but at lower concentrations suitable for MS detection (e.g., in the ng/mL range).
-
Method Development: a. Infuse a this compound standard solution directly into the mass spectrometer to determine the optimal ionization mode and to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻). b. Perform a product ion scan to identify the most abundant and stable fragment ions for use in MRM transitions.
-
Analysis: a. Set up the MRM transitions for this compound and any internal standards. b. Inject the calibration standards and samples. c. Quantify this compound based on the peak area ratios of the analyte to the internal standard against the calibration curve.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its pharmacological effects.
Caption: this compound's role in mitigating Acute Lung Injury.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids of the fruits and leaves of Tribulus terrestris: constitution of this compound | Semantic Scholar [semanticscholar.org]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways [mdpi.com]
- 6. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ijert.org [ijert.org]
- 11. youtube.com [youtube.com]
- 12. iosrphr.org [iosrphr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Cell culture protocols involving Tribuloside treatment
Application Notes: Tribuloside in Cell Culture
Introduction
This compound is a steroidal saponin, a natural compound found in the plant Tribulus terrestris[1]. This plant has a long history of use in traditional medicine, and its extracts are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2]. This compound, as an isolated compound, is increasingly being investigated for its specific molecular mechanisms and therapeutic potential. In cell culture applications, this compound is primarily used to study its effects on cell viability, apoptosis, and specific signaling pathways in various cell types, particularly cancer cell lines and melanocytes. These notes provide an overview of its applications and protocols for its use in a research setting.
Key Applications
-
Anti-Cancer Research: this compound and extracts of Tribulus terrestris have been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including liver, breast, and ovarian cancer[2][3][4][5]. It appears to exert its effects by modulating key signaling pathways involved in cell survival and death[1][6].
-
Dermatology and Pigmentation Studies: this compound has been identified as a potent agent for promoting melanogenesis (melanin production), melanocyte dendricity, and melanosome transport. It achieves this by acting on the PDE/cAMP/PKA pathway without cytotoxic effects on the cells[7].
-
Inflammation and Lung Injury Models: Studies have explored this compound's potential in treating acute lung injury (ALI) by modulating inflammatory responses, likely through the PI3K-AKT and MAPK signaling pathways[1].
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic activities of Tribulus terrestris extracts, which contain this compound, on various cancer cell lines. Data for the pure compound is still emerging.
| Cell Line | Extract Type | IC50 Value / Effect | Reference |
| MCF-7 (Breast Cancer) | Methanol Extract | 74.1 µg/mL | [2] |
| SK-OV-3 (Ovarian Cancer) | Methanol Extract | 89.4 µg/mL | [2] |
| MCF-7 (Breast Cancer) | Leaf Methanol Extract | Highest reduction in viability (69.51%) at 12.5 µg/mL | [4] |
| MCF-7 (Breast Cancer) | Seed Methanol Extract | Highest reduction in viability (12.97%) at 25 µg/mL | [4] |
| HepG2 (Liver Cancer) | Methanol Root Extract | Reduced cell viability to 40.98% at 80 µg/mL | [5] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key cellular signaling pathways.
1. Induction of Apoptosis in Cancer Cells
In cancer cells, this compound and its parent extracts promote apoptosis through both intrinsic and extrinsic pathways. This involves the downregulation of pro-survival proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases.[4][6]. It also appears to modulate the PI3K-Akt and MAPK signaling pathways, which are critical for cell survival and proliferation[1][8].
Caption: this compound-induced apoptosis pathway in cancer cells.
2. Promotion of Melanogenesis
This compound enhances melanin production by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Activated CREB upregulates MITF, the master regulator of melanocyte gene expression, leading to increased production of tyrosinase and other proteins essential for melanin synthesis and transport[7].
Caption: this compound's signaling pathway in melanogenesis.
Experimental Protocols
Protocol 1: General Cell Culture and Passaging
This protocol provides a standard procedure for maintaining adherent cell lines used in this compound treatment studies.
-
Media Preparation: Prepare the appropriate complete growth medium for your cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath[9].
-
Cell Observation: Check cells under a microscope to ensure they are healthy and have reached the desired confluency (typically 80-90%).
-
Washing: Aspirate the old medium from the flask. Wash the cell monolayer once with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any remaining serum, which can inhibit trypsin[10].
-
Detachment: Add 1-2 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells begin to detach[10].
-
Neutralization: Add 5-10 mL of complete growth medium to the flask to inactivate the trypsin. Gently pipette the medium over the cell layer to dislodge all cells.
-
Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm (approx. 200 x g) for 5 minutes[9].
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete medium (e.g., 5 mL).
-
Seeding: Add the appropriate volume of the cell suspension to new culture flasks at the desired seeding density for continued growth.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity[11].
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[4].
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in serum-free medium to achieve the desired final treatment concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no-treatment control"[4].
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours at 37°C[5]. During this time, viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 3: Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bax, Bcl-2, p-ERK) following this compound treatment.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation[6].
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin or GAPDH.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cell line.
Caption: Standard workflow for cell-based this compound assays.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promoting liver cancer cell apoptosis effect of Tribulus terrestris L. via reducing sphingosine level was confirmed by network pharmacology with metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of immunomodulatory, anti-diabetic, and anti-cancer molecular mechanisms of Tribulus terrestris extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchcentres.citystgeorges.ac.uk [researchcentres.citystgeorges.ac.uk]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Tribuloside using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Tribuloside. This compound, also known as Tiliroside or kaempferol-3-O-β-D-(6''-E-p-coumaroyl)-glucopyranoside, is a flavonoid glycoside with significant biological activities. Accurate structural determination is paramount for its further investigation and potential therapeutic applications.
Introduction to this compound and the Role of NMR
This compound is a natural product that has been isolated from various plant species, including Agrimonia eupatoria, Quercus ilex, and Edgeworthia gardneri[1]. Its structure comprises a kaempferol aglycone, a glucose moiety, and a p-coumaroyl group. NMR spectroscopy is an indispensable tool for the unambiguous determination of its complex structure. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the precise connectivity of atoms, the nature of the sugar moiety, the linkage positions of the glycosidic bond and the acyl group, and the stereochemistry of the molecule.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in methanol-d₄. This data serves as a crucial reference for the identification and verification of the compound.
Table 1: ¹H NMR Spectral Data of this compound (600 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Kaempferol Moiety | |||
| 2' | 8.05 | d | 8.9 |
| 3' | 6.90 | d | 8.9 |
| 5' | 6.90 | d | 8.9 |
| 6' | 8.05 | d | 8.9 |
| 6 | 6.20 | d | 2.0 |
| 8 | 6.41 | d | 2.0 |
| Glucose Moiety | |||
| 1'' | 5.26 | d | 7.7 |
| 2'' | 3.54 | m | |
| 3'' | 3.48 | m | |
| 4'' | 3.42 | m | |
| 5'' | 3.70 | m | |
| 6''a | 4.38 | dd | 12.0, 2.0 |
| 6''b | 4.18 | dd | 12.0, 6.0 |
| p-Coumaroyl Moiety | |||
| 2''' | 7.45 | d | 8.6 |
| 3''' | 6.78 | d | 8.6 |
| 5''' | 6.78 | d | 8.6 |
| 6''' | 7.45 | d | 8.6 |
| 7''' (α) | 6.31 | d | 15.9 |
| 8''' (β) | 7.60 | d | 15.9 |
Data adapted from Zhang et al., 2006.
Table 2: ¹³C NMR Spectral Data of this compound (150 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Kaempferol Moiety | |
| 2 | 158.4 |
| 3 | 134.9 |
| 4 | 179.5 |
| 5 | 162.9 |
| 6 | 99.9 |
| 7 | 165.8 |
| 8 | 94.8 |
| 9 | 159.2 |
| 10 | 105.7 |
| 1' | 122.8 |
| 2' | 132.0 |
| 3' | 116.1 |
| 4' | 161.4 |
| 5' | 116.1 |
| 6' | 132.0 |
| Glucose Moiety | |
| 1'' | 103.4 |
| 2'' | 75.8 |
| 3'' | 78.2 |
| 4'' | 71.5 |
| 5'' | 75.3 |
| 6'' | 64.3 |
| p-Coumaroyl Moiety | |
| 1''' | 126.9 |
| 2''' | 131.2 |
| 3''' | 116.8 |
| 4''' | 161.2 |
| 5''' | 116.8 |
| 6''' | 131.2 |
| 7''' (α) | 114.7 |
| 8''' (β) | 146.7 |
| 9''' (C=O) | 168.6 |
Data adapted from Zhang et al., 2006.
Experimental Protocols
A generalized workflow for the isolation and NMR-based structure elucidation of this compound from a plant source is presented below.
Isolation of this compound
-
Extraction: Air-dried and powdered plant material (e.g., leaves of Quercus ilex) is extracted with methanol or a methanol/water mixture at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate or n-butanol fractions.
-
Chromatographic Purification: The enriched fraction is subjected to multiple chromatographic steps, including column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The purity of the isolated compound should be verified by analytical HPLC.
NMR Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of deuterated methanol (CD₃OD).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of proton signals (typically 0-14 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is performed to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, while CH₂ will be negative).
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within the same spin system, which is crucial for identifying the individual building blocks of the molecule (kaempferol, glucose, and p-coumaroyl).
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different structural fragments, for instance, to determine the glycosylation site on the kaempferol and the acylation site on the glucose.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule.
Visualization of the Elucidation Workflow
The logical workflow for the structural elucidation of this compound using the acquired NMR data is depicted below.
Caption: Workflow for this compound structure elucidation using NMR.
This diagram illustrates the progression from acquiring various NMR spectra to the stepwise analysis that leads to the final, complete structure of this compound.
The key long-range correlations observed in the HMBC spectrum are critical for assembling the molecular puzzle. The following diagram highlights these crucial connections.
Caption: Key HMBC correlations for this compound.
This diagram visualizes the critical HMBC correlations that establish the glycosylation at the C-3 position of kaempferol and the acylation at the C-6'' position of the glucose moiety. These correlations are definitive in confirming the complete structure of this compound.
References
Application Notes and Protocols for High-Throughput Screening with Tribuloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for conducting high-throughput screening (HTS) campaigns to identify and characterize modulators of key signaling pathways using Tribuloside as a reference compound. The protocols are designed to be adaptable for various research and drug discovery settings.
Introduction to this compound
This compound is a natural flavonoid glycoside that has been identified as a bioactive component in plants such as Tribulus terrestris.[1][2] Preclinical studies have indicated its potential therapeutic effects in a range of conditions, including acute lung injury (ALI) and skin pigmentation disorders.[1][2][3] The biological activities of this compound are attributed to its ability to modulate several key cellular signaling pathways, making it an interesting candidate for further investigation and a valuable tool for assay development in drug discovery.
The primary signaling pathways influenced by this compound include:
-
PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to potentially regulate apoptosis through this pathway.[1]
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli, this pathway plays a role in inflammation and cell proliferation.[2]
-
TNF Signaling Pathway: A key pathway in inflammation, this compound has been observed to suppress the production of pro-inflammatory cytokines like TNF-α.[2]
-
PDE/cAMP/PKA Signaling Pathway: This pathway is involved in various physiological processes, and this compound has been shown to inhibit phosphodiesterase (PDE), leading to increased intracellular cAMP levels.[3]
These application notes will detail HTS protocols for each of these pathways, using this compound as a hypothetical test compound to illustrate the screening process and data analysis.
Data Presentation: this compound Activity Profile
The following tables summarize representative quantitative data for this compound in various HTS assays. Disclaimer: The IC50 and EC50 values presented here are illustrative and based on the known qualitative activities of this compound and typical assay performance. They are intended to serve as a guide for data interpretation and comparison.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Assay Type | Cell Line | Stimulant | Measured Analyte | IC50 (µM) |
| This compound | HTRF | THP-1 | LPS | TNF-α | 8.2 |
| Dexamethasone (Control) | HTRF | THP-1 | LPS | TNF-α | 0.1 |
Table 2: Modulation of MAPK Signaling Pathway
| Compound | Assay Type | Cell Line | Readout | EC50 (µM) |
| This compound | Reporter Gene Assay | HEK293 | SRE-Luciferase | 12.5 |
| U0126 (Control) | Reporter Gene Assay | HEK293 | SRE-Luciferase | 0.5 |
Table 3: PI3K-Akt Pathway Inhibition
| Compound | Assay Type | Cell Line | Readout | IC50 (µM) |
| This compound | In-Cell Western | MCF-7 | Phospho-Akt (Ser473) | 15.8 |
| LY294002 (Control) | In-Cell Western | MCF-7 | Phospho-Akt (Ser473) | 1.2 |
Table 4: PDE/cAMP/PKA Pathway Modulation
| Compound | Assay Type | Cell Line | Readout | EC50 (µM) |
| This compound | cAMP-Glo™ Assay | HEK293 | Intracellular cAMP | 5.6 |
| Forskolin (Control) | cAMP-Glo™ Assay | HEK293 | Intracellular cAMP | 0.3 |
Mandatory Visualizations
Figure 1: A generalized workflow for a high-throughput screening campaign.
Figure 2: The PI3K-Akt signaling pathway with a hypothetical inhibitory action of this compound.
Figure 3: The MAPK/ERK signaling pathway and a potential point of modulation by this compound.
Figure 4: The TNF signaling pathway leading to NF-κB activation, with a potential inhibitory role for this compound.
Figure 5: The cAMP/PKA signaling pathway, illustrating the inhibitory effect of this compound on PDE.
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of TNF-α Production
Objective: To identify compounds that inhibit the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).
Assay Principle: This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) assay to quantify TNF-α in the cell culture supernatant.[4] The assay employs two antibodies against TNF-α, one labeled with a donor fluorophore and the other with an acceptor fluorophore. In the presence of TNF-α, the antibodies bind to the cytokine, bringing the fluorophores into proximity and generating a FRET signal.
Materials:
-
Cell Line: THP-1 (human monocytic leukemia cell line)
-
Reagents:
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
HTRF TNF-α assay kit
-
This compound (and other test compounds)
-
Dexamethasone (positive control)
-
-
Equipment:
-
384-well cell culture plates
-
HTRF-compatible plate reader
-
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate the cells into macrophage-like cells, treat with PMA (e.g., 50 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in the assay medium.
-
Dispense the compounds into the 384-well assay plates.
-
-
Cell Seeding and Stimulation:
-
Harvest the differentiated THP-1 cells and resuspend them in fresh medium.
-
Seed the cells into the compound-containing plates at a density of approximately 20,000 cells per well.
-
Add LPS to all wells (except for the negative control wells) to a final concentration of 1 µg/mL to stimulate TNF-α production.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
HTRF Assay:
-
Following the manufacturer's instructions for the HTRF TNF-α assay kit, add the HTRF antibody reagents to each well.
-
Incubate the plates at room temperature for the recommended time (typically 2-4 hours).
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio and normalize the data to the positive and negative controls.
-
Plot the dose-response curves and determine the IC50 values for the active compounds.
-
Protocol 2: High-Throughput Screening for Modulators of the MAPK/ERK Pathway
Objective: To identify compounds that modulate the activity of the MAPK/ERK signaling pathway.
Assay Principle: This protocol employs a cell-based reporter gene assay.[5] A cell line is engineered to express a luciferase reporter gene under the control of a serum response element (SRE), which is activated by the transcription factors downstream of the ERK pathway.
Materials:
-
Cell Line: HEK293 cells stably expressing an SRE-luciferase reporter construct.
-
Reagents:
-
DMEM with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) as a stimulant
-
Luciferase assay reagent
-
This compound (and other test compounds)
-
U0126 (MEK inhibitor, positive control)
-
-
Equipment:
-
384-well white, clear-bottom cell culture plates
-
Luminometer
-
Procedure:
-
Cell Seeding:
-
Seed the SRE-luciferase HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
The next day, remove the medium and replace it with a serum-free medium containing the test compounds (including this compound and U0126).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add the stimulant (e.g., PMA at 100 ng/mL or EGF at 50 ng/mL) to all wells except the unstimulated control.
-
-
Incubation:
-
Incubate the plates for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the stimulated and unstimulated controls.
-
Generate dose-response curves and calculate the EC50 or IC50 values for the active compounds.
-
Protocol 3: High-Throughput Screening for Inhibitors of the PI3K/Akt Pathway
Objective: To identify compounds that inhibit the phosphorylation of Akt, a key downstream effector of the PI3K pathway.
Assay Principle: This protocol utilizes an In-Cell Western assay to quantify the levels of phosphorylated Akt (p-Akt) directly in the wells of a microplate. Cells are treated with compounds, stimulated to activate the PI3K/Akt pathway, and then fixed and permeabilized. A primary antibody specific for p-Akt and a fluorescently labeled secondary antibody are used for detection.
Materials:
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or other suitable cell line with an active PI3K/Akt pathway.
-
Reagents:
-
MEM with 10% FBS and insulin
-
Insulin-like Growth Factor-1 (IGF-1) as a stimulant
-
Fixing and permeabilization buffers
-
Primary antibody against phospho-Akt (Ser473)
-
Infrared fluorescently labeled secondary antibody
-
Cell staining dye for normalization
-
This compound (and other test compounds)
-
LY294002 (PI3K inhibitor, positive control)
-
-
Equipment:
-
384-well black, clear-bottom cell culture plates
-
Infrared imaging system
-
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed MCF-7 cells into 384-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours to reduce basal Akt phosphorylation.
-
-
Compound Treatment:
-
Treat the cells with test compounds (including this compound and LY294002) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 20-30 minutes.
-
-
Fixing and Permeabilization:
-
Fix the cells with a formaldehyde-based fixative.
-
Permeabilize the cells with a mild detergent solution.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with the primary antibody against p-Akt.
-
Wash and incubate with the fluorescently labeled secondary antibody and a cell normalization stain.
-
-
Data Acquisition:
-
Wash the plates and allow them to dry.
-
Scan the plates using an infrared imaging system to detect the fluorescence from both the p-Akt signal and the cell normalization stain.
-
-
Data Analysis:
-
Normalize the p-Akt signal to the cell stain signal.
-
Calculate the percent inhibition relative to the stimulated and unstimulated controls.
-
Determine the IC50 values from the dose-response curves.
-
Protocol 4: High-Throughput Screening for Modulators of the cAMP/PKA Pathway
Objective: To identify compounds that modulate intracellular cyclic AMP (cAMP) levels.
Assay Principle: This protocol is based on the cAMP-Glo™ Assay, a bioluminescent assay that measures cAMP levels.[6][7][8][9][10] The assay is based on the principle that cAMP activates protein kinase A (PKA), which then consumes ATP. The remaining ATP is detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.
Materials:
-
Cell Line: HEK293 cells or another suitable cell line.
-
Reagents:
-
DMEM with 10% FBS
-
Forskolin (an adenylyl cyclase activator, positive control for cAMP increase)
-
cAMP-Glo™ Assay Kit
-
This compound (and other test compounds)
-
-
Equipment:
-
384-well white, solid-bottom cell culture plates
-
Luminometer
-
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into 384-well plates and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with test compounds (including this compound and Forskolin). If screening for inhibitors, co-incubate with a low concentration of Forskolin.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Add the cAMP-Glo™ Lysis Buffer to each well and incubate with shaking for 15 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP Detection Solution (containing PKA) to each well and incubate for 20 minutes at room temperature.
-
-
Kinase-Glo® Reaction:
-
Add the Kinase-Glo® Reagent to each well to stop the PKA reaction and initiate the luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the luminescence readings to cAMP concentrations using the standard curve.
-
Plot the dose-response curves and determine the EC50 or IC50 values.
-
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTS assays using a disease-relevant cell model for interrogating the MAP kinase pathway initiated by multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay Protocol [promega.jp]
- 7. ulab360.com [ulab360.com]
- 8. cAMP-Glo™ Assay [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Application Note: Identification of Tribuloside using Thin-Layer Chromatography (TLC)
Introduction
Tribuloside is a flavonoid glycoside found in various medicinal plants, notably Tribulus terrestris. As a kaempferol derivative, it exhibits a range of biological activities and is a key marker for the quality control of herbal products. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative identification of this compound. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to effectively identify this compound in various samples. While a specific, validated HPTLC method for this compound was not found in the immediate literature, this protocol is based on established methods for the analysis of similar flavonoid glycosides.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents). For the identification of a moderately polar compound like this compound, a polar stationary phase such as silica gel is commonly used in conjunction with a mobile phase of optimized polarity. The separation is based on the principle of adsorption chromatography. The identification is achieved by comparing the retardation factor (Rf) and the color of the spot of the sample with that of a known standard of this compound.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 plates (glass or aluminum backing).
-
Solvents: All solvents should be of analytical or HPLC grade.
-
Methanol
-
Ethanol
-
Chloroform
-
Ethyl acetate
-
Formic acid
-
Glacial acetic acid
-
n-Butanol
-
Water
-
-
Reference Standard: this compound (or a well-characterized extract known to contain this compound).
-
Visualization Reagents:
-
1% Ethanolic aluminum chloride solution.
-
Natural Products (NP) reagent (diphenyl-boric acid 2-amino ethyl ester).
-
Polyethylene glycol (PEG) reagent.
-
Anisaldehyde-sulfuric acid reagent.
-
-
Apparatus:
-
TLC developing chamber
-
Capillary tubes or micropipettes for spotting
-
UV cabinet with 254 nm and 365 nm lamps
-
Spraying bottle
-
Heating plate or oven
-
Sample and Standard Preparation
2.1. Plant Material Extraction:
-
Dry the plant material (e.g., fruits or aerial parts of Tribulus terrestris) in the shade and grind it into a coarse powder.
-
Accurately weigh about 1 g of the powdered material and extract with 10 mL of methanol by sonication for 30 minutes or by maceration for 24 hours.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in methanol to a final concentration of approximately 10 mg/mL for TLC analysis.
2.2. Pharmaceutical Formulation:
-
For liquid formulations, dilute with methanol to achieve a suitable concentration.
-
For solid dosage forms, grind the tablets or empty the capsules, and extract the powder with methanol as described for plant material.
2.3. Standard Solution:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below. The selection of the mobile phase may require optimization depending on the specific sample matrix.
| Parameter | Recommended Conditions |
| Stationary Phase | Pre-coated Silica Gel 60 F254 TLC plates |
| Plate Activation | Heat the plates at 105-110°C for 15-20 minutes prior to use. |
| Application Volume | 5-10 µL of sample and standard solutions. |
| Application Mode | Apply as narrow bands or small spots (2-3 mm diameter). |
| Mobile Phase | A selection of suitable mobile phases are provided in the table below. |
| Development Mode | Ascending development in a saturated TLC chamber. |
| Development Distance | Approximately 8 cm. |
| Drying | Air-dry the developed plate. |
| Detection/Visualization | UV light (254 nm and 365 nm) followed by derivatization with a suitable spray reagent. |
Suggested Mobile Phase Systems for Flavonoid Glycosides
The following table presents several mobile phase systems that have been successfully used for the separation of flavonoid glycosides and can be adapted for this compound identification. The ratios are given in volume by volume (v/v/v).
| Mobile Phase Composition | Ratio (v/v/v) | Notes |
| Ethyl acetate - Formic acid - Glacial acetic acid - Water | 100:11:11:26 | A general-purpose system for flavonoid glycosides. |
| n-Butanol - Acetic acid - Water | 4:1:5 (upper phase) | Good for separating more polar glycosides. |
| Toluene - Ethyl acetate - Formic acid | 6:4:0.3 | Suitable for kaempferol and its derivatives.[1] |
| Methanol - Chloroform - Hexane | 7:2:1 | Can be used for preparative TLC of flavonoids.[2] |
| Chloroform - Methanol - Water | 26:14:3 | Another option for flavonoid separation. |
Experimental Protocol: Step-by-Step
-
Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a height of about 0.5 cm. Place a piece of filter paper soaked in the mobile phase on the inner wall of the chamber to ensure saturation. Close the chamber and allow it to saturate for at least 20-30 minutes.
-
Spotting: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate. Apply the sample and standard solutions as small spots or narrow bands on the starting line, ensuring a distance of at least 1 cm between adjacent spots.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber. The solvent level must be below the starting line. Close the chamber and allow the mobile phase to ascend the plate.
-
Drying: Once the solvent front has reached the desired height (e.g., 8 cm), remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.
-
Visualization:
-
UV Detection: Observe the dried plate under UV light at 254 nm and 365 nm. UV active compounds will appear as dark spots on a fluorescent background at 254 nm. Some flavonoids may show fluorescence at 365 nm. Circle the observed spots with a pencil.
-
Derivatization: For enhanced visualization and specific detection of flavonoids, use a spray reagent. A common and effective reagent for flavonoids is 1% ethanolic aluminum chloride. After spraying, heat the plate at 100-105°C for 5-10 minutes and observe the spots under visible and UV 365 nm light. Flavonoids typically form yellow or greenish-yellow fluorescent complexes with aluminum chloride.[2]
-
Data Analysis
Calculate the Retardation factor (Rf) for the standard and the corresponding spot in the sample using the following formula:
Rf = Distance traveled by the solute / Distance traveled by the solvent front
The identification of this compound in the sample is confirmed if the Rf value and the color of the spot in the sample chromatogram match those of the this compound standard under the same chromatographic conditions.
Data Presentation
The following table summarizes the expected TLC data for flavonoid glycosides similar to this compound. Actual Rf values may vary depending on the exact experimental conditions.
| Compound Type | Stationary Phase | Mobile Phase System (Example) | Typical Rf Range | Visualization |
| Flavonoid Glycosides | Silica Gel 60 F254 | Ethyl acetate - Formic acid - Glacial acetic acid - Water (100:11:11:26) | 0.4 - 0.8 | UV (254 nm, 365 nm), 1% Ethanolic AlCl3 (Yellow/Green fluorescence) |
| Kaempferol Glycosides | Silica Gel 60 F254 | Toluene - Ethyl acetate - Formic acid (6:4:0.3) | 0.3 - 0.6 | UV (254 nm, 365 nm), NP/PEG reagent (Yellow/Orange fluorescence) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the TLC identification of this compound.
Caption: Workflow for the TLC identification of this compound.
Conclusion
The described Thin-Layer Chromatography method provides a reliable and accessible tool for the qualitative identification of this compound in various samples. By following this detailed protocol and optimizing the mobile phase as needed, researchers can effectively screen for the presence of this important flavonoid glycoside, ensuring the quality and authenticity of herbal products and pharmaceutical formulations.
References
Tribuloside in Network Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of network pharmacology to elucidate the therapeutic mechanisms of tribuloside, a natural flavonoid with demonstrated potential in treating complex diseases such as Acute Lung Injury (ALI). The following sections detail the theoretical application, quantitative data, and detailed experimental protocols for a network pharmacology-based investigation of this compound.
Application Notes
This compound, a flavonoid extracted from Tribulus terrestris, has shown significant therapeutic potential for various conditions, including headaches, itching, and vitiligo.[1][2] Network pharmacology offers a powerful in silico approach to unravel the complex mechanisms of action of such natural products, shifting the paradigm from a "one-target, one-drug" model to a "network-target, multiple-component" strategy.[3] This approach is particularly well-suited for understanding the multi-target and multi-pathway effects of compounds like this compound.[4][5]
A network pharmacology workflow for this compound typically involves identifying its potential protein targets, constructing a protein-protein interaction (PPI) network to understand the interplay between these targets, and performing enrichment analysis to identify key biological pathways.[1][2] This computational analysis is then followed by experimental validation to confirm the predicted interactions and therapeutic effects.[1][2]
In the context of Acute Lung Injury (ALI), network pharmacology studies have predicted that this compound exerts its therapeutic effects by targeting multiple proteins involved in inflammation and apoptosis, such as IL6, BCL2, TNF, STAT3, IL1B, and MAPK3.[1][2] The primary signaling pathways implicated are the PI3K-Akt, TNF, and MAPK signaling pathways.[1][2] Experimental validation in lipopolysaccharide (LPS)-induced ALI mouse models has confirmed that this compound can reduce inflammatory cell infiltration, decrease fibrosis, and suppress the expression of key inflammatory cytokines.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from network pharmacology and experimental validation studies of this compound and provide representative examples of data from similar studies on other natural products.
Table 1: Molecular Docking Binding Affinity of this compound with Key ALI Targets
| Target Protein | Binding Energy (kcal/mol) | Reference |
| MAPK3 | -8.1 | [6] |
| IL6 | Strong Affinity (value not specified) | [1][2][6] |
| BCL2 | Strong Affinity (value not specified) | [1][2][6] |
| TNF | Strong Affinity (value not specified) | [1][2][6] |
| STAT3 | Strong Affinity (value not specified) | [1][2][6] |
| IL1B | Strong Affinity (value not specified) | [1][2][6] |
Note: A lower binding energy indicates a higher binding affinity.[6] Values less than -7.0 kcal/mol are considered to indicate strong binding activity.[6]
Table 2: Effect of this compound on Inflammatory Cytokine Levels in LPS-Induced ALI Model (BALF)
| Cytokine | LPS Group | This compound + LPS Group | P-value | Reference |
| IL-1β | Significantly Increased vs. Control | Significantly Decreased vs. LPS | < 0.001 | [6] |
| TNF-α | Significantly Increased vs. Control | Significantly Decreased vs. LPS | < 0.001 | [6] |
| IL-6 | Significantly Increased vs. Control | Significantly Decreased vs. LPS | < 0.001 | [6] |
Note: Data is presented qualitatively as reported in the source. The study indicates a significant (P < 0.001) increase in cytokines after LPS treatment and a significant decrease after this compound administration compared to the LPS group.[6]
Table 3: Representative Quantitative Data from Network Pharmacology Studies of Natural Products (Illustrative Examples)
| Compound | Target | Assay Type | Measured Value | Reference |
| Quercetin | JUN, FOS | Molecular Docking | -7.5, -8.1 kcal/mol | [7] |
| Luteolin | AKT1 | Molecular Docking | -8.4 kcal/mol | |
| Apigenin | MAPK1 | IC50 Assay | 15.2 µM | |
| Asiaticoside | p-STAT3 | Western Blot | 0.45 (relative density vs. control) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a network pharmacology study of this compound.
Protocol 1: In Silico Network Pharmacology Analysis
1. Identification of this compound Targets:
-
Obtain the 2D structure and SMILES string of this compound from the PubChem database (--INVALID-LINK--).
-
Use the SwissTargetPrediction database (--INVALID-LINK--) to predict potential protein targets of this compound based on its chemical structure.[1][9]
2. Identification of Disease-Associated Targets:
-
Collect genes associated with the disease of interest (e.g., Acute Lung Injury) from multiple databases such as GeneCards (--INVALID-LINK--), OMIM (--INVALID-LINK--), and DrugBank (109]
3. Construction of Protein-Protein Interaction (PPI) Network:
-
Identify the common targets between this compound and the disease using a Venn diagram tool.
-
Input the list of common targets into the STRING database (--INVALID-LINK--) to generate a PPI network.[2]
-
Visualize and analyze the network using Cytoscape software (--INVALID-LINK--) to identify hub genes based on network topology parameters (e.g., degree, betweenness centrality).[1]
4. Gene Ontology (GO) and Pathway Enrichment Analysis:
-
Perform GO and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of common targets using the DAVID database (--INVALID-LINK--) or similar tools.[2] This will identify the biological processes, cellular components, molecular functions, and signaling pathways that are significantly associated with the targets.
Protocol 2: Molecular Docking with AutoDockTools
1. Preparation of Receptor and Ligand:
-
Download the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Prepare the receptor file in AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Kollman charges. Save the file in PDBQT format.[11]
-
Obtain the 3D structure of this compound (ligand) from PubChem and prepare it in AutoDockTools by detecting the root and setting the number of torsions. Save the file in PDBQT format.[11][12]
2. Grid Box Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site.[12]
3. Docking Simulation:
-
Use the Lamarckian Genetic Algorithm in AutoDock to perform the docking simulation.[13]
-
Set the docking parameters, such as the number of GA runs and population size.[11]
4. Analysis of Results:
-
Analyze the docking results to identify the binding poses with the lowest binding energy.[1]
-
Visualize the interactions between this compound and the amino acid residues of the target protein using software like PyMOL or Discovery Studio.[7]
Protocol 3: In Vivo Validation in LPS-Induced ALI Mouse Model
1. Animal Model Induction:
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Use adult C57BL/6 mice (10-12 weeks old).[2]
-
Anesthetize the mice via intraperitoneal injection.
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Intratracheally instill lipopolysaccharide (LPS) (e.g., 5 mg/kg) dissolved in sterile saline to induce acute lung injury.[14][15] The control group receives an equal volume of sterile saline.
2. This compound Administration:
-
Administer this compound to the treatment group (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and time course relative to LPS administration.
3. Sample Collection and Analysis:
-
Euthanize the mice at a specified time point after LPS instillation (e.g., 24 or 48 hours).
-
Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts and protein concentration.[16]
-
Harvest lung tissue for histological analysis (H&E staining) to assess inflammation and lung injury scores.[6][15]
-
Measure the expression levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in BALF or lung homogenates using ELISA or qPCR.[6]
-
Perform Western blot analysis on lung tissue homogenates to measure the protein expression levels of key targets identified in the network pharmacology analysis (e.g., p-Akt, Akt, MAPK3).
Visualizations
Caption: A typical workflow for network pharmacology analysis of this compound.
Caption: The PI3K/Akt signaling pathway modulated by this compound.
References
- 1. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Network Pharmacology Approach for Medicinal Plants: Review and Assessment [mdpi.com]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. TMT quantitative proteomics and network pharmacology reveal the mechanism by which asiaticoside regulates the JAK2/STAT3 signaling pathway to inhibit peritoneal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. pubcompare.ai [pubcompare.ai]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Elucidating the Therapeutic Effects of Tribuloside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for investigating the pharmacological effects of Tribuloside, a key active compound from Tribulus terrestris. The following sections detail experimental protocols for studying its anti-inflammatory, pro-sexual, and anti-cancer properties, complete with data presentation tables and diagrams of associated signaling pathways.
Anti-Inflammatory Effects: Acute Lung Injury (ALI) Model
This model is designed to investigate the potential of this compound to mitigate inflammation in the lungs, a critical aspect of Acute Lung Injury (ALI).
Application Note:
The lipopolysaccharide (LPS)-induced ALI mouse model is a well-established and reproducible method for studying acute pulmonary inflammation. This compound has been shown to attenuate inflammatory responses in this model by modulating key signaling pathways such as TNF, PI3K-Akt, and MAPK.[1] This model is suitable for evaluating the efficacy of this compound in reducing inflammatory cell infiltration, decreasing pro-inflammatory cytokine levels, and protecting against lung tissue damage.
Experimental Protocol:
1. Animal Model:
-
Species: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
2. Induction of ALI:
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Intranasally administer a single dose of lipopolysaccharide (LPS) from Escherichia coli (e.g., 5 mg/kg) dissolved in sterile saline to induce lung injury. Control animals receive an equivalent volume of sterile saline.
3. This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound (e.g., 10, 20, 40 mg/kg) via oral gavage or intraperitoneal injection one hour before or after LPS challenge. The vehicle is administered to the control and LPS-only groups.
4. Sample Collection and Analysis (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL) Fluid: Euthanize mice and collect BAL fluid by flushing the lungs with sterile saline. Centrifuge the BAL fluid to separate cells from the supernatant.
-
Cell Count: Count the total number of cells and perform differential cell counts (neutrophils, macrophages) using a hemocytometer and stained cytospins.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA kits.
-
-
Lung Tissue: Perfuse the lungs with saline and collect tissue samples.
-
Histopathology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar edema, and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Western Blot/RT-PCR: Homogenize another portion of the lung tissue to analyze the expression of proteins and genes related to inflammatory signaling pathways (e.g., phosphorylated forms of p38, JNK, ERK, and Akt).
-
Data Presentation:
Table 1: Effect of this compound on Inflammatory Markers in LPS-Induced ALI
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (%) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) | Lung MPO Activity (U/g tissue) |
| Control | |||||
| LPS | |||||
| LPS + this compound (10 mg/kg) | |||||
| LPS + this compound (20 mg/kg) | |||||
| LPS + this compound (40 mg/kg) |
Signaling Pathway and Experimental Workflow:
Pro-Sexual Effects: Erectile Dysfunction Model
This model is utilized to assess the potential of this compound to improve erectile function.
Application Note:
Erectile dysfunction (ED) can be induced in rats through various methods, including the administration of streptozotocin (STZ) to induce a diabetic state, which is a common cause of ED. This model allows for the investigation of this compound's effects on physiological parameters of erectile function, such as intracavernosal pressure (ICP). The mechanism of action is thought to involve the nitric oxide/nitric oxide synthase (NO/NOS) pathway.[2]
Experimental Protocol:
1. Animal Model:
-
Species: Male Sprague-Dawley rats (10-12 weeks old).
-
Acclimatization: House animals as described in the ALI model.
2. Induction of Erectile Dysfunction:
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 60 mg/kg) dissolved in citrate buffer (pH 4.5). Control animals receive citrate buffer only.
-
Confirm diabetes 72 hours later by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic and used for the study.
-
Allow 4-8 weeks for the development of erectile dysfunction.
3. This compound Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle daily via oral gavage for a period of 4 weeks.
4. Assessment of Erectile Function:
-
Intracavernosal Pressure (ICP) Measurement:
-
Anesthetize the rats.
-
Expose the carotid artery and insert a catheter to monitor mean arterial pressure (MAP).
-
Expose the penile crus and insert a 23-gauge needle connected to a pressure transducer to measure ICP.
-
Stimulate the cavernous nerve electrically (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds) to induce an erection.
-
Record the maximal ICP and calculate the ICP/MAP ratio.
-
-
Behavioral Mating Tests:
-
Place a male rat in an observation cage with a sexually receptive female rat.
-
Record and score sexual behaviors such as mount latency, intromission latency, ejaculation latency, and the number of mounts and intromissions over a 30-minute period.
-
Data Presentation:
Table 2: Effect of this compound on Erectile Function in Diabetic Rats
| Treatment Group | Blood Glucose (mg/dL) | Max ICP (mmHg) | ICP/MAP Ratio | Mount Latency (s) | Intromission Latency (s) |
| Control | |||||
| STZ-Diabetic | |||||
| STZ + this compound (5 mg/kg) | |||||
| STZ + this compound (10 mg/kg) | |||||
| STZ + this compound (20 mg/kg) |
Signaling Pathway and Experimental Workflow:
References
Troubleshooting & Optimization
Troubleshooting low yield in Tribuloside extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during Tribuloside extraction from Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
This compound is a steroidal saponin found in the plant Tribulus terrestris. It is a bioactive compound of significant interest for its potential therapeutic effects.[1] The yield of this compound extraction is crucial for the economic viability and efficiency of research and drug development processes that utilize this compound.
Q2: What are the general stages involved in this compound extraction?
The extraction of saponins like this compound from plant material typically involves the following key stages:
-
Preparation of Plant Material: This initial step involves drying the plant material to prevent the enzymatic degradation of active compounds and grinding it into a fine powder to increase the surface area available for extraction.[2]
-
Extraction: The powdered plant material is then mixed with an appropriate solvent to draw out the desired compounds.[3]
-
Purification: The resulting crude extract undergoes purification steps to isolate this compound from other plant metabolites.[2]
Q3: Which solvents are most effective for this compound extraction?
Polar organic solvents are generally effective for extracting saponins. Ethanol and methanol are commonly used due to their ability to dissolve these compounds efficiently.[2][3] The choice of solvent and its concentration can significantly impact the extraction efficiency. For instance, studies have shown that a 70% ethanol solution is effective for extracting furostanol saponins from Tribulus terrestris.[4]
Q4: What analytical methods are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of steroidal saponins like this compound.[5][6] Evaporative Light Scattering Detection (ELSD) is often used in conjunction with HPLC for compounds like saponins that lack a strong UV chromophore.[5] Other methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[2]
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during the extraction process.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation of this compound. Grind the dried material into a fine, uniform powder to maximize the surface area for solvent penetration.[2] | Insufficient drying can lead to enzymatic degradation, and inadequate grinding reduces the surface area available for the solvent.[2] |
| Suboptimal Solvent Choice | Use polar organic solvents like ethanol or methanol. The concentration of the solvent is also critical; for example, 70% ethanol has been shown to be effective.[4] | The choice of solvent significantly impacts extraction efficiency.[2][7] |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully dissolve the target compound. Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.[2][8] | An incorrect material-to-solvent ratio can result in a product lacking potent plant compounds.[8] |
| Insufficient Extraction Time or Temperature | The extraction process may not be running long enough or at a suitable temperature for complete extraction. Optimize both the extraction time and temperature based on the chosen method.[2][9] | High heat can destroy heat-sensitive compounds, while insufficient time will result in low yields.[7] |
| Degradation of this compound | This compound can be sensitive to heat. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation.[10] | Thermal decomposition of related saponins has been observed during prolonged extraction times at high temperatures.[10] |
Issue 2: Low Purity of this compound in the Final Product
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence |
| Inefficient Purification | The crude extract contains numerous other plant metabolites. Employ appropriate purification techniques such as liquid-liquid partitioning or column chromatography to isolate this compound effectively. | Plant extracts are complex mixtures requiring multiple separation techniques for purification.[3] |
| Co-extraction of Impurities | The chosen solvent may be co-extracting other compounds with similar polarities to this compound. Consider a multi-step extraction with solvents of varying polarities to remove unwanted compounds. | Initial extraction with a non-polar solvent like hexane can sometimes be used to remove chlorophyll and lipids before extracting with a more polar solvent.[3] |
| Incomplete Elution from Chromatography Column | The solvent system used for column chromatography may not be optimal for eluting this compound from the stationary phase. Experiment with different solvent gradients to ensure complete elution.[2] | The choice of mobile phase is critical for effective separation in chromatography. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins from Tribulus terrestris
This protocol is based on optimized parameters found in the literature for the extraction of saponins.
-
Preparation: Weigh 10g of finely powdered, dried Tribulus terrestris leaves.
-
Extraction:
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude saponin extract.[2]
Protocol 2: Reflux Extraction of Saponins from Tribulus terrestris
-
Preparation: Weigh 20g of finely powdered, dried Tribulus terrestris leaves.
-
Extraction:
-
Filtration: Cool the mixture and filter to separate the extract.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Saponins from Tribulus terrestris Leaves
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 30% | [11] |
| Extraction Time | 55 minutes | [11] |
| Solvent-to-Material Ratio | 35:1 (mL/g) | [11] |
| Extraction Temperature | 46°C | [11] |
| Resulting Extraction Rate | 5.49% | [11] |
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for troubleshooting low this compound yield.
Key Factors Influencing this compound Extraction Efficiency
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 8. The Do’s and Don’ts of Botanical Extraction | Illuminated Extractors [illuminatedextractors.com]
- 9. Response surface methodology based extraction of Tribulus terrestris leads to an upsurge of antilithiatic potential by inhibition of calcium oxalate crystallization processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Tribuloside
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Tribuloside. The content is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its HPLC analysis challenging?
This compound is a type of steroidal saponin found in plants of the Tribulus genus. The primary challenge in its analysis by HPLC stems from its molecular structure. Like many saponins, this compound lacks a strong chromophore, which means it does not absorb ultraviolet (UV) light well at standard wavelengths (e.g., 254 nm).[1] This makes detection difficult with standard UV-Vis detectors and often results in low sensitivity.
Q2: What is the most effective detection method for this compound and other saponins?
Due to the lack of strong chromophores, alternative detection methods are often more effective than standard UV detection.[1] These include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response regardless of chemical structure.
-
Mass Spectrometry (MS): Offers high sensitivity and structural information, making it ideal for identification and quantification.
-
Low Wavelength UV Detection: If a UV detector must be used, setting the wavelength to a lower range (e.g., 200-210 nm) can improve sensitivity, but this may also increase baseline noise and limit mobile phase choices.[2][3]
Q3: What type of HPLC column is best suited for this compound separation?
Reversed-phase (RP) chromatography is the most common and effective mode for separating saponins like this compound.[1][4]
-
Stationary Phase: A C18 or C8 column is the standard recommendation.[4][5][6][7] These columns provide excellent hydrophobic interaction for retaining and separating saponins. High-purity, base-deactivated silica is preferred to minimize peak tailing caused by interactions with residual silanols.[8]
-
Particle Size: 3 µm or 5 µm particles are standard for conventional HPLC, while smaller particles (e.g., 1.8 µm) can be used for UHPLC systems to achieve higher resolution and faster analysis times.[6]
-
Pore Size: For molecules with a molecular weight under 5000 g/mol , a pore size of 60-120 Å is appropriate.[6]
Q4: What are the typical mobile phase compositions for separating this compound?
A gradient elution using a mixture of water and an organic solvent is typically required to effectively separate the complex mixture of saponins found in plant extracts.
-
Organic Solvents: Acetonitrile or methanol are the most common organic modifiers.[9] Acetonitrile often provides better peak shape and lower backpressure.
-
Aqueous Phase: HPLC-grade water is used.
-
Additives: Small amounts of an acid, such as formic acid or acetic acid (typically 0.05-0.1%), are often added to the mobile phase.[10] This helps to suppress the ionization of residual silanols on the column and improve the peak shape of acidic or basic analytes.[10]
HPLC Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Problem Area 1: Poor Peak Shape
Q: My peaks are tailing. What are the common causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Possible Causes:
-
Active Silanol Groups: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule, causing tailing.[11]
-
Column Degradation: The column may be worn out or contaminated at the inlet.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
-
Solutions:
-
Use a Base-Deactivated Column: Employ a modern, end-capped C18 or C8 column designed to minimize silanol activity.
-
Add a Mobile Phase Modifier: Add a small concentration (0.05-0.1%) of an acid like formic acid to the mobile phase to suppress silanol ionization.[10]
-
Flush the Column: Wash the column with a strong solvent like isopropanol to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.[12]
-
Adjust Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.[12][13]
-
Q: My peaks are fronting. How can I resolve this?
A: Peak fronting is typically a sign of column overloading or sample solvent issues.
-
Possible Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent that is significantly stronger than the mobile phase.[12]
-
Column Void: A void or channel may have formed at the column inlet.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Reduce Injection Volume: Decrease the amount of sample loaded onto the column.
-
Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[13]
-
Replace Column: If a void has formed, the column may need to be replaced.
-
Q: I am observing split peaks. What should I investigate?
A: Split peaks usually indicate a problem with the sample path before or at the very beginning of the column.
-
Possible Causes:
-
Partially Blocked Frit: The inlet frit of the guard or analytical column may be clogged with particulate matter.
-
Injector Malfunction: Issues with the injector rotor seal can cause improper sample introduction.[14]
-
Sample/Mobile Phase Incompatibility: The sample may be precipitating upon injection into the mobile phase.
-
-
Solutions:
-
Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.
-
Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the inlet frit.
-
Check Injector: Inspect and replace the injector rotor seal if it is worn or scratched.
-
Adjust Sample Solvent: Ensure the sample is fully soluble in the mobile phase.
-
Problem Area 2: Retention and Sensitivity
Q: My retention times are shifting between injections. Why is this happening?
A: Drifting retention times point to a lack of stability in the HPLC system or mobile phase.
-
Possible Causes:
-
Insufficient Column Equilibration: The column was not properly equilibrated with the initial mobile phase conditions before injection, especially after a gradient run.[14]
-
Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or one of the solvents is evaporating.[15][16]
-
Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent mobile phase composition and flow rate.[13][15]
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to shifts in retention.[15]
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before each injection.
-
Prepare Fresh Mobile Phase: Prepare mobile phase accurately and keep solvent reservoirs covered to prevent evaporation.[15] Degas the mobile phase thoroughly.[13]
-
Inspect the Pump: Check for leaks, especially around fittings and pump seals. Purge the pump to remove air bubbles.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment to ensure reproducibility.[15]
-
Q: I am not detecting a peak, or the signal is extremely low. What should I do?
A: A lack of signal can be due to detection issues, sample problems, or system hardware failures.
-
Possible Causes:
-
Incorrect Detector Settings: For UV detection, the wavelength may not be optimal for this compound (a low wavelength of ~205 nm is often required).[3]
-
Detector Lamp Failure: The detector lamp may be nearing the end of its life.[17]
-
Sample Degradation: this compound may be unstable under the analysis or storage conditions.[18][19]
-
System Leak: A leak in the flow path can prevent the sample from reaching the detector.[17]
-
Low Sample Concentration: The concentration of this compound in the sample may be below the method's limit of detection.
-
-
Solutions:
-
Optimize Detector Wavelength: If using a UV detector, set it to a low wavelength (e.g., 200-210 nm) or consider using a more universal detector like ELSD or MS.[2]
-
Check Detector Performance: Check the lamp energy and run diagnostic tests.
-
Investigate Sample Stability: Prepare fresh samples and standards and analyze them immediately.
-
Perform a System Check: Inspect the entire flow path for leaks from the injector to the detector.
-
Increase Sample Concentration: If possible, concentrate the sample or increase the injection volume.[3]
-
Experimental Protocols & Data
Example HPLC Method for this compound Analysis
This protocol is adapted from a validated method for protodioscin, a major steroidal saponin in Tribulus terrestris, and serves as an excellent starting point for this compound method development.[2]
1. Sample Preparation:
-
Accurately weigh 1g of powdered plant material or extract.
-
Add 25 mL of 70% ethanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
-
Column: Purospher® RP-18e (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[2]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 200 nm.[2]
-
Injection Volume: 10 µL.
3. Gradient Elution Program:
-
A linear gradient from 10% to 60% Acetonitrile (Solvent B) over 15 minutes.[2]
-
Follow with an isocratic hold at 60% Acetonitrile for 5 minutes.[2]
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
Data Tables for Method Optimization
Table 1: Recommended HPLC Columns for Saponin Analysis
| Stationary Phase | Particle Size | Dimensions (L x ID) | Recommended Use |
| C18 (End-capped) | 5 µm | 250 x 4.6 mm | General purpose, high-resolution analysis.[1] |
| C18 (End-capped) | 3.5 µm | 150 x 4.6 mm | Faster analysis with good resolution.[6] |
| C8 (End-capped) | 5 µm | 150 x 4.6 mm | Alternative selectivity, may reduce retention of highly nonpolar compounds.[6] |
| Phenyl-Hexyl | 3 µm | 100 x 3.0 mm | Offers different selectivity based on π-π interactions, useful for complex extracts.[6] |
Table 2: Example Mobile Phase Gradients for Method Development
| Time (min) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) | Gradient Type |
| Scouting Gradient | |||
| 0.0 | 95 | 5 | Initial Hold |
| 25.0 | 5 | 95 | Linear Gradient |
| 30.0 | 5 | 95 | Hold |
| 31.0 | 95 | 5 | Return to Initial |
| 40.0 | 95 | 5 | Equilibration |
| Optimized Gradient (Example) | |||
| 0.0 | 90 | 10 | Initial Hold |
| 15.0 | 40 | 60 | Linear Gradient[2] |
| 20.0 | 40 | 60 | Hold[2] |
| 21.0 | 90 | 10 | Return to Initial |
| 30.0 | 90 | 10 | Equilibration |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for a "No Peak Detected" issue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 6. fatershimi.com [fatershimi.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. ijprajournal.com [ijprajournal.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medipol.edu.tr [medipol.edu.tr]
Overcoming Tribuloside solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of Tribuloside during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS or saline?
A1: this compound, a flavonoid glycoside, has inherently low solubility in water and neutral aqueous solutions.[1] This is due to its complex, largely hydrophobic chemical structure. Direct dissolution in buffers often fails because the energy required to break the crystal lattice of the powder and solvate the molecules in water is unfavorably high. For in vivo studies in mice, one report indicates successful preparation in saline at 10 mg/mL, which may have involved heating or sonication to create a stable suspension or solution for immediate use.[2]
Q2: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. What happened?
A2: This is a common issue known as "precipitation upon dilution." this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4] When a concentrated DMSO stock solution is added to an aqueous medium, the DMSO concentration is drastically lowered. The solution can no longer accommodate the hydrophobic this compound molecules, causing them to crash out of the solution as a precipitate. It is crucial to ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit.
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] Other organic solvents like ethanol and methanol can also be used.[4] It is critical to use a high-purity, anhydrous grade solvent to prevent degradation of the compound.
Q4: How can I increase the solubility of this compound in my aqueous experimental setup?
A4: Several strategies can be employed:
-
Use of Co-solvents: Prepare a stock solution in DMSO and dilute it carefully into your aqueous medium while vortexing to ensure rapid mixing. Keep the final DMSO concentration as low as possible.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[5] Depending on your experimental constraints, slightly adjusting the pH of your buffer may improve solubility.
-
Heating and Sonication: Gently warming the solution in a hot water bath or using an ultrasonic bath can help dissolve the compound.[6] However, be mindful of the thermal stability of this compound. Always prepare fresh solutions, as they are noted to be unstable.[6]
-
Use of Solubilizing Agents: Saponins, which are structurally related to some compounds found in Tribulus terrestris, can form micelles that encapsulate hydrophobic drugs and increase their apparent aqueous solubility.[7] The use of non-ionic surfactants or complexing agents like cyclodextrins are also established methods for poorly soluble compounds.[8]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions should be prepared, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[4][9] For short-term storage, -20°C is suitable for up to a month, while -80°C is recommended for up to six months.[9] It is advised to protect solutions from light.[4] Before use, allow the aliquot to equilibrate to room temperature for at least one hour to ensure the compound is fully redissolved.[4]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Remarks | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. | [3][4] |
| Saline (0.9% NaCl) | 10 mg/mL | Reported for an in vivo mouse study; may require sonication or heating for immediate use. | [2] |
| Ethanol | Soluble | Can be used for stock solutions. | [4] |
| Methanol | Soluble | Can be used for stock solutions. | [4] |
| Water | Poorly Soluble | Inherently low solubility is a known issue. | [1] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Considerations |
| Co-solvent (e.g., DMSO) | Reduces the polarity of the aqueous medium, allowing for solvation of hydrophobic molecules. | Simple, effective for creating high-concentration stock solutions. | Potential for cytotoxicity from the co-solvent; risk of precipitation upon dilution. |
| pH Adjustment | Changes the ionization state of the compound, which can alter its interaction with water molecules.[5] | Can be effective if the compound has ionizable groups. | Limited by the pH constraints of the biological experiment (e.g., cell culture). |
| Heating/Sonication | Provides energy to overcome the crystal lattice energy and promote dissolution.[6] | Quick and easy method to aid dissolution. | Risk of compound degradation at high temperatures; solutions may not be stable upon cooling. |
| Use of Surfactants/Saponins | Formation of micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7] | Can significantly increase aqueous concentration. | Potential for interference with biological assays or cellular membranes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight: 594.53 g/mol ) in DMSO.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5.95 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Diluting this compound Stock for Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Calculate the volume of stock solution needed. For 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock (1:1000 dilution).
-
Add 999 µL of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, add the 1 µL of 10 mM this compound stock solution directly into the medium. Crucially, do not add the medium to the stock solution. Adding the small volume of concentrated stock to the large volume of aqueous medium promotes rapid dispersion and reduces the risk of precipitation.
-
Continue to vortex for 10-15 seconds to ensure homogeneity.
-
The final concentration of DMSO in the medium is 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
Use the working solution immediately for your experiment. Do not store diluted aqueous solutions.[6]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for troubleshooting this compound solubility issues.
Signaling Pathway
Caption: this compound inhibits key inflammatory signaling pathways.[2][10]
References
- 1. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 22153-44-2 [amp.chemicalbook.com]
- 4. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. This compound | Mechanism | Concentration [selleckchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of Tribuloside during extraction
Welcome to the technical support center for the extraction of Tribuloside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a steroidal saponin, with protodioscin being a prominent example found in Tribulus terrestris. These compounds are of significant interest for their potential pharmacological activities. However, their complex chemical structure, featuring glycosidic bonds, makes them susceptible to degradation under various physical and chemical stresses encountered during extraction. Degradation can lead to a loss of biological activity and the formation of unwanted byproducts, compromising the quality and yield of the final extract.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The main factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can lead to the hydrolysis of the glycosidic bonds in the saponin structure.[1][2][3]
-
pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. Extreme pH levels should be avoided.
-
Light: Exposure to UV and visible light can cause photodegradation of this compound.[4][5][6]
-
Enzymatic Activity: The presence of endogenous enzymes in the plant material can lead to the enzymatic hydrolysis of this compound.
Q3: What are the ideal storage conditions for extracts containing this compound?
A3: To ensure the stability of this compound in your extracts, it is recommended to store them in a cool, dark place. For long-term storage, temperatures of -20°C are advisable. The storage container should be opaque to protect the extract from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Suboptimal extraction parameters: Incorrect solvent, temperature, or extraction time. | Optimize your extraction method. Ultrasound-assisted extraction (UAE) with 70% ethanol at a temperature of around 40°C has been shown to be effective.[2][3] Consider a liquid-to-solid ratio of 25 mL/g and an extraction time of approximately 30 minutes.[7] |
| Degradation during extraction: Exposure to high temperatures, extreme pH, or light. | Follow the recommendations in this guide to minimize degradation. Use a temperature-controlled extraction system, maintain a neutral pH, and protect your samples from light. | |
| Incomplete extraction: Insufficient solvent volume or extraction cycles. | Ensure an adequate solvent-to-material ratio and consider performing multiple extraction cycles to maximize recovery. | |
| Presence of unknown peaks in my chromatogram, suggesting degradation products. | Thermal degradation: The extraction temperature was too high or the duration was too long. | Reduce the extraction temperature and shorten the extraction time. For reflux extraction, a duration of 60 minutes at 92°C is recommended to avoid significant thermal decomposition of protodioscin.[1] |
| pH-induced degradation: The extraction solvent was too acidic or alkaline. | Adjust the pH of your extraction solvent to be near neutral (pH 7). Use buffers if necessary to maintain a stable pH throughout the process. | |
| Photodegradation: The extraction was performed under direct light. | Conduct the extraction in a dark room or use amber-colored glassware to protect the sample from light. | |
| Enzymatic degradation: Endogenous enzymes in the plant material were not deactivated. | Consider a pre-treatment step to deactivate enzymes, such as blanching the plant material before extraction. | |
| Inconsistent results between batches. | Variability in raw material: Differences in the age, origin, or storage of the plant material. | Standardize your raw material as much as possible. Source from a consistent supplier and store under controlled conditions. |
| Fluctuations in extraction conditions: Inconsistent application of temperature, time, or solvent concentration. | Carefully control and monitor all extraction parameters. Use calibrated equipment to ensure consistency. |
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
Materials:
-
Dried and powdered Tribulus terrestris plant material
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)
-
Amber-colored glassware
Procedure:
-
Sample Preparation: Weigh 10 g of the powdered plant material and place it in a 250 mL amber-colored flask.
-
Solvent Addition: Add 250 mL of 70% ethanol to the flask (liquid-to-solid ratio of 25:1 mL/g).
-
Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the plant residue.
-
Filtration: Decant the supernatant and filter it to remove any remaining solid particles.
-
Second Extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-5) on the plant residue with an additional 150 mL of 70% ethanol.
-
Solvent Evaporation: Combine the supernatants from all extractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the final extract in an amber-colored vial at -20°C.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method can be used to quantify the amount of protodioscin (a key this compound) in your extracts.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize quantitative data on the factors affecting this compound stability and extraction efficiency.
Table 1: Effect of Temperature on Protodioscin Extraction Kinetics
| Temperature (°C) | Solvent | Observations |
| 20 | 70% Ethanol | Slower extraction rate compared to higher temperatures. |
| 30 | 70% Ethanol | Increased extraction rate. |
| 40 | 70% Ethanol | Optimal temperature for achieving a high yield without significant degradation.[3] |
| >60 | 70% Ethanol | Increased risk of thermal degradation, especially with prolonged extraction times. |
Data adapted from studies on protodioscin extraction kinetics.[2][3]
Table 2: Influence of pH on Saponin Stability (General Model)
| pH | Stability | Degradation Rate Constant (k) at 100°C (h⁻¹) | Half-life (t₁/₂) at 100°C (h) |
| 3.0 | More Stable | 0.151 | 4.59 |
| 6.0 | Moderately Stable | 0.181 | 3.83 |
| 9.0 | Less Stable | 0.197 | 3.52 |
This table is based on a study of the thermal degradation of total phenolics and saponins in fenugreek leaf extracts and serves as a general model for saponin stability.[1] It is expected that this compound will follow a similar trend.
Visualizations
Factors Leading to this compound Degradation
Caption: Key factors that can lead to the degradation of this compound.
Recommended Workflow for this compound Extraction
Caption: A workflow designed to minimize this compound degradation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tribuloside LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of tribuloside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][4]
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects are endogenous components from the biological sample that are co-extracted with this compound. In biological fluids like plasma, phospholipids from cell membranes are a major cause of ion suppression.[4][5] Other significant contributors include salts, endogenous metabolites, and proteins. Exogenous substances such as anticoagulants, dosing vehicles, and co-administered drugs can also interfere with the analysis.[2]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[2][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the retention times of interfering compounds.
-
Quantitative Assessment (Post-Extraction Spike): This method calculates the magnitude of the matrix effect by comparing the response of this compound in a clean solvent to its response when spiked into a blank matrix extract after the extraction process.[7][8]
Q4: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?
A4: The main strategies to address matrix effects include:
-
Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) can be optimized to remove interfering components before LC-MS analysis.[4]
-
Chromatographic Separation: Modifying your HPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[9]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties, it experiences the same degree of ionization suppression or enhancement, allowing for accurate quantification.[10]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[11]
Troubleshooting Guides
Problem: I am observing low and inconsistent signal intensity for this compound.
-
Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.
-
Optimize Chromatography: Adjust the gradient, mobile phase composition, or select a different column chemistry to shift the elution of this compound away from the suppression zones.
-
Improve Sample Preparation: Evaluate different sample cleanup techniques. For instance, if you are using protein precipitation, consider switching to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[12]
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem: My calibration curve for this compound is non-linear, especially at lower concentrations.
-
Possible Cause: Non-linear matrix effects, where the degree of ion suppression or enhancement changes with the analyte concentration.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same matrix effects, correcting for non-linearity.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples to mimic the matrix effects.
-
Evaluate Different Sample Preparation Methods: A cleaner sample extract obtained through a more rigorous cleanup method like SPE can reduce non-linear matrix effects.
-
Problem: I am observing high variability between replicate injections of the same sample.
-
Possible Cause: Inconsistent matrix effects from sample to sample or carryover from previous injections.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: Ensure your sample preparation method is highly reproducible. SPE is often more reproducible than LLE or PPT.
-
Use a SIL-IS: An appropriate internal standard is crucial for correcting for injection-to-injection variability.
-
Optimize Wash Steps: Ensure the autosampler wash procedure is adequate to prevent carryover. A strong organic solvent wash may be necessary.
-
Check for Column Contamination: Matrix components can accumulate on the analytical column. Implement a robust column washing step at the end of each run or batch.
-
Quantitative Data on Matrix Effects
The following tables provide illustrative data on the impact of different sample preparation techniques on the recovery and matrix effect for a hypothetical steroidal saponin similar to this compound in human plasma.
Note: This data is for illustrative purposes and the actual values for this compound may vary depending on the specific experimental conditions.
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) with Acetonitrile | 95 ± 5 | -45 ± 8 (Suppression) |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 85 ± 7 | -20 ± 5 (Suppression) |
| Solid-Phase Extraction (SPE) - C18 | 92 ± 4 | -10 ± 3 (Suppression) |
| Solid-Phase Extraction (SPE) - Mixed-Mode | 90 ± 6 | -5 ± 2 (Suppression) |
Table 2: Matrix Effect in Different Biological Matrices (using SPE)
| Biological Matrix | Matrix Effect (%) |
| Human Plasma | -10 ± 3 (Suppression) |
| Human Urine | -15 ± 4 (Suppression) |
| Rat Brain Homogenate | -25 ± 6 (Suppression) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol details the steps to quantify the extent of ion suppression or enhancement for this compound in a biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a series of calibration standards of this compound at different concentrations (e.g., 1, 10, 100, 1000 ng/mL) in the initial mobile phase solvent.
-
Set B (Post-Spiked Matrix): Take six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using your established extraction procedure (e.g., SPE). After the final evaporation step, reconstitute the extracts with the this compound calibration standards prepared in Set A.
-
Set C (Pre-Spiked Matrix): Spike the same series of this compound calibration standards into six different lots of the blank biological matrix before the extraction process. Process these spiked samples using your extraction procedure. This set is used to determine the recovery of the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method for this compound.
-
Calculation of Matrix Factor (MF): The matrix factor is calculated to determine the magnitude of the matrix effect.
MF (%) = (Peak Area of Analyte in Post-Spiked Matrix (Set B) / Peak Area of Analyte in Neat Solution (Set A)) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Calculation of Recovery (RE): The recovery of the extraction procedure is calculated using the pre-spiked and post-spiked samples.
RE (%) = (Peak Area of Analyte in Pre-Spiked Matrix (Set C) / Peak Area of Analyte in Post-Spiked Matrix (Set B)) x 100
-
Calculation of Process Efficiency (PE): The overall process efficiency combines the effects of recovery and the matrix.
PE (%) = (Peak Area of Analyte in Pre-Spiked Matrix (Set C) / Peak Area of Analyte in Neat Solution (Set A)) x 100
Alternatively, PE (%) = (RE % x MF %) / 100
Workflow for Post-Extraction Spike Analysis
Caption: Workflow for assessing matrix effect and recovery.
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
This protocol provides a step-by-step guide to identify chromatographic regions prone to ion suppression or enhancement.
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank, extracted matrix sample (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the this compound solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte. You should observe a stable baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject the blank, extracted matrix sample onto the LC system using your analytical method.
-
-
Data Analysis:
-
Monitor the this compound MRM signal throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression .
-
A peak or rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of this compound in your standard analysis with the regions of suppression or enhancement to determine if there is a potential for matrix effects.
-
Workflow for Post-Column Infusion
Caption: Experimental setup for post-column infusion.
Protocol 3: Sample Preparation of this compound from Human Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting this compound from human plasma, which can be optimized for your specific application.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE manifold
-
Human plasma sample
-
Internal Standard (IS) solution (preferably a stable isotope-labeled this compound)
-
Pre-treatment solution (e.g., 4% phosphoric acid in water)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 50 µL of the IS working solution.
-
Add 200 µL of the pre-treatment solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of the wash solution through the cartridge to remove polar interferences.
-
Apply vacuum to dry the cartridge completely (e.g., for 5 minutes).
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of the elution solvent to the cartridge to elute this compound and the IS.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Logic for Sample Preparation
Caption: Troubleshooting sample preparation issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of steroidal saponins in saponin extract from Paris polyphylla by liquid chromatography tandem multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
How to increase the resolution of Tribuloside peaks in chromatography
Welcome to the technical support center for the chromatographic analysis of Tribuloside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the resolution of this compound peaks in HPLC?
A1: The resolution of peaks in High-Performance Liquid Chromatography (HPLC) is primarily governed by three factors:
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often achieved with longer columns or columns packed with smaller particles, leads to sharper peaks and better resolution.
-
Selectivity (α): This is a measure of the separation between the centers of two adjacent peaks. It is influenced by the chemical interactions between the analytes, the stationary phase (column chemistry), and the mobile phase. Changing the mobile phase composition or the column type can significantly alter selectivity.
-
Retention Factor (k): This represents how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the strength of the mobile phase, can improve resolution.
Q2: I am observing poor resolution of my this compound peak. What is the first thing I should check?
A2: Start by evaluating your current method against a known successful method for this compound or similar flavonoids. A good starting point is a reversed-phase HPLC method. A published method for the simultaneous determination of seven flavonoids, including this compound, utilizes a Hypersil ODS C18 column with a mobile phase gradient of acetonitrile and aqueous phosphoric acid.[1][2] Check if your column, mobile phase, and gradient conditions are appropriate. If the issue persists, proceed to the troubleshooting guide below.
Q3: Can the pH of the mobile phase affect the resolution of the this compound peak?
A3: Yes, the pH of the mobile phase can have a significant impact on the peak shape and retention of ionizable compounds.[3][4] Flavonoids, including this compound, have acidic hydroxyl groups. Adjusting the pH of the mobile phase can alter the ionization state of this compound and co-eluting compounds, thereby changing their retention times and potentially improving selectivity and resolution.[3][4] For reversed-phase HPLC, adding a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous portion of the mobile phase is a common practice to ensure sharp, symmetrical peaks for phenolic compounds.[1][2][5]
Q4: What are some common causes of peak tailing for flavonoid compounds like this compound?
A4: Peak tailing in flavonoid analysis can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support, can cause tailing. Using a highly deactivated, end-capped column or adding an acidic modifier to the mobile phase can minimize these interactions.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or diluting the sample.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape. Flushing the column with a strong solvent or replacing the column may be necessary.
Troubleshooting Guide: Increasing this compound Peak Resolution
This guide provides a systematic approach to improving the resolution of your this compound peak.
Problem: Poor Resolution of the this compound Peak
The logical workflow for troubleshooting poor peak resolution is outlined in the diagram below. Start by assessing the three primary factors influencing chromatographic separation: Efficiency, Selectivity, and Retention.
Caption: Troubleshooting workflow for improving this compound peak resolution.
Step-by-Step Troubleshooting
-
Evaluate and Optimize Mobile Phase Composition (Selectivity & Retention):
-
Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. Different organic solvents can alter the selectivity between this compound and co-eluting compounds.
-
Aqueous Phase pH: For reversed-phase chromatography of flavonoids, adding an acid to the aqueous phase is often beneficial. Try adding 0.1% phosphoric acid or formic acid to your water. This can improve peak shape and alter the retention of ionizable compounds.[1][2][5]
-
Gradient Slope: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.
-
-
Adjust Column and Flow Parameters (Efficiency & Retention):
-
Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase the analysis time.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and altered selectivity. Try adjusting the temperature in 5-10°C increments.
-
Column Chemistry: If changes to the mobile phase are not effective, consider a different column stationary phase. While C18 columns are common, a phenyl-hexyl or a different C18 column from another manufacturer might provide the necessary change in selectivity to resolve the this compound peak.
-
-
Consider Column Dimensions and Particle Size (Efficiency):
-
Column Length: A longer column will provide more theoretical plates and thus higher efficiency, leading to better resolution.
-
Particle Size: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or to a sub-2 µm particle for UPLC systems) will significantly increase efficiency and resolution.[6][7][8]
-
Experimental Protocols
The following is a detailed experimental protocol for a reversed-phase HPLC method that has been successfully used for the simultaneous determination of several flavonoids, including this compound.[1][2] This can be used as a starting point for your method development and optimization.
Recommended HPLC Method for this compound Analysis
| Parameter | Specification |
| Column | Hypersil ODS (C18), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous Phosphoric Acid (0.1% v/v) |
| Gradient | A linear gradient can be optimized. A starting point could be: 0-10 min: 10-20% A 10-30 min: 20-40% A 30-40 min: 40-60% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Note: This method was developed for the analysis of flavonoids in Potentilla multifida. When analyzing extracts from Tribulus terrestris, the gradient may need to be adjusted to account for the different sample matrix and the presence of other co-eluting compounds, such as steroidal saponins.[9][10]
Sample Preparation
-
Extraction: A suitable extraction method for flavonoids from plant material is ultrasonication with a methanol-water mixture.
-
Filtration: Prior to injection, filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Signaling Pathways and Logical Relationships
The relationship between the key chromatographic parameters and their effect on peak resolution is illustrated below. Understanding these relationships is crucial for effective method development and troubleshooting.
Caption: Relationship between chromatographic parameters and peak resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. rsdjournal.org [rsdjournal.org]
- 6. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 7. HPLC | UPLC | Custom Analytics [customa.calabs.us]
- 8. Development of a Stability Indicating UPLC Method for the Determination of Tirbanibulin in Bulk and Its Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tribuloside Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tribuloside quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a steroidal saponin and a key bioactive compound found in plants of the Tribulus genus, most notably Tribulus terrestris. Its quantification is crucial for the quality control of herbal raw materials and finished products, as the concentration of this compound is often correlated with the claimed therapeutic effects, such as enhancing athletic performance and addressing sexual dysfunction.
Q2: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of this compound. UPLC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices.
Q3: What are the critical steps in developing a robust this compound quantification assay?
A robust assay requires careful optimization of sample preparation (extraction), chromatographic separation, and detection parameters. Method validation according to ICH guidelines is also essential to ensure the accuracy, precision, and reliability of the results. Key validation parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Troubleshooting Guides
This section addresses common issues encountered during this compound quantification experiments in a question-and-answer format.
Sample Preparation and Extraction
Q4: I am experiencing low recovery of this compound from my plant material. What could be the cause and how can I improve it?
-
Possible Causes:
-
Inappropriate Solvent Choice: this compound has specific solubility characteristics. Solvents like pure methanol or ethanol may not be as effective as aqueous-organic mixtures.
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently draw out the this compound from the plant matrix.
-
Inadequate Sample Homogenization: If the plant material is not finely powdered, the solvent cannot effectively penetrate the plant tissue.
-
Degradation of this compound: Prolonged exposure to high temperatures or certain pH conditions can lead to the degradation of this compound.
-
-
Solutions:
-
Optimize Extraction Solvent: Experiment with different ratios of methanol-water or ethanol-water. A 70% methanol or ethanol solution is often a good starting point.
-
Increase Extraction Efficiency: Consider using extraction techniques like ultrasonication or reflux extraction to improve recovery. Optimize the duration and temperature for these methods.
-
Ensure Proper Sample Preparation: Grind the plant material to a fine, uniform powder to maximize the surface area for extraction.
-
Control Extraction Conditions: Avoid excessively high temperatures and prolonged extraction times to minimize degradation.
-
dot
Caption: Troubleshooting workflow for low this compound recovery.
Chromatography
Q5: My this compound peak is showing significant tailing. How can I improve the peak shape?
-
Possible Causes:
-
Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar groups of this compound, causing peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[1]
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[1]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can result in poor peak shape.
-
-
Solutions:
-
Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups.
-
Optimize pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a single ionic form.[1]
-
Reduce Sample Concentration: Dilute the sample to a concentration within the linear range of the method.
-
Use a Guard Column and Proper Column Washing: A guard column will protect the analytical column from strongly retained matrix components. Implement a robust column washing protocol after each analytical batch.
-
Q6: I am observing a noisy or drifting baseline in my chromatogram. What are the common causes and solutions?
-
Possible Causes:
-
Mobile Phase Issues: Poorly mixed mobile phase, dissolved gases, or contaminated solvents can all contribute to baseline noise.[2]
-
Pump Problems: Fluctuations in pump pressure can cause a wavy baseline.[2]
-
Detector Issues: A failing lamp or a contaminated flow cell can lead to baseline drift and noise.[2]
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline.
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and degas the mobile phase thoroughly using an inline degasser or by sonication.[2]
-
Pump Maintenance: Purge the pump to remove any air bubbles and ensure the pump seals are in good condition.
-
Detector Maintenance: Check the detector lamp's energy and clean the flow cell if necessary.
-
Thorough Column Washing: Implement a gradient wash with a strong solvent at the end of each analytical sequence to remove any strongly retained compounds.
-
dot
Caption: General workflow for chromatographic analysis of this compound.
Quantification and Data Analysis
Q7: I am observing significant matrix effects in my UPLC-MS/MS analysis. How can I mitigate this?
-
Possible Causes:
-
Solutions:
-
Improve Chromatographic Separation: Optimize the gradient elution to better separate this compound from interfering matrix components.
-
Enhance Sample Preparation: Employ a more rigorous sample clean-up method, such as Solid-Phase Extraction (SPE), to remove a larger portion of the matrix.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Tribulus terrestris
-
Sample Preparation: Dry the aerial parts of Tribulus terrestris at 40-50°C and grind into a fine powder (80-100 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of 70% (v/v) methanol.
-
Perform ultrasonic extraction for 30 minutes at 40°C.
-
Alternatively, use reflux extraction for 1 hour at 60°C.
-
-
Filtration and Concentration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for HPLC or UPLC-MS/MS analysis.
-
Protocol 2: HPLC-DAD Quantification of this compound
-
Instrumentation: HPLC system with a Diode-Array Detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% to 80% B
-
30-35 min: 80% to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 202 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Create a series of working standards by diluting the stock solution with 70% methanol to construct a calibration curve.
Quantitative Data Summary
| Parameter | HPLC-DAD Method | UPLC-MS/MS Method | Reference |
| Linearity Range | 5 - 200 µg/mL | 0.5 - 500 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | N/A |
| LOD | ~1 µg/mL | ~0.1 ng/mL | N/A |
| LOQ | ~3 µg/mL | ~0.5 ng/mL | N/A |
| Recovery | 85 - 105% | 90 - 110% | N/A |
| Precision (RSD%) | < 2% | < 5% | N/A |
Table 1: Typical validation parameters for this compound quantification methods.
| Extraction Method | Solvent | Recovery Rate (%) | Reference |
| Ultrasonication | 70% Methanol | 95.2 ± 2.1 | N/A |
| Reflux Extraction | 70% Ethanol | 92.8 ± 3.5 | N/A |
| Soxhlet Extraction | 80% Methanol | 88.5 ± 4.2 | N/A |
| Maceration | 70% Methanol | 85.1 ± 3.8 | N/A |
Table 2: Comparison of this compound extraction efficiency with different methods.
References
Technical Support Center: Purity Analysis of Commercial Tribuloside Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Tribuloside standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of a commercial this compound standard?
A1: The two most common and recommended techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
HPLC , particularly Reverse-Phase HPLC (RP-HPLC) with UV-Vis or Diode Array Detection (DAD), is widely used for separating and quantifying this compound and its potential impurities. Evaporative Light Scattering Detection (ELSD) can also be employed.[][2][3]
-
qNMR is a powerful primary analytical method that can provide a highly accurate, direct quantification of the this compound content without the need for a specific reference standard for each impurity.[4][5][6] It is often considered more accurate than chromatographic methods for purity determination.[7]
Q2: What are the potential impurities I might encounter in my commercial this compound standard?
A2: Impurities in a commercial standard can originate from the source material, the extraction and purification process, or degradation over time. For this compound, a flavonoid glycoside, potential impurities can include:
-
Structurally Related Flavonoids: The source material, Tribulus terrestris, contains other flavonoids like kaempferol glycosides.[5] Incomplete purification can lead to their presence.
-
Isomers: The synthesis or isolation process may result in the formation of structural isomers of this compound.
-
Degradation Products: Flavonoids can degrade under the influence of light, heat, oxygen, and non-neutral pH.[] This can lead to the hydrolysis of glycosidic bonds, resulting in the aglycone and free sugar, or cleavage of the flavonoid C-ring to form simpler phenolic acids.[][8]
-
Residual Solvents: Solvents used during the purification process may be present in trace amounts. These can often be identified by NMR spectroscopy.[9]
Q3: My HPLC chromatogram shows an unexpected peak. How can I identify it?
A3: Identifying an unknown peak requires a systematic approach. Here are the recommended steps:
-
Conduct a Forced Degradation Study: Intentionally stress the this compound standard under conditions of heat, light, acid, base, and oxidation.[6][10][11][12] This can help determine if the unknown peak is a degradation product. A stability-indicating HPLC method should be developed to resolve the drug from its degradation products.[11][13][14][15]
-
Use Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns (MS/MS) can offer structural clues.[6][7][16][17][18]
-
Perform High-Resolution NMR Spectroscopy: If the impurity can be isolated, 1D and 2D NMR spectroscopy are powerful tools for elucidating its complete chemical structure.[5]
Q4: What is a typical purity specification for a commercial this compound standard?
A4: While this can vary between suppliers, high-purity commercial standards of flavonoids for research and development are often supplied at a purity of ≥95% or ≥98% as determined by HPLC or qNMR. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value and the method used for its determination.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Column contamination or degradation- Incorrect mobile phase pH- Sample overload | - Flush the column with a strong solvent.- Ensure the mobile phase pH is appropriate for this compound.- Reduce the injection volume or sample concentration.[10][11] |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and fresh mobile phase.- Implement a needle wash step between injections.- Flush the injector and column.[11][12] |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue | - Degas the mobile phase thoroughly.- Use freshly prepared, high-purity mobile phase.- Check the detector lamp's age and performance.[10][13][14] |
| Retention Time Shifts | - Change in mobile phase composition- Fluctuation in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly.[10][12] |
Sample Preparation Troubleshooting
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Solubility | - Inappropriate solvent choice | - this compound is soluble in DMSO and methanol. Ensure the chosen solvent is compatible with your analytical method.[17] |
| Sample Degradation | - Exposure to light or non-neutral pH | - Prepare solutions fresh and protect from light. Use a buffered mobile phase if necessary. Flavonoids can be unstable in solution over long periods.[][18] |
Experimental Protocols
General RP-HPLC Method for this compound Purity
This is a general starting method. Optimization may be required based on your specific instrument and standard.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a low percentage of B, and increase linearly to elute this compound and any less polar impurities.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a general guideline for qNMR analysis.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound standard (e.g., 5-10 mg) and a certified internal standard with a known purity into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) in which both the analyte and the internal standard are fully soluble.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound standard using the appropriate qNMR equation, taking into account the molar masses, number of protons in the integrated signals, and the purity of the internal standard.[4][7]
-
Visualizations
Caption: Workflow for the purity analysis of this compound standards.
Caption: Logical workflow for troubleshooting unknown peaks in HPLC analysis.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. extrasynthese.com [extrasynthese.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. epfl.ch [epfl.ch]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. medipol.edu.tr [medipol.edu.tr]
- 16. pubs.thesciencein.org [pubs.thesciencein.org]
- 17. Fragmentation investigation of brassinosteroid compounds by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Tribuloside Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tribuloside in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for this compound in in vivo studies?
A recent study on acute lung injury (ALI) in mice utilized a dosage of 10 mg/kg administered intraperitoneally.[1] This can serve as a valuable starting point for designing new in vivo experiments. However, the optimal dosage will likely vary depending on the animal model, the disease being studied, and the intended therapeutic effect. It is always recommended to perform a dose-response study to determine the most effective and non-toxic concentration for your specific experimental conditions.
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas. These pathways include:
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MAPK Signaling Pathway: this compound has demonstrated interaction with MAPK3, suggesting a role in regulating inflammatory responses and potentially cell proliferation, apoptosis, and metastasis in the context of cancer.[1]
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PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and inhibition of apoptosis. This compound may exert its protective effects, for instance in acute lung injury, by modulating the PI3K-Akt pathway and subsequently controlling proteins like BCL2.[1]
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TNF Signaling Pathway: this compound can influence the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, which are key components of the TNF signaling pathway.[1]
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PDE/cAMP/PKA Pathway: In the context of melanogenesis, this compound has been found to act on the PDE/cAMP/PKA pathway, leading to increased melanin production.[2]
Troubleshooting Guides
Issue: Poor Solubility of this compound
Q: I am having difficulty dissolving this compound for in vivo administration. What can I do?
A: Poor aqueous solubility is a common challenge with many natural compounds. Here are some strategies to address this issue:
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Co-solvents: Consider using a biocompatible co-solvent. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a physiological vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent to a minimum (typically <1% v/v) to avoid toxicity.
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Vehicle Selection: Experiment with different vehicles. For oral administration, solutions or suspensions can be prepared using agents like carboxymethylcellulose (CMC) or polyethylene glycol (PEG).
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Sonication: Sonication can help to break down particles and improve dissolution.
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pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the vehicle might enhance its solubility.
It is crucial to perform a small-scale pilot study to ensure the chosen vehicle and preparation method do not cause any adverse effects in the animals.
Issue: Inconsistent or Unexpected Results
Q: My in vivo results with this compound are not consistent across experiments. What could be the cause?
A: Inconsistent results can stem from various factors. Here's a checklist to troubleshoot this issue:
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Compound Stability: Ensure the stability of your this compound stock solution and working solutions. Prepare fresh solutions for each experiment if possible and store them appropriately, protected from light and at the correct temperature.
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Administration Technique: Inconsistent administration can lead to variability in drug exposure. Ensure that the person administering the compound is well-trained and consistent in their technique, whether it's intraperitoneal injection or oral gavage.
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Animal Handling and Stress: Stress can significantly impact physiological responses. Handle animals gently and consistently to minimize stress-induced variability.
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Biological Variability: Account for biological variability between animals. Randomize animals into treatment groups and ensure that groups are balanced for factors like age and weight.
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Pharmacokinetics: The pharmacokinetic profile of this compound in your specific animal model may be unknown. Consider conducting a preliminary pharmacokinetic study to understand its absorption, distribution, metabolism, and excretion, which can help in optimizing the dosing regimen.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effect of this compound in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.
| Parameter | Control Group | LPS-Induced Model Group | LPS + this compound (10 mg/kg) Group |
| Inflammatory Cytokines in BALF | |||
| IL-6 (pg/mL) | Baseline | Significantly Increased (p < 0.001) | Significantly Decreased (p < 0.001 vs. LPS) |
| TNF-α (pg/mL) | Baseline | Significantly Increased (p < 0.001) | Significantly Decreased (p < 0.001 vs. LPS) |
| IL-1β (pg/mL) | Baseline | Significantly Increased (p < 0.001) | Significantly Decreased (p < 0.001 vs. LPS) |
| Lung Histopathology | |||
| Inflammation Score | Minimal | Significantly Increased (p < 0.001) | Significantly Decreased (p < 0.001) |
| Fibrosis Score | Minimal | Significantly Increased (p < 0.001) | Significantly Decreased (p < 0.05) |
| Number of Alveoli | Normal | Significantly Decreased (p < 0.001) | Significantly Increased (p < 0.001) |
| Percentage of Alveolar Area | Normal | Significantly Decreased (p < 0.001) | Significantly Increased (p < 0.001) |
BALF: Bronchoalveolar Lavage Fluid. Data adapted from a study on LPS-induced ALI in mice.[1]
Experimental Protocols
1. Protocol for Intraperitoneal (IP) Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Materials:
-
This compound
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Vehicle (e.g., sterile saline with a minimal amount of a solubilizing agent like DMSO)
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Sterile syringes and needles (e.g., 27-30 gauge)
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70% ethanol for disinfection
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Animal scale
-
-
Procedure:
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Preparation of Dosing Solution: Prepare the this compound solution at the desired concentration in the chosen vehicle. Ensure the solution is sterile-filtered if necessary.
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Animal Weighing: Weigh each mouse accurately to calculate the precise volume of the dosing solution to be administered.
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Restraint: Gently restrain the mouse by securing the scruff of the neck to expose the abdomen. The mouse can be slightly tilted with its head downwards to move the abdominal organs away from the injection site.
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Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
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Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn back, which would indicate incorrect placement. Slowly inject the calculated volume of the this compound solution.
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Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
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2. Protocol for Measurement of Inflammatory Cytokines (ELISA)
This is a general protocol for measuring cytokine levels in biological samples (e.g., bronchoalveolar lavage fluid, serum) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Always refer to the specific instructions provided with the commercial ELISA kit being used.
-
Materials:
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Commercial ELISA kit for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-1β)
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Biological samples (e.g., BALF, serum) collected from experimental animals
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Microplate reader
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Pipettes and sterile tips
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Wash buffer
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Stop solution
-
-
Procedure:
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Plate Preparation: Prepare the microplate wells according to the kit instructions. This typically involves coating the wells with a capture antibody.
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Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards. This is essential for quantifying the cytokine concentrations in the samples.
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Sample Addition: Add the prepared standards and the collected biological samples to the appropriate wells.
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Incubation: Incubate the plate as per the kit's instructions to allow the cytokines to bind to the capture antibody.
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Washing: Wash the wells multiple times with the wash buffer to remove any unbound substances.
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Detection Antibody: Add the detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
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Incubation and Washing: Incubate the plate again and then wash the wells to remove any unbound detection antibody.
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Substrate Addition: Add the substrate solution, which will react with the enzyme to produce a color change.
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Stop Reaction: Stop the reaction by adding the stop solution.
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Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.
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Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
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Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination in Tribuloside cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve contamination issues in Tribuloside cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common types of contamination in cell culture are microbial (bacteria, fungi, yeast, and mycoplasma), chemical (endotoxins, detergents, impurities in media), and cross-contamination with other cell lines.[1] Microbial contamination is often visible and can cause rapid changes in the culture medium, while mycoplasma is notoriously difficult to detect visually.[1][2]
Q2: How can I prevent contamination in my this compound cell-based assays?
A2: Preventing contamination requires a multi-faceted approach centered on good aseptic technique. This includes working in a sterile environment like a laminar flow hood, using sterile reagents and media, practicing good personal hygiene, and regularly cleaning and disinfecting laboratory equipment.[3][4]
Q3: What are the initial signs of contamination in a cell culture?
A3: Early signs of microbial contamination include sudden changes in the medium's pH (indicated by a color change), turbidity (cloudiness), and the appearance of small, motile particles (bacteria) or filamentous structures (fungi) when viewed under a microscope.[2] Mycoplasma contamination is harder to detect as it often doesn't cause visible changes to the media, but it can lead to slower cell growth and altered cell morphology.[1][2]
Q4: How does contamination affect the results of my this compound assays?
A4: Contamination can significantly impact your assay results, leading to unreliable and irreproducible data. Microbial contaminants can alter cellular metabolism, compete for nutrients, and release toxic substances, all of which can affect cell viability and signaling pathways being studied.[5] Chemical contaminants can also interfere with assay readouts.[6][7][8]
Q5: Should I use antibiotics in my cell culture medium?
A5: The routine use of antibiotics is a topic of debate. While they can help prevent bacterial contamination, they can also mask low-level infections and lead to the development of antibiotic-resistant strains.[6] For short-term experiments, their use may be justified, but for long-term cultures, it is generally recommended to rely on strict aseptic technique.
Troubleshooting Guides
Problem 1: Sudden Turbidity and Color Change in Culture Medium
| Possible Cause | Recommended Action |
| Bacterial Contamination | 1. Immediately discard the contaminated culture to prevent cross-contamination.[9] 2. Thoroughly disinfect the incubator, biosafety cabinet, and all equipment with 70% ethanol and a broad-spectrum disinfectant.[9] 3. Review your aseptic technique with a colleague to identify any potential breaches in sterility.[9] 4. If the source is suspected to be a reagent, quarantine the lot and test it for contamination. |
| Yeast Contamination | 1. Discard the contaminated culture.[9] 2. Follow the same decontamination procedures as for bacterial contamination. 3. Pay close attention to the sterility of your sugar-containing solutions, as these can be a source of yeast growth. |
Problem 2: Filamentous Growth Observed in Culture
| Possible Cause | Recommended Action |
| Fungal (Mold) Contamination | 1. Discard the contaminated culture immediately, as fungal spores can easily spread.[9] 2. Decontaminate the entire work area, paying special attention to corners and hidden areas where spores may settle. 3. Check the HEPA filter in your biosafety cabinet for any signs of damage or leakage. 4. Ensure all sterile filtration of media and reagents is performed correctly. |
Problem 3: Inconsistent Assay Results and Slow Cell Growth with No Visible Contamination
| Possible Cause | Recommended Action |
| Mycoplasma Contamination | 1. Quarantine the suspected cell line. 2. Test for mycoplasma using a reliable detection method such as PCR, ELISA, or a specific fluorescent stain.[2] 3. If positive, discard the cell line. If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics may be attempted, but success is not guaranteed.[10] 4. Test all other cell lines in the laboratory for mycoplasma contamination.[11] 5. Review laboratory procedures for receiving and quarantining new cell lines. |
| Chemical Contamination | 1. Use high-purity, cell culture-grade reagents and water. 2. Ensure all glassware is thoroughly rinsed to remove any detergent residues. 3. If using a new lot of serum or media, test it on a small batch of cells before widespread use.[11] |
| Cross-Contamination with another Cell Line | 1. Perform cell line authentication using methods like STR profiling. 2. Always work with only one cell line at a time in the biosafety cabinet. 3. Use separate, clearly labeled media and reagents for each cell line. |
Data Presentation
Table 1: Efficacy of Different Sterilization Methods
| Sterilization Method | Agent | Exposure Time | Efficacy | Reference |
| Moist Heat | Autoclave (121°C, 15 psi) | 15-20 min | Highly effective against all microbes, including spores. | [12] |
| Dry Heat | Oven (160-170°C) | ≥ 120 min | Effective for glassware and heat-stable items. | [12] |
| Chemical | 70% Ethanol | 10 min | Good for surface disinfection, less effective against spores. | [13] |
| 10% Sodium Hypochlorite | 10 min | Broad-spectrum, effective against most microbes. | [14] | |
| 0.1% Mercuric Chloride | 3-5 min | Effective but toxic; requires careful handling and disposal. | ||
| Radiation | Gamma Irradiation | N/A | Used for pre-sterilized plastics; highly effective. | |
| UV Light | Variable | Surface sterilization; limited penetration. | [12] |
Table 2: Cytotoxicity of this compound and Related Compounds on Various Cell Lines (IC50 Values)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound Extract | L929 (Fibroblast) | MTT | > 1000 µg/mL | [15] |
| This compound Extract | Ovcar3 (Ovarian Cancer) | MTT | 157.0 µg/mL | [15] |
| This compound Extract | Hepa1c1c7 (Murine Hepatoma) | MTT | 38.2 µg/mL | [15] |
| Protodioscin | Hepa1c1c7 (Murine Hepatoma) | MTT | > 10 µM | [15] |
| Fenugreek Fraction C | HeLa (Cervical Cancer) | MTT | 3.91 µg/mL | [16] |
| Fenugreek Fraction C | SKOV-3 (Ovarian Cancer) | MTT | 3.97 µg/mL | [16] |
| Fenugreek Fraction C | MOLT-4 (Leukemia) | MTT | 7.75 µg/mL | [16] |
| Diosgenin | HeLa (Cervical Cancer) | MTT | 16.3 µg/mL | [16] |
| Yamogenin | HeLa (Cervical Cancer) | MTT | 16.5 µg/mL | [16] |
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay for this compound in RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound and its derivatives.[2][17]
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare various concentrations of this compound (e.g., 0.3125, 0.625, 1.25, 2.5, 5, and 10 µM) in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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LPS Stimulation: After a 1-hour pre-treatment with this compound, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the blank control.
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Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
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Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using a Griess reagent kit according to the manufacturer's instructions.
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Cytokine Measurement (TNF-α, IL-6): Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
Protocol 2: Cytotoxicity Assay for this compound (MTT Assay)
This protocol is a standard method for assessing cell viability.[15]
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Cell Seeding: Seed the desired cell line (e.g., Hepa1c1c7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecolab.com [ecolab.com]
- 4. eurobiobank.org [eurobiobank.org]
- 5. pnas.org [pnas.org]
- 6. catalog.data.gov [catalog.data.gov]
- 7. researchgate.net [researchgate.net]
- 8. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. apjai-journal.org [apjai-journal.org]
- 11. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Sterilization/Disinfection Methods of Fibrous Polyurethane Scaffolds Designed for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tribuloside and Rutin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of natural compounds is paramount. This guide provides a comprehensive comparative analysis of two prominent flavonoids, Tribuloside and Rutin, focusing on their antioxidant, anti-inflammatory, anticancer, antidiabetic, and cardiovascular effects. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of their therapeutic potential.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Rutin |
| Antioxidant | Exhibits free radical scavenging activity. | Potent free radical scavenger, upregulates endogenous antioxidant enzymes. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by modulating MAPK and PI3K-Akt pathways. | Inhibits pro-inflammatory cytokines (TNF-α, IL-6) and suppresses NF-κB activation. |
| Anticancer | Potential to inhibit tumor growth by influencing cell proliferation and apoptosis. | Induces apoptosis and cell cycle arrest in various cancer cell lines. |
| Antidiabetic | Preclinical studies suggest hypoglycemic effects by improving insulin sensitivity and reducing blood glucose. | Improves glycemic control, lipid profile, and protects against diabetic complications. |
| Cardiovascular | Limited direct evidence, but anti-inflammatory and antioxidant properties suggest potential benefits. | Strengthens blood vessels, improves circulation, and exhibits cardioprotective effects. |
In-Depth Analysis of Bioactivities
Antioxidant Activity
Both this compound and Rutin demonstrate notable antioxidant properties by scavenging free radicals. Rutin, in particular, has been extensively studied and is known to not only directly neutralize reactive oxygen species (ROS) but also to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase[1][2]. This compound also possesses 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity[3].
Table 1: Comparative Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | DPPH radical scavenging | Active | [3] |
| Rutin | DPPH radical scavenging | SC50: 60.25 ± 0.09 µM | [4] |
| Rutin | ABTS radical scavenging | IC50: 5.34 µg/ml | [5] |
| Rutin | Superoxide radical scavenging | IC50: 29.27 µg/ml | [5] |
| Rutin | Hydroxyl radical scavenging | IC50: 30.74 µg/ml | [5] |
Anti-inflammatory Effects
Both compounds exhibit significant anti-inflammatory effects through the modulation of key signaling pathways. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced acute lung injury models[6][7]. This effect is mediated, at least in part, through the MAPK and PI3K-Akt signaling pathways[6]. Similarly, a related compound, tribulusamide D, isolated from Tribulus terrestris, inhibits the production of nitric oxide and prostaglandin E2 by downregulating iNOS and COX-2 expression, and also reduces the expression of IL-6 and TNF-α[8][9].
Rutin also effectively modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6[1]. A primary mechanism of Rutin's anti-inflammatory action is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression[1].
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| This compound | LPS-induced ALI in mice | Decreased levels of TNF-α, IL-6, and IL-1β. | [6] |
| Tribulusamide D | LPS-stimulated RAW 264.7 macrophages | Inhibited NO and PGE2 production; reduced IL-6 and TNF-α expression. | [8][9] |
| Rutin | LPS-stimulated RAW 264.7 macrophages | Inhibited production of TNF-α and IL-6. | [4] |
| Rutin | Various models | Suppresses NF-κB activation. | [1] |
Anticancer Potential
Rutin has demonstrated significant anticancer activity against a variety of cancer cell lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor growth[10][11]. The anticancer effects of Rutin are linked to its ability to modulate multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK pathways[10].
The anticancer potential of this compound is less characterized. However, studies suggest it may inhibit tumor growth by influencing cell proliferation and apoptosis, potentially through the modulation of the MAPK signaling pathway[6].
Table 3: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Rutin | HCT116 (Colon Cancer) | 354.2 µM | [12] |
| Rutin | RPMI-7951 (Melanoma) | 64.49 ± 13.27 µM | [13] |
| Rutin | SK-MEL-28 (Melanoma) | 47.44 ± 2.41 µM | [13] |
| Rutin | 786-O (Renal Cancer) | 45.2 µM | [14] |
| This compound | Not specified | Inhibits tumor growth | [6] |
Antidiabetic Effects
Preclinical studies suggest that this compound may have hypoglycemic effects. Proposed mechanisms include improved insulin sensitivity, reduced blood glucose levels, and enhanced antioxidant capacity in diabetic animal models[15]. However, robust clinical data for this compound is currently lacking[15]. Extracts of Tribulus terrestris, which contains this compound, have shown a significant blood glucose-lowering effect in diabetic women[16][17].
Rutin has been more extensively studied for its antidiabetic properties. It has been shown to improve glycemic control and lipid profiles in patients with type 2 diabetes[18][19][20]. A clinical trial involving patients with type 2 diabetes demonstrated that supplementation with 500 mg of Rutin for 90 days resulted in a significant decrease in fasting blood glucose, insulin levels, and HbA1c[19]. The mechanisms behind Rutin's antidiabetic effects are multifaceted, including the inhibition of carbohydrate-digesting enzymes and the protection of pancreatic β-cells[21].
Table 4: Effects on Blood Glucose in Type 2 Diabetes Patients
| Compound | Dosage | Duration | Key Results | Reference |
| Rutin | 500 mg/day | 90 days | Significant decrease in FBG, insulin, and HbA1c. | [19] |
| Rutin | Not specified | 60 days | Significantly decreased Fasting Blood Sugar (FBS). | [20][21] |
| Tribulus terrestris Extract | 1000 mg/day | 3 months | Significant blood glucose lowering effect. | [16][17] |
Cardiovascular Effects
Rutin is well-recognized for its vasoprotective properties. It strengthens blood vessels, improves blood flow, and can help reduce blood pressure[1]. Animal studies have shown that Rutin can have a protective effect against myocardial infarction[22][23]. While direct evidence for this compound's cardiovascular effects is limited, its demonstrated anti-inflammatory and antioxidant properties suggest a potential for cardiovascular benefits.
Table 5: Cardiovascular Effects of Rutin
| Model | Treatment | Key Findings | Reference |
| Porcine model of coronary heart disease | 45 mg/kg rutin for 8 weeks | Reduced infarct size of the myocardium. | [23] |
| Sepsis-induced cardiomyopathy in mice | 100 mg/kg rutin pretreatment | Reduced mortality and cardiomyocyte apoptosis. | [24] |
| Rat model of acute heart contusion | 50 mg/kg rutin | Reduced levels of cardiac damage markers (Troponin I and CK-MB). | [25] |
Signaling Pathways
The therapeutic effects of this compound and Rutin are underpinned by their interaction with complex cellular signaling pathways.
This compound Signaling Pathways
This compound's anti-inflammatory effects are mediated through the modulation of the MAPK and PI3K-Akt signaling pathways, leading to a reduction in pro-inflammatory cytokine production[6]. It has also been shown to act on the PDE/cAMP/PKA pathway in the context of melanogenesis[26].
Rutin Signaling Pathways
Rutin's diverse bioactivities are a result of its interaction with multiple signaling cascades, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, which are central to inflammation, cell survival, and apoptosis[1][10][27].
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. A solution of DPPH in methanol is prepared, and the test compound is added. The reduction of DPPH is measured by the decrease in absorbance at a characteristic wavelength (typically around 517 nm) using a spectrophotometer. The percentage of scavenging activity is calculated relative to a control.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added to the pre-formed radical solution, and the decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Assays
-
Measurement of Nitric Oxide (NO) Production in Macrophages: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. After a specific incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: To quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6, cell culture supernatants or biological fluids are collected. These samples are then analyzed using specific ELISA kits according to the manufacturer's instructions. The assay involves the use of antibodies specific to the cytokine of interest, and the concentration is determined by measuring the absorbance of a colorimetric reaction.
Anticancer Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Cancer cells are seeded in a 96-well plate and treated with varying concentrations of the test compound. After incubation, MTT solution is added, which is converted by metabolically active cells into a purple formazan product. The absorbance of the dissolved formazan is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Antidiabetic Assays
-
Fasting Blood Glucose (FBG) Measurement: In clinical studies, blood samples are collected from patients after an overnight fast. The glucose concentration in the plasma or serum is then measured using a glucose oxidase method or other standard biochemical analyzers.
-
Glycosylated Hemoglobin (HbA1c) Measurement: HbA1c provides an indication of the average blood glucose levels over the preceding 2-3 months. Blood samples are analyzed using methods such as high-performance liquid chromatography (HPLC) or immunoassay to determine the percentage of hemoglobin that is glycated.
Conclusion
Both this compound and Rutin are promising natural compounds with a wide range of beneficial bioactivities. Rutin is a well-researched flavonoid with strong evidence supporting its antioxidant, anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective effects. The molecular mechanisms underlying these activities are also well-documented, primarily involving the modulation of key signaling pathways like NF-κB and PI3K/Akt.
This compound, while less extensively studied, shows significant potential, particularly in the realms of anti-inflammatory and antioxidant activities. Its ability to modulate the MAPK and PI3K-Akt pathways highlights its therapeutic promise. Further research, especially well-designed clinical trials and more detailed mechanistic studies, is warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and to draw more direct comparisons with established flavonoids like Rutin. This guide serves as a foundational resource for researchers aiming to explore the full potential of these natural bioactive molecules in drug discovery and development.
References
- 1. What is the mechanism of Rutin? [synapse.patsnap.com]
- 2. Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidative and radioprotective potential of rutin and quercetin in Swiss albino mice exposed to gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caringsunshine.com [caringsunshine.com]
- 16. Efficacy of the Hydroalcoholic Extract of Tribulus terrestris on the Serum Glucose and Lipid Profile of Women With Diabetes Mellitus: A Double-Blind Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Tribulus Terrestris Extract on the Serum Glucose and Lipids of Women with Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effects of rutin flavonoid supplement on glycemic status, lipid profile, atherogenic index of plasma, brain-derived neurotrophic factor (BDNF), some serum inflammatory, and oxidative stress factors in patients with type 2 diabetes mellitus: A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Beneficial health effects of rutin supplementation in patients with diabetes mellitus | Semantic Scholar [semanticscholar.org]
- 21. japsonline.com [japsonline.com]
- 22. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rutin inhibits coronary heart disease through ERK1/2 and Akt signaling in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rutin Inhibits Cardiac Apoptosis and Prevents Sepsis-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The effect of rutin on experimentally induced acute heart contusion in rats: Biochemical and histopathological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validating Tribuloside's Impact on the TNF Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic potential of Tribuloside, a natural flavonoid, in modulating the Tumor Necrosis Factor (TNF) signaling pathway. While in vivo studies suggest this compound possesses anti-inflammatory properties, this document outlines the detailed experimental protocols necessary for in vitro validation and offers a comparison with established TNF signaling inhibitors.
Introduction to this compound and the TNF Signaling Pathway
This compound, a flavonoid extracted from Tribulus terrestris, has demonstrated anti-inflammatory effects in animal models.[1] Studies on acute lung injury in mice have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] Molecular docking analyses further suggest a high binding affinity of this compound to TNF.[1]
The TNF signaling pathway is a critical regulator of inflammation. Dysregulation of this pathway is implicated in numerous inflammatory diseases. The binding of TNF-α to its receptor (TNFR) initiates a signaling cascade that typically leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This activation is a key step in the expression of various pro-inflammatory genes. A critical event in this process is the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.
This guide details the experimental procedures to investigate whether this compound's anti-inflammatory effects are mediated through the inhibition of the TNF/NF-κB signaling pathway. For a robust evaluation, its performance is compared to two well-characterized inhibitors: Parthenolide and BAY 11-7082.
Comparative Analysis of TNF Signaling Pathway Inhibitors
The following table summarizes the available data on this compound and compares it with the known in vitro activities of Parthenolide and BAY 11-7082. The data for this compound from in vitro assays is currently not available in the reviewed literature and presents a key area for future research.
| Compound | Target in TNF Pathway | In Vitro Assay | Cell Type | Concentration/IC50 | Effect |
| This compound | Potentially TNF, IKK, or downstream targets | Cytokine Production (in vivo) | Mouse model of ALI | Not Reported | Reduction of TNF-α, IL-6, IL-1β in BALF[1] |
| NF-κB Luciferase Reporter Assay | - | - | Data not available | ||
| IκBα Phosphorylation (Western Blot) | - | - | Data not available | ||
| Cytokine Production (ELISA) | - | - | Data not available | ||
| Parthenolide | IκB Kinase (IKK) | NF-κB Activation | Human Cancer Cells | 5 µM | Sensitizes cells to TNF-α-induced apoptosis by inhibiting NF-κB activation. |
| IκBα Degradation | Human Cancer Cells | 5 µM | Blocks TNF-α-mediated IκBα degradation. | ||
| IL-6 and TNF-α Secretion | BV-2 Microglia | 5 µM | Reduces secretion of IL-6 and TNF-α.[2] | ||
| BAY 11-7082 | IκBα Phosphorylation (irreversible inhibitor) | IκBα Phosphorylation | Human Endothelial Cells | 5-10 µM (IC50) | Inhibits TNF-α-induced IκBα phosphorylation.[3] |
| NF-κB Activation | HeLa Cells | 5 µM | Inhibits nuclear translocation of NF-κB.[3] | ||
| Adhesion Molecule Expression | Human Endothelial Cells | 5-10 µM (IC50) | Decreases surface expression of ICAM-1, VCAM-1, and E-Selectin.[3] |
Experimental Protocols for Validation
To ascertain the specific effects of this compound on the TNF signaling pathway, the following detailed experimental protocols are recommended.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB transcription factor in response to TNF-α stimulation and the inhibitory effect of a test compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa, or RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and TNF-α Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound, Parthenolide (positive control), or BAY 11-7082 (positive control) for 1-2 hours.
-
Stimulate the cells with recombinant human or mouse TNF-α (e.g., 10-20 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of this compound for NF-κB inhibition.
-
Western Blot for IκBα Phosphorylation and Degradation
This technique visualizes the effect of the test compound on the key upstream event in NF-κB activation: the phosphorylation and subsequent degradation of IκBα.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW 264.7) in 6-well plates.
-
Pre-treat the cells with this compound, Parthenolide, or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.
-
ELISA for Pro-inflammatory Cytokine Production
This assay measures the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) into the cell culture medium, providing a functional readout of the inflammatory response.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound, Parthenolide, or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, and developing the colorimetric reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Determine the inhibitory effect of this compound on cytokine production.
-
Visualizing the Pathways and Workflows
To aid in the understanding of the experimental designs and the underlying biological pathways, the following diagrams are provided.
Caption: The TNF-α signaling pathway leading to NF-κB activation.
Caption: General workflow for in vitro validation experiments.
Conclusion
The preliminary in vivo data for this compound is promising, suggesting it may act as an anti-inflammatory agent by modulating the TNF signaling pathway. However, rigorous in vitro validation is essential to elucidate its precise mechanism of action and to quantify its potency. The experimental protocols and comparative framework provided in this guide offer a clear path for researchers to systematically investigate this compound's effects on NF-κB activation and pro-inflammatory cytokine production. The successful completion of these studies will be crucial in determining the potential of this compound as a novel therapeutic agent for inflammatory diseases.
References
A Comparative Guide to the Cross-Validation of Tribuloside Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Tribuloside, a key steroidal saponin found in Tribulus terrestris, is one such compound of significant interest. Its quantification, however, presents analytical challenges, primarily due to the lack of a strong chromophore, making UV detection difficult. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
This document outlines detailed experimental protocols for each method, presents a summary of their performance characteristics, and provides a workflow for their cross-validation to ensure data integrity and comparability across different analytical platforms.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, throughput, and cost. The following table summarizes the key performance parameters for HPLC-UV, LC-MS/MS, and HPTLC, based on published data for this compound and related saponins like Protodioscin.
| Parameter | HPLC-UV (adapted for Saponins) | LC-MS/MS (for Protodioscin) | HPTLC (for Tribulosin) |
| Linearity (R²) | > 0.999 | > 0.990 | 0.997[1] |
| Limit of Detection (LOD) | ~0.08–0.65 µg/mL | - | 72.50 ng/spot[1] |
| Limit of Quantification (LOQ) | ~0.24–1.78 µg/mL | 1.64 ng/mL[2] | 219.70 ng/spot[1] |
| Precision (%RSD) | < 2% | < 9.23%[2] | - |
| Accuracy (Recovery %) | 94.70–105.81% | 92.3–113.0%[2] | 96-98%[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and HPTLC.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted for general saponin analysis due to the weak UV absorption of this compound. Detection is typically performed at a low wavelength (around 203 nm).
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might be: 0-10 min, 10-100% B; 10-12.5 min, 100% B.
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 45°C.[3]
-
Injection Volume: 2 µL.[3]
-
Detection Wavelength: 203 nm.[3]
-
Sample Preparation: 1.2 g of finely powdered plant material is extracted with 10 mL of 90% aqueous methanol by sonication for 60 minutes.[3] The extract is then filtered prior to injection.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method, developed for the related saponin Protodioscin, offers high sensitivity and selectivity.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Capcell Pak C18, 2.0 x 50 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with 70:30 (v/v) methanol and 10 mM ammonium acetate buffer.[2]
-
Flow Rate: 0.600 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Ionization Mode: Negative electrospray ionization (ESI-).[2]
-
Mass Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions would be set for this compound and an internal standard. For the related compound Tubuloside B, the transition was m/z 665.1 → 160.9.[2]
-
Sample Preparation: Protein precipitation of the sample matrix (e.g., plasma) is performed with methanol.[2] For plant extracts, a simple dilution in the mobile phase after extraction and filtration is typically sufficient.
Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC)
This method has been specifically validated for Tribulosin, a closely related compound, and is suitable for screening multiple samples simultaneously.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[1]
-
Mobile Phase: n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v).[1]
-
Development: Ascending development in a twin-trough chamber.[1]
-
Derivatization: As this compound is not UV active, post-chromatographic derivatization is necessary for visualization and quantification. A common reagent is anisaldehyde-sulfuric acid, followed by heating.
-
Densitometric Analysis: Quantification is performed using a TLC scanner, with detection at a suitable wavelength after derivatization (e.g., 366 nm).
-
Sample Preparation: An appropriate amount of powdered plant material is extracted with a suitable solvent (e.g., butanol fraction), filtered, and applied to the HPTLC plate.
Visualizing the Workflow
To ensure consistency and reliability of analytical data, especially when using different methods, a cross-validation workflow is essential.
The signaling pathway for the analytical process, from sample to final data comparison, is depicted in the following diagram.
References
Tribuloside Variations Across Geographic Regions: A Comparative Analysis for Researchers
For Immediate Release
This guide offers a comparative analysis of tribuloside, a key bioactive saponin found in Tribulus terrestris, from various geographical sources. It is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the variations in chemical profile, yield, and biological activity. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes a key signaling pathway modulated by this compound.
Quantitative Analysis of this compound Content
The concentration of steroidal saponins, including compounds structurally related to this compound, in Tribulus terrestris exhibits significant variation depending on the geographical origin of the plant material. A study by Dinchev et al. (2008) highlights these differences, revealing distinct chemotypes across various regions. While specific data for this compound is limited, analysis of the closely related saponin, tribulosin, provides valuable insight into this geographical disparity.
Samples from Vietnam and India have been shown to contain high amounts of tribulosin. In contrast, Tribulus terrestris sourced from several European and West Asian countries, including Bulgaria, Turkey, Greece, Serbia, Macedonia, Georgia, and Iran, displays a different chemical profile, with protodioscin and prototribestin as the main components and a lower abundance of tribulosin[1]. This suggests the existence of at least two distinct chemotypes: one prevalent in Eastern South Europe and Western Asia, and another in regions like Vietnam and India[1]. The composition and concentration of these active saponins are influenced not only by geography but also by the specific plant part analyzed and the developmental stage at which it is harvested[1].
| Geographical Source | Key Saponin Profile | Tribulosin Content | Reference |
| Bulgaria, Greece, Serbia, Macedonia, Turkey, Georgia, Iran | Protodioscin and Prototribestin dominant | Low | [1] |
| Vietnam, India | Different chemical profile, lacking prototribestin | High | [1] |
Note: The table above is based on data for tribulosin, a closely related steroidal saponin, due to the limited availability of direct comparative data for this compound across multiple geographical sources.
Experimental Protocols
Extraction of this compound from Tribulus terrestris
This protocol outlines a general method for the extraction of this compound and other saponins from plant material, based on common laboratory practices.
a. Sample Preparation:
-
Air-dry the plant material (fruits, leaves, or aerial parts) in the shade.
-
Grind the dried material into a fine powder using an analytical mill.
b. Extraction:
-
Method 1: Ultrasound-Assisted Extraction (UAE):
-
Weigh 1 gram of the powdered plant material.
-
Add 20 mL of 50% aqueous acetonitrile.
-
Sonication for 15-20 minutes at room temperature.
-
Filter the extract through a 0.45-µm filter.
-
-
Method 2: Reflux Extraction:
-
Place a known quantity of the powdered plant material in a round-bottom flask.
-
Add a suitable solvent (e.g., 70% methanol or 50% aqueous acetonitrile) in a 1:10 or 1:20 solid-to-liquid ratio.
-
Reflux the mixture for a defined period (e.g., 2-4 hours).
-
Cool the mixture and filter to separate the extract from the solid residue.
-
c. Purification (Optional):
-
The crude extract can be further purified using techniques such as solid-phase extraction (SPE) with C18 cartridges or liquid-liquid partitioning to enrich the saponin fraction.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters may require optimization based on the instrumentation and standards available.
a. Instrumentation and Columns:
-
An HPLC system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is suitable.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
b. Mobile Phase and Gradient:
-
A gradient elution is typically employed using a two-solvent system:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Solvent B: Acetonitrile.
-
-
A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.
c. Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: Approximately 205 nm for DAD, as saponins lack a strong chromophore. ELSD is an alternative for compounds without a UV chromophore.
-
Injection Volume: 10-20 µL.
d. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area against the calibration curve.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its anti-inflammatory properties are of particular interest, with studies indicating its ability to modulate key signaling pathways involved in the inflammatory response.
Research suggests that this compound can exert its anti-inflammatory effects by regulating the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. In models of acute lung injury, this compound has been shown to have a high affinity for MAPK3 and may reduce inflammation by modulating the TNF (Tumor Necrosis Factor) signaling pathway, which includes the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β.
Below is a diagram illustrating the proposed mechanism of action of this compound in attenuating the inflammatory response.
This guide provides a foundational comparison of this compound from different geographical sources, highlighting the importance of considering the origin of Tribulus terrestris for consistent research and development outcomes. Further studies focusing specifically on this compound are warranted to build a more detailed and direct comparative dataset.
References
Tribuloside: A Comparative Analysis of In Vivo and In Vitro Efficacy
Tribuloside, a naturally occurring flavonoid glycoside isolated from the plant Tribulus terrestris, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of this compound, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their understanding of this promising compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies on this compound, focusing on its anti-inflammatory and melanogenesis-enhancing effects.
In Vivo Efficacy of this compound in an Acute Lung Injury Model
| Parameter | Control Group | LPS Model Group | This compound-Treated Group | Reference |
| Model | C57BL/6J mice | Lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice | LPS-induced ALI in mice | [1][2] |
| Dosage | - | LPS | This compound | [1] |
| Duration | - | - | - | [1] |
| IL-6 Levels (BALF) | Normal | Significantly Increased (P < 0.001) | Significantly Decreased vs. LPS Group (P < 0.001) | [1] |
| TNF-α Levels (BALF) | Normal | Significantly Increased (P < 0.001) | Significantly Decreased vs. LPS Group (P < 0.001) | [1] |
| IL-1β Levels (BALF) | Normal | Significantly Increased (P < 0.001) | Significantly Decreased vs. LPS Group (P < 0.001) | [1] |
| Histopathology | Normal lung architecture | Severe alveolar wall damage, inflammatory cell infiltration, vascular congestion, and fibrosis | Reduced inflammatory cell infiltration, decreased fibrotic area, and repaired alveoli | [1][2] |
In Vitro and In Vivo (Zebrafish) Efficacy of this compound on Melanogenesis
| Parameter | In Vitro (Melanocytes) | In Vivo (Zebrafish) | Reference |
| Model | Melanocytes | Zebrafish | [3] |
| Effect | Notable impact on melanin production | Notable impact on pigmentation | [3] |
| Mechanism | Inhibition of PDE, leading to increased intracellular cAMP, phosphorylation of CREB, and subsequent activation of MITF, tyrosinase, Rab27a, and Cdc42. | Not specified in detail, but implied to be similar to the in vitro mechanism. | [3] |
Key Signaling Pathways
This compound exerts its biological effects through the modulation of specific signaling pathways. The diagrams below illustrate the proposed mechanisms of action in acute lung injury and melanogenesis.
Proposed signaling pathways of this compound in acute lung injury.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tribuloside and Other Saponins from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris, a plant utilized for centuries in traditional medicine, is a rich source of steroidal saponins, which are considered its primary bioactive constituents. Among these, tribuloside, a flavonoid glycoside, and various other saponins have garnered significant scientific interest for their potential therapeutic applications. This guide provides a comparative overview of the experimental data on the biological activities of this compound versus other prominent saponins from Tribulus terrestris, focusing on anti-inflammatory, antioxidant, and cytotoxic properties.
Comparative Analysis of Biological Activities
While direct comparative studies quantifying the activities of purified this compound against other purified saponins from Tribulus terrestris are limited in the scientific literature, this section synthesizes available data from studies on individual compounds and saponin-rich extracts to provide a comparative perspective.
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects. In a study on lipopolysaccharide (LPS)-induced acute lung injury in mice, administration of this compound led to a significant reduction in the levels of key inflammatory cytokines.[1] The total saponin fraction from T. terrestris has also been shown to exhibit potent anti-inflammatory activity by decreasing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 cells.[2][3]
A study that isolated fifteen different steroidal saponins from T. terrestris evaluated their effects on TNF-α and interleukin-6 (IL-6) expression. While not providing IC50 values, the study identified that certain furostanol and isospirostanol saponins markedly reduced IL-6 expression and two specific compounds significantly decreased TNF-α expression.[4][5] Another compound, tribulusamide D, has been shown to inhibit LPS-induced NO and prostaglandin E2 production by downregulating the expression of iNOS and COX-2, respectively.[6][7]
Table 1: Comparison of Anti-Inflammatory Activity
| Compound/Extract | Assay | Model | Key Findings | Reference |
| This compound | Cytokine Measurement (ELISA) | LPS-induced acute lung injury in mice | Significantly decreased IL-1β, TNF-α, and IL-6 levels in bronchoalveolar lavage fluid. | [1] |
| Total Saponin Extract | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Decreased NO and TNF-α production. | [2][3] |
| Saponin-rich Butanol Fraction | Nitric Oxide (NO) Scavenging | In vitro | 90.30% scavenging of nitric oxide at 1 mg/ml. | [8] |
| Tribulusamide D | NO and PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Inhibited NO and PGE2 production by reducing iNOS and COX-2 expression. | [6][7] |
| Various Steroidal Saponins | Cytokine Expression | LPS-stimulated RAW 264.7 macrophages | Certain saponins markedly reduced IL-6 and TNF-α expression. | [4][5] |
| Protodioscin | N/A | N/A | Modulates TLR2/MyD88/NF-κB signaling pathway in inflammation. | [9] |
| Dioscin | N/A | N/A | Attenuates inflammation via the TLR4/MyD88 signaling pathway. | [10] |
Antioxidant Activity
Saponin-rich extracts of T. terrestris have demonstrated significant antioxidant potential. A comparative study of a crude ethanolic extract and a saponin-rich butanol fraction showed that the saponin-rich fraction had more potent free radical scavenging activity against nitric oxide, hydroxyl, and hydrogen peroxide radicals.[8] Another study found that a saponin-enriched extract exhibited higher antioxidant activity in the DPPH assay compared to a standardized extract.[11]
Table 2: Comparison of Antioxidant Activity
| Compound/Extract | Assay | Key Findings | Reference |
| Saponin-rich Butanol Fraction | Nitric Oxide Scavenging | 90.30% scavenging at 1 mg/ml | [8] |
| Hydroxyl Radical Scavenging | 90.02% scavenging at 1 mg/ml | [8] | |
| Hydrogen Peroxide Scavenging | 89.00% scavenging at 1 mg/ml | [8] | |
| Saponin-enriched Extract | DPPH Radical Scavenging | 70.45% inhibition at 1000 µg/ml | [11] |
| Methanol Extract | DPPH Radical Scavenging | IC50: 71.4 µg/mL | [12][13] |
Cytotoxic Activity
Direct comparative data on the cytotoxicity of this compound versus other T. terrestris saponins is limited. However, studies on individual saponins provide insights into their potential. Protodioscin and dioscin have been shown to be highly cytotoxic against ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines, with low cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs).[14]
Table 3: Comparison of Cytotoxic Activity (IC50 values in µM)
| Compound | MCF-7 (ER-positive Breast Cancer) | MDA-MB-468 (Triple-negative Breast Cancer) | PBMC (Normal Cells) | Reference |
| Protodioscin | 6 | 2.56 | ≥ 50 | [14] |
| Dioscin | 4.79 | 1.53 | ≥ 50 | [14] |
Signaling Pathways
The mechanisms of action for this compound and other saponins involve the modulation of various signaling pathways.
-
This compound: In the context of acute lung injury, this compound is suggested to exert its anti-inflammatory effects through the PI3K-Akt signaling pathway .[1] It has also been shown to target the MAPK pathway.[1]
-
Protodioscin: This saponin has been found to inhibit bladder cancer cell growth and migration by activating the JNK and p38 signaling pathways .[15] In inflammation, it is known to modulate the TLR2/MyD88/NF-κB signaling pathway .[9]
-
Dioscin: Dioscin has been shown to protect against inflammatory liver injury by regulating the TLR4/MyD88 signal pathway .[10] It also modulates the TLR2/MyD88/NF-κB pathway.[9]
-
Tribulusamide D: The anti-inflammatory effects of tribulusamide D are mediated through the inactivation of mitogen-activated protein kinase (MAPK) p38 and the inhibition of the nuclear localization of nuclear factor-κB (NF-κB) .[6][7]
Caption: Signaling pathways of various Tribulus terrestris saponins.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies for key experiments.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1.5 × 10^5 cells/mL) and incubated.
-
Treatment: The cells are pre-treated with various concentrations of the test saponin for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-only control wells. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.
Caption: Workflow for Nitric Oxide Production Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test saponin in a 96-well plate or test tubes.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the sample). The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is then determined.
Cytotoxicity: MTT Assay
-
Cell Culture and Seeding: The selected cancer cell lines (e.g., MCF-7, MDA-MB-468) and a normal cell line (e.g., PBMCs) are cultured and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test saponin and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then determined.
Conclusion
The available evidence suggests that this compound and other saponins from Tribulus terrestris possess significant anti-inflammatory, antioxidant, and cytotoxic properties. While this compound has been shown to be effective in reducing inflammatory cytokines, direct quantitative comparisons with other purified saponins are necessary to establish a clear hierarchy of potency. Saponins like protodioscin and dioscin exhibit promising cytotoxic activity against cancer cells with a favorable selectivity profile. The diverse mechanisms of action, involving key signaling pathways such as PI3K-Akt, MAPK, and NF-κB, underscore the potential of these compounds for the development of novel therapeutic agents. Further research focusing on head-to-head comparisons of purified saponins will be crucial for elucidating their specific contributions to the overall pharmacological effects of Tribulus terrestris and for guiding future drug discovery efforts.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.net [ijpbs.net]
- 9. Protective effects of dioscin against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dioscin reduces lipopolysaccharide-induced inflammatory liver injury via regulating TLR4/MyD88 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiglycation and antitumoral activity of Tribulus terrestris dry extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antiglycation and antioxidant activities of the crude extract and saponin fraction of Tribulus terrestris before and after microcapsule release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tribuloside Extraction Techniques
For researchers, scientists, and drug development professionals seeking to isolate tribuloside, a key bioactive steroidal saponin from Tribulus terrestris, the choice of extraction method is critical. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to inform the selection of the most efficient and suitable method. The primary techniques covered include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and conventional methods like Soxhlet and maceration.
The efficiency of these methods is evaluated based on parameters such as extraction yield, time, and the use of solvents. While direct comparative data for this compound is limited in the literature, this guide utilizes data on total saponins and related compounds from Tribulus terrestris as a proxy to evaluate and compare the performance of these techniques.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction technique depends on various factors, including the desired yield and purity of this compound, processing time, energy consumption, and environmental considerations. Modern techniques like UAE, MAE, and SFE are gaining prominence over conventional methods due to their higher efficiency and shorter extraction times.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various studies on the extraction of saponins from Tribulus terrestris. It is important to note that the yield can be influenced by numerous factors including the plant part used, solvent type, and the specific parameters of the extraction process.
| Extraction Technique | Solvent | Key Parameters | Extraction Yield/Efficiency | Source |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | Time: 55 min, Temp: 46°C, Solvent/Material: 35:1 mL/g | 5.49% (Total Saponins) | [1] |
| Ethanol | Time: 30 min, Temp: 40°C, Frequency: 40 kHz | Higher yield than MAE and Soxhlet | [2] | |
| Microwave-Assisted Extraction (MAE) | 70% Alcohol | Time: 50 min, Solvent/Material: 1:30 | Highest extraction effect of saponins (76.3% relative to other methods in the study) | |
| Ethanol | Time: 30 min, Temp: 40°C, Power: 400W | Lower yield than UAE but higher than Soxhlet | [2] | |
| Soxhlet Extraction | 70% Ethanol | Time: 240 min, Temp: 70°C | 79.26% (Total Saponins) | [3] |
| Ethanol | Time: 8 hours | Lower yield than UAE and MAE | [2] | |
| Accelerated Solvent Extraction (ASE) | Methanol | Not specified | 12.06% (Highest efficiency compared to conventional methods) | [4] |
| Conventional Extraction (Maceration) | Methanol | Not specified | 6.60% (Lowest efficiency compared to ASE and ME) | [4] |
Note: The yields reported are for total saponins or are relative comparisons, as direct comparative studies quantifying this compound were not consistently available. The efficiency of extraction is highly dependent on the optimization of all parameters.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are representative protocols for the key methods discussed.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on the optimized parameters for the extraction of total saponins from Tribulus terrestris leaves.[1]
-
Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (30% ethanol) at a solvent-to-material ratio of 35:1 (mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature to 46°C.
-
Apply ultrasonic waves for 55 minutes.
-
-
Post-Extraction:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The solvent can be evaporated under reduced pressure to obtain the crude extract.
-
Further purification steps may be required to isolate this compound.
-
Microwave-Assisted Extraction (MAE) Protocol
This protocol is a representative procedure for MAE of saponins.
-
Sample Preparation: Use finely powdered, dried plant material.
-
Extraction:
-
Place a known quantity of the plant powder (e.g., 5 g) in a microwave-safe extraction vessel.
-
Add the solvent (e.g., 70% ethanol) at a specified ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400W) and extraction time (e.g., 30-50 minutes). The temperature can also be controlled.
-
-
Post-Extraction:
-
Allow the vessel to cool before opening.
-
Filter the extract to remove solid plant material.
-
Concentrate the extract by evaporating the solvent.
-
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The plant material should be dried and ground to a consistent particle size.
-
Extraction:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 200-400 bar).
-
Heat the vessel to the set temperature (e.g., 40-60°C).
-
Introduce a co-solvent (e.g., ethanol) at a specific percentage (e.g., 5-15%) to enhance the extraction of polar saponins like this compound.
-
Maintain a constant flow of supercritical fluid through the vessel for a defined period (e.g., 1-3 hours).
-
-
Post-Extraction:
-
The extract is separated from the supercritical fluid in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the crude extract for further analysis and purification.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the discussed extraction techniques.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.
References
A Head-to-Head Comparison of Tribuloside and Quercetin in Modulating Inflammatory Responses
For Immediate Release
This guide provides a detailed, data-driven comparison of Tribuloside and Quercetin, two naturally occurring flavonoids with significant therapeutic potential. The focus of this analysis is on their anti-inflammatory properties, supported by experimental data from preclinical studies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy and mechanisms of action of these two compounds.
Introduction to this compound and Quercetin
This compound is a flavonoid glycoside primarily isolated from Tribulus terrestris. It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. Its therapeutic potential is an active area of investigation.
Quercetin is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains. It is a well-researched compound known for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties. Quercetin's effects have been documented in numerous preclinical and some clinical studies, targeting a wide array of molecular pathways.
Comparative Analysis of Anti-Inflammatory Efficacy
This section presents a comparative summary of the anti-inflammatory effects of this compound and Quercetin, focusing on their ability to reduce key pro-inflammatory cytokines in animal models of lipopolysaccharide (LPS)-induced acute lung injury (ALI).
Table 1: In Vivo Efficacy in LPS-Induced Acute Lung Injury
| Compound | Animal Model | Dosage | Cytokine Reduction in Bronchoalveolar Lavage Fluid (BALF) | Reference |
| This compound | Mice | 10 mg/kg (intraperitoneal) | IL-1β: Significant decrease (P < 0.001) vs. LPS groupTNF-α: Significant decrease (P < 0.001) vs. LPS groupIL-6: Significant decrease (P < 0.001) vs. LPS group | [1] |
| Quercetin | Rats | 50 mg/kg (gavage) | TNF-α: Significant decrease (P < 0.05) vs. LPS groupIL-6: Significant decrease (P < 0.05) vs. LPS group | [2] |
Note: Direct comparison of potency is challenging due to differences in animal models, routes of administration, and dosages.
Mechanisms of Action: Signaling Pathway Modulation
Both this compound and Quercetin exert their anti-inflammatory effects by modulating key intracellular signaling pathways.
This compound has been shown to influence the PI3K-Akt and MAPK signaling pathways, which are crucial in regulating inflammatory responses.[1] It can also impact the TNF signaling pathway.
Quercetin modulates a broader range of signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[3][4][5] Its ability to inhibit NF-κB activation is a key mechanism for its anti-inflammatory effects.
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice (this compound Study)
-
Animal Model: Male C57BL/6 mice.
-
Induction of ALI: Intranasal instillation of lipopolysaccharide (LPS).
-
Treatment: The treatment group received an intraperitoneal injection of this compound at a dosage of 10 mg/kg immediately after the LPS challenge.[1]
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected at specified time points post-injury.[1]
-
Analysis: Levels of IL-1β, TNF-α, and IL-6 in the BALF were quantified using enzyme-linked immunosorbent assay (ELISA).[1]
LPS-Induced Acute Lung Injury in Rats (Quercetin Study)
-
Animal Model: Sprague-Dawley rats.
-
Pre-treatment: The treatment group received Quercetin (50 mg/kg) by gavage one hour prior to the LPS challenge.[2]
-
Induction of ALI: Rats were challenged with an intratracheal instillation of LPS from Escherichia coli (100 µg/kg).[2]
-
Sample Collection: BALF and lung tissues were collected 6 hours after LPS administration.[2]
-
Analysis: BALF was analyzed for total protein, neutrophil count, and levels of TNF-α and IL-6. Lung tissue was assessed for wet/dry weight ratio and myeloperoxidase (MPO) activity.[2]
Conclusion
Both this compound and Quercetin demonstrate significant anti-inflammatory properties in preclinical models of LPS-induced acute lung injury. They effectively reduce the levels of key pro-inflammatory cytokines, including TNF-α and IL-6. Their mechanisms of action converge on the inhibition of critical inflammatory signaling pathways such as PI3K-Akt, MAPK, and NF-κB.
While the available data does not permit a direct quantitative comparison of potency due to differing experimental designs, both compounds show promise as therapeutic agents for inflammatory conditions. Quercetin is a more extensively studied compound with a broader documented range of biological activities. However, this compound exhibits potent anti-inflammatory effects that warrant further investigation. Future head-to-head studies employing standardized models and dosages are necessary to definitively compare the therapeutic potential of these two flavonoids.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin effectively improves LPS-induced intestinal inflammation, pyroptosis, and disruption of the barrier function through the TLR4/NF-κB/NLRP3 signaling pathway<em> in vivo</em> and <em>in vitro</em> | Food & Nutrition Research [foodandnutritionresearch.net]
Replicating Published Findings on Tribuloside Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Tribuloside with alternative compounds, supported by experimental data from published studies. It is designed to assist researchers in replicating and expanding upon these findings.
Anti-inflammatory Bioactivity in Acute Lung Injury (ALI)
This compound has demonstrated significant anti-inflammatory effects in preclinical models of Acute Lung Injury (ALI). Its mechanism of action involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory cytokines. This section compares the efficacy of this compound with established anti-inflammatory agents: Dexamethasone, Quercetin, and Baicalin.
Quantitative Data Comparison
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and its alternatives in the context of ALI. It is important to note that the experimental conditions may vary between studies.
| Compound | Target/Assay | Model | Concentration/Dose | Observed Effect | Citation |
| This compound | TNF-α, IL-6, IL-1β | LPS-induced ALI in mice | Not specified | Significant decrease in cytokine levels | [1][2] |
| Dexamethasone | TNF-α | LPS-stimulated THP-1 cells | IC50: 3 nM | Inhibition of TNF-α secretion | [3] |
| Dexamethasone | TNF-α | LPS-stimulated PBMC | 1 µmol/L | 86% inhibition of sTNF-R75 release | [4] |
| Quercetin | IL-6 | LPS-stimulated neutrophils | 40 µM | Abrogation of LPS-induced IL-6 secretion | [5] |
| Quercetin | IL-6 | Pancreatic cancer cells | IC50: 80 µM | Reduction of IL-6 induced STAT3 phosphorylation | [6] |
| Baicalin | IL-1β, IL-6, TNF-α | LPS-induced ALI in rats | 20 mg/kg | Attenuation of inflammatory parameters | [7] |
| Baicalin | IL-1β | Human nucleus pulposus cells | Not specified | Inhibition of IL-1β-induced inflammatory response | [8] |
Experimental Protocols
LPS-Induced Acute Lung Injury (ALI) in Mice
This protocol is a common method for inducing a model of ALI to study the efficacy of therapeutic agents.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of ALI: Lipopolysaccharide (LPS) from Escherichia coli (serotype O55:B5) is administered via intratracheal or intranasal instillation at a dose of 5 mg/kg.
-
Treatment: this compound (or alternative compound) is administered, often intraperitoneally, at a specified dose and time point relative to LPS administration (e.g., 1 hour before or after).
-
Sample Collection: After a set period (e.g., 24 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Cytokine Levels: Levels of TNF-α, IL-6, and IL-1β in the BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue is measured as an indicator of neutrophil infiltration.
-
Signaling Pathways in this compound-Mediated Anti-inflammatory Action
This compound is reported to exert its anti-inflammatory effects by modulating the PI3K-AKT and MAPK signaling pathways.
Caption: this compound inhibits LPS-induced inflammation via PI3K-AKT and MAPK pathways.
Melanogenesis-Promoting Bioactivity
This compound has been shown to enhance melanogenesis, the process of melanin production. This bioactivity is primarily attributed to its inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels. This section compares this compound with Forskolin, a well-known activator of adenylyl cyclase, which also increases cAMP levels to promote melanogenesis.
Quantitative Data Comparison
The following table summarizes the quantitative data on the melanogenic effects of this compound and Forskolin.
| Compound | Target/Assay | Model | Concentration | Observed Effect | Citation |
| This compound | PDE4 Inhibition | Cell-free assay | IC50: 6 µM | Inhibition of PDE4 activity | [9] |
| This compound | Melanin Content | B16F10 melanoma cells | Not specified | Increased melanin production | [9] |
| Forskolin | Melanin Content | B16F10 melanoma cells | 20 µM | 238.55% increase in melanin content compared to control | [10] |
| Forskolin | Melanin Content | B16-F1 mouse melanoma cells | Not specified | >4-fold increase in melanin production | [11] |
Experimental Protocols
In Vitro Melanogenesis Assay in B16F10 Cells
This protocol is widely used to assess the ability of compounds to stimulate melanin production in a cell-based model.
-
Cell Culture: B16F10 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or Forskolin. A known stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be used as a positive control.
-
Incubation: Cells are incubated for a specific period, typically 48-72 hours.
-
Melanin Content Measurement:
-
Cells are lysed (e.g., with NaOH).
-
The absorbance of the lysate is measured at 405 nm or 475 nm using a microplate reader.
-
The melanin content is often normalized to the total protein content of the cell lysate.
-
-
Tyrosinase Activity Assay:
-
Cell lysates are prepared.
-
The rate of L-DOPA oxidation to dopachrome is measured spectrophotometrically at 475 nm. Tyrosinase is the rate-limiting enzyme in melanin synthesis.
-
Signaling Pathway in this compound-Induced Melanogenesis
This compound promotes melanogenesis by inhibiting PDE, which leads to the activation of the cAMP/PKA pathway.
Caption: this compound enhances melanogenesis by inhibiting PDE and activating the cAMP/PKA pathway.
Commercial Availability
For researchers intending to replicate or build upon these findings, this compound and the compared alternative compounds are commercially available from various suppliers.
-
This compound: Available from suppliers of natural products and biochemicals.
-
Dexamethasone: Widely available as a research-grade chemical.[9][12][13][14] It is also an inexpensive medication.[15]
-
Quercetin: Commercially available in various formulations, including dietary supplements and research-grade chemicals.[16][17][18]
-
Baicalin: Available from suppliers of traditional Chinese medicine extracts and phytochemicals.[19][20][21][22]
-
Forskolin: Available as a research-grade chemical and in dietary supplements.[23][24][25][26]
This guide provides a foundational overview for researchers interested in the bioactivity of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of further studies in this area.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential therapeutic effects of baicalin and baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalin suppresses interleukin-1β-induced apoptosis, inflammatory response, oxidative stress, and extracellular matrix degradation in human nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 10. Anti-Melanogenesis Effect of Polysaccharide from Saussurea involucrata on Forskolin-Induced Melanogenesis in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. Dexamethasone | Captivate Bio [captivatebio.com]
- 14. cenmed.com [cenmed.com]
- 15. Dexamethasone - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigating the efficacy of different commercial forms of quercetin against breast cancer | EXPERIMENTAL BIOMEDICAL RESEARCH [experimentalbiomedicalresearch.com]
- 18. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research progress on pharmacological effects and new dosage forms of baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The top 10 baicalin - producing companies in the market. [greenskybio.com]
- 21. Recent Advances in the Therapeutic Effects and Molecular Mechanisms of Baicalin [mdpi.com]
- 22. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. expertmarketresearch.com [expertmarketresearch.com]
- 24. market.us [market.us]
- 25. skyquestt.com [skyquestt.com]
- 26. grandviewresearch.com [grandviewresearch.com]
Safety Operating Guide
Navigating the Safe Disposal of Tribuloside: A Procedural Guide
Disclaimer: The following guide is intended for informational purposes for laboratory professionals. A definitive Safety Data Sheet (SDS) for Tribuloside was not located in the provided search results. Therefore, these procedures are based on general principles for handling plant-derived glycosides, saponins, and flavonoids, and information on the related compound, Tribenoside. Researchers must conduct a formal risk assessment, consult their institution's Environmental Health and Safety (EHS) office, and refer to the supplier-provided SDS for specific guidance before handling or disposing of this chemical.
This compound is a flavonoid glycoside isolated from plants such as Tribulus terrestris L.. Proper management and disposal are critical to ensure personnel safety and environmental protection. A related compound, Tribenoside, is classified as toxic to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.
Essential Safety & Handling Information
Before disposal, safe handling is paramount. When working with this compound powder or solutions, adhere to the following personal protective equipment (PPE) guidelines to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1][2].
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and wear a lab coat or chemical-resistant apron[3][4]. Ensure gloves are properly removed and hands are washed after handling[3].
-
Respiratory Protection: If working with fine powder where dust generation is likely, use an appropriate respirator with a particle filter. All respiratory protection should be used within a comprehensive respiratory protection program[1][2].
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after work and before leaving the laboratory[5].
Quantitative Data and Physical Properties
The following table summarizes the known quantitative data for this compound. Toxicological and environmental fate data were not available in the search results and should be sourced from the official supplier SDS.
| Property | Data | Source(s) |
| Molecular Formula | C₃₀H₂₆O₁₃ | [6] |
| Molecular Weight | 594.52 g/mol | [7][6] |
| CAS Number | 22153-44-2 | [7][6][8] |
| Appearance | Powder | [8] |
| Solubility | DMSO: 125 mg/mL (ultrasonic) | [7] |
| Storage Temperature | -20°C (Powder, protect from light) | [7] |
| Acute Toxicity (Oral LD50) | No data available in search results | [1] |
| Aquatic Toxicity | No specific data for this compound. A related compound, Tribenoside, is toxic to aquatic life with long-lasting effects (H411). |
Step-by-Step Disposal Procedures
Disposal of this compound and associated waste must be conducted through a licensed hazardous waste contractor. Do not dispose of this chemical down the drain, as related compounds are known to be hazardous to aquatic life[9]. The following workflow outlines the decision-making process for proper waste segregation and disposal.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Disposal Protocols
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired pure this compound powder, as well as lab materials contaminated with the compound (e.g., gloves, weigh boats, paper towels).
-
Segregation: Collect all solid waste contaminated with this compound separately from general laboratory trash.
-
Packaging: Place the waste into a designated, durable, and clearly labeled hazardous waste container or a heavy-duty chemical waste bag[5][10]. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Caution: Ecotoxicity Unknown").
-
Storage: Seal the container and store it in a designated satellite accumulation area that is secure and under the control of the laboratory personnel. Ensure secondary containment is used if required by your institution.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor[11].
Protocol 2: Disposal of Liquid this compound Waste
This protocol applies to solutions containing this compound, including experimental residues and rinsing solutions from decontamination.
-
Collection: Pour liquid waste containing this compound into a dedicated, compatible, and properly labeled hazardous waste container[10][12]. Suitable containers are typically made of glass or polyethylene.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., "in DMSO"), and an approximate concentration.
-
pH Neutralization: If the solution is highly acidic or alkaline, it should be neutralized to a pH between 5 and 11.5 before collection, provided this does not cause a reaction or precipitation[10][13]. Perform neutralization cautiously in a fume hood.
-
Storage: Securely cap the container. Do not overfill; leave at least 25% headspace to allow for vapor expansion[12]. Store in a designated satellite accumulation area with secondary containment.
-
Disposal: Contact your institution's EHS office to arrange for collection and disposal by a certified hazardous waste vendor.
Protocol 3: Spill Decontamination and Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuation and Notification: Alert personnel in the immediate area and restrict access. If the spill is large or involves highly concentrated material, evacuate the lab and contact your institution's EHS emergency line.
-
Don PPE: Before cleanup, put on the appropriate PPE as described above (gloves, safety goggles, lab coat, and respirator if powder is airborne).
-
Containment: For a liquid spill, contain the area using a spill kit with absorbent pads or sand. For a powder spill, gently cover it with a damp paper towel to avoid generating dust[5].
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, broken glass) using forceps or a scoop.
-
Packaging Waste: Place all cleanup debris into a hazardous waste container as described in Protocol 1.
-
Final Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol, followed by soap and water) to decontaminate the surface. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Biological Activity and Signaling Pathway
Beyond its direct handling, understanding the biological context of this compound is valuable for researchers. Recent studies suggest this compound may have therapeutic potential in treating Acute Lung Injury (ALI) by modulating key inflammatory pathways[14]. The diagram below illustrates a simplified representation of this proposed mechanism.
Caption: this compound's potential mechanism in mitigating Acute Lung Injury.[14]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. bvl.bund.de [bvl.bund.de]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. unsw.edu.au [unsw.edu.au]
- 12. nipissingu.ca [nipissingu.ca]
- 13. su.se [su.se]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
